N4-Acetylcytidine
Description
N4-Acetylcytidine has been reported in Saccharomyces cerevisiae with data available.
Properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVTARKFBZMOT-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958718 | |
| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N4-Acetylcytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3768-18-1 | |
| Record name | N4-Acetylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-1-(beta-D-ribofuranosyl)cytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-Acetylcytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of N4-Acetylcytidine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life. Catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, this modification plays a critical role in various cellular processes by influencing RNA stability, translation, and structure. Dysregulation of ac4C levels has been implicated in numerous pathologies, most notably cancer, making it a significant area of investigation for therapeutic development. This technical guide provides an in-depth overview of the chemical properties, biological function, and analytical methodologies related to this compound, tailored for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of the nucleoside cytidine, characterized by the addition of an acetyl group at the N4 position of the cytosine base.[1][2]
IUPAC Name: N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide[3]
Canonical SMILES: CC(=O)NC1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--CO)O">C@@HO[3]
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C11H15N3O6 | [3][4][5] |
| Molecular Weight | 285.25 g/mol | [4] |
| Melting Point | 208-209 °C | [4] |
| Solubility (Water) | 12.3 g/L | [6] |
| Solubility (DMSO) | 1 mg/ml | [5] |
| Solubility (PBS, pH 7.2) | 2 mg/ml | [5] |
| Appearance | White to off-white crystalline powder | [1] |
Biological Function and Signaling Pathways
This compound is a crucial epitranscriptomic mark that influences a variety of biological processes. The modification is primarily catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[4][7]
Key Functions:
-
RNA Stability: The acetyl group at the N4 position can protect RNA from degradation by nucleases, thereby increasing its half-life.[2]
-
Translation Efficiency: The presence of ac4C in the coding sequence (CDS) of mRNA can enhance translation. Conversely, when located in the 5' untranslated region (5'UTR), it may inhibit translation initiation.[1]
-
RNA Structure: ac4C contributes to the proper folding and structural integrity of RNA molecules, which is critical for their function.[2]
Signaling Pathways:
Dysregulation of NAT10 and, consequently, ac4C modification has been linked to several signaling pathways, particularly in the context of cancer. One well-documented pathway involves the Wnt/β-catenin signaling cascade in colorectal cancer (CRC).[3]
Caption: NAT10-mediated ac4C modification in the Wnt/β-catenin pathway.
In this pathway, NAT10-mediated ac4C modification of kinesin family member 23 (KIF23) mRNA enhances its stability and translation. The resulting increase in KIF23 protein inhibits glycogen synthase kinase 3 beta (GSK-3β), leading to the stabilization and nuclear translocation of β-catenin. This ultimately promotes the progression of colorectal cancer.[3]
Experimental Protocols
Site-Specific Synthesis of this compound-Containing RNA
The chemical synthesis of RNA oligonucleotides containing ac4C at specific positions is challenging due to the lability of the acetyl group under standard deprotection conditions. A method has been developed that utilizes a mild, non-nucleophilic deprotection strategy.[8][9]
Methodology Overview:
-
Solid-Phase Synthesis: RNA is synthesized on a solid support using phosphoramidite chemistry.
-
Orthogonal Protection: A key feature is the use of protecting groups that can be removed under non-nucleophilic conditions to preserve the N4-acetyl group on cytidine.
-
Deprotection: A solution of 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile is used for the deprotection of the exocyclic amines.[8][9]
-
Cleavage: The synthesized RNA is cleaved from the solid support using a photocleavable linker, which avoids the harsh nucleophilic conditions of standard methods.[8]
-
Purification: The final product is purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Detection and Mapping of this compound in RNA
Several methods are available for the detection and transcriptome-wide mapping of ac4C.
A. Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful technique for the direct detection and quantification of ac4C in RNA.
Protocol Outline:
-
RNA Isolation: Total RNA or poly(A) RNA is isolated from cells or tissues.
-
RNA Digestion: The RNA is enzymatically digested into single nucleosides using enzymes such as nuclease P1 and alkaline phosphatase.
-
LC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).
-
MS Detection: The eluting nucleosides are detected and quantified by tandem mass spectrometry (MS/MS). The transition of m/z 286.1 -> 112.1 is typically monitored for ac4C.
B. ac4C-seq / RedaC:T-seq (Chemical Method for Sequencing):
This method allows for the nucleotide-resolution mapping of ac4C across the transcriptome.[10][11]
Workflow Diagram:
Caption: Workflow for ac4C-seq/RedaC:T-seq.
Principle:
The N4-acetyl group on cytidine makes the nucleobase susceptible to reduction by sodium borohydride (NaBH4). This reduction converts ac4C into tetrahydro-N4-acetylcytidine. During reverse transcription, this modified base is misread as a thymine (T). Therefore, by comparing the sequencing results of NaBH4-treated and untreated RNA, sites of ac4C can be identified as C-to-T transitions.[10]
Conclusion
This compound is an important epitranscriptomic modification with profound implications for cellular function and disease. The methodologies outlined in this guide provide a framework for the synthesis, detection, and functional characterization of ac4C-modified RNA. As research in this area continues to expand, a deeper understanding of the role of ac4C in health and disease will undoubtedly pave the way for novel therapeutic strategies targeting the machinery of RNA modification.
References
- 1. Exploring the impact of this compound modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Synthesis of this compound in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylcytidine (ac4C) in RNA: A Comprehensive Technical Guide on its Discovery, History, and Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found across all domains of life. Initially identified in the 1960s within abundant non-coding RNAs, its presence and functional significance in messenger RNA (mRNA) have only recently been uncovered, igniting a surge of interest in its role as a critical regulator of gene expression. This technical guide provides an in-depth overview of the discovery and history of ac4C, details the experimental methodologies used for its detection and characterization, presents quantitative data on its abundance and functional impact, and illustrates its role in cellular signaling pathways. The primary enzyme responsible for installing this modification, N-acetyltransferase 10 (NAT10), has emerged as a key player in various physiological and pathological processes, including cancer, making ac4C and its regulatory machinery promising targets for therapeutic development.
Discovery and Historical Perspective
The story of this compound began over half a century ago, with its initial discovery confined to the well-structured world of non-coding RNAs.
-
1960s-1970s: The Early Years in tRNA and rRNA: The first identification of ac4C was in eukaryotic transfer RNAs (tRNAs) during the initial wave of RNA sequencing and characterization in the 1960s.[1] Subsequent studies in the 1970s located ac4C at the wobble position of the elongator methionine tRNA (tRNAMet) in E. coli, where it was shown to be crucial for maintaining translational fidelity by preventing the misreading of codons.[2] It was also found in the D-arm of serine and leucine tRNAs in eukaryotes and in 18S ribosomal RNA (rRNA), hinting at its fundamental role in the core translational machinery.[2][3]
-
A Breakthrough in the 2010s: Identification of the "Writer" Enzyme: For decades, the enzyme responsible for this modification in eukaryotes remained elusive. A significant breakthrough occurred in the mid-2010s when multiple research groups independently identified N-acetyltransferase 10 (NAT10) (and its yeast homolog, Kre33) as the primary enzyme that catalyzes the formation of ac4C.[1] NAT10, a member of the GCN5-related N-acetyltransferase (GNAT) family, utilizes acetyl-CoA to transfer an acetyl group to the N4 position of cytidine.[4] This discovery was pivotal, providing a genetic handle to probe the functional consequences of ac4C depletion.
-
The Modern Era: ac4C in mRNA: While long known in tRNA and rRNA, the discovery of ac4C in eukaryotic mRNA is a more recent development that has launched the field of "epitranscriptomics" into a new era.[2] Studies revealed that ac4C is present in the mRNAs of humans and yeast, where it plays a significant role in regulating mRNA stability and enhancing translation efficiency.[2][4][5] However, it is worth noting that the prevalence and precise locations of ac4C in mRNA have been a subject of some scientific debate, with different detection methods occasionally yielding conflicting results, highlighting the technical challenges in studying this modification.
Quantitative Data on ac4C Abundance and Impact
The functional significance of ac4C is underscored by its quantitative effects on RNA biophysics and metabolism. While comprehensive, tissue-wide quantitative data remains an area of active research, key studies have provided valuable insights.
Table 1: Abundance of this compound in Human Embryonic Stem Cells (hESCs)
| RNA Type | Abundance (% of total cytidine) | Method | Reference |
| Total RNA | ~0.26% | LC-MS/MS | [5] |
| Poly(A) RNA (mRNA) | ~0.09% | LC-MS/MS | [5] |
| Total RNA (NAT10 Knockdown) | ~55% and ~42% reduction | LC-MS/MS | [5] |
| Poly(A) RNA (NAT10 Knockdown) | ~60% reduction | LC-MS/MS | [5] |
Table 2: Thermodynamic Impact of ac4C on RNA Duplex Stability
N4-acetylation enhances the thermodynamic stability of RNA duplexes by increasing the melting temperature (Tm).
| RNA Duplex Context | ΔTm (ac4C vs. C) | ΔΔG°37 (kcal/mol) | Reference |
| Fully complementary duplex (from human 18S rRNA helix 45) | +1.7 °C | -0.3 | [1] |
| Duplex with a G•U wobble pair (from human 18S rRNA helix 45) | +3.1 °C | -0.6 | [1] |
| Human tRNASer D-arm hairpin | +8.2 °C | -1.0 | [1] |
Table 3: Effect of NAT10 Knockdown on mRNA Stability
Depletion of the ac4C writer enzyme, NAT10, leads to decreased stability of target mRNAs.
| Target mRNA | Cellular Context | Log2 Fold-Change in Half-life (NAT10 KD vs. Control) | Reference |
| OCT4 | Human Embryonic Stem Cells | -1.70 | [6] |
| ANP32B | Human Embryonic Stem Cells | Significantly decreased (specific value not provided) | [5] |
| SLC7A11 | Cancer Cells | Significantly decreased (specific value not provided) | |
| GCLC | Cancer Cells | Significantly decreased (specific value not provided) |
Experimental Protocols for ac4C Detection
The detection and mapping of ac4C have been enabled by the development of specialized biochemical and sequencing-based techniques. These methods exploit the unique chemical properties of the acetylated cytidine.
Antibody-Based Enrichment: acRIP-Seq
Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-Seq) is a widely used method for transcriptome-wide mapping of ac4C.
Methodology:
-
RNA Isolation and Fragmentation: Total RNA or poly(A)-selected mRNA is isolated from cells or tissues and fragmented into smaller pieces (typically ~100-200 nucleotides).
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to this compound. These antibodies are typically bound to magnetic beads (e.g., Protein A/G).
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA fragments. The enriched, ac4C-containing RNA fragments are then eluted.
-
Library Preparation and Sequencing: The eluted RNA fragments are used to construct a cDNA library, which is then subjected to high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome. Regions with a significant enrichment of reads in the IP sample compared to an input control are identified as ac4C-modified regions or "peaks".
Chemical Labeling and Sequencing: ac4C-Seq
For nucleotide-resolution mapping, a chemical-based sequencing method, ac4C-seq, was developed. This technique leverages the increased susceptibility of ac4C to chemical reduction compared to unmodified cytidine.
Methodology:
-
RNA Isolation: High-quality total RNA is isolated. A synthetic RNA spike-in containing a known ac4C site is often added for quality control.
-
Sample Splitting: The RNA is divided into at least two samples: a treatment sample and a control sample.
-
Chemical Reduction: The treatment sample is incubated with a reducing agent, typically sodium cyanoborohydride (NaCNBH3) , under acidic conditions. This reaction reduces the ac4C base to tetrahydro-N4-acetylcytidine. The control sample is mock-treated without the reducing agent.
-
Reverse Transcription (RT): During reverse transcription to synthesize cDNA, the reduced ac4C base is frequently misread by the reverse transcriptase as a uridine (U) instead of a cytidine.
-
Library Preparation and Sequencing: The resulting cDNA from both treatment and control samples is used to prepare sequencing libraries.
-
Data Analysis: The sequencing reads are aligned to a reference. Sites of ac4C modification are identified by a significant increase in C-to-T mismatches in the treatment sample compared to the control sample. A second control, involving chemical deacetylation of the RNA prior to reduction, can be used to confirm the specificity of the signal.[1]
Signaling Pathways and Biological Function
The installation of ac4C by NAT10 is not a static process but is integrated into cellular signaling networks, particularly in the context of disease. In cancer, the expression and activity of NAT10 are often dysregulated, impacting downstream pathways that promote tumorigenesis.
The NAT10-Wnt/β-catenin Signaling Axis in Cancer
One of the well-documented pathways involves the upstream regulation of NAT10 by the NF-κB signaling pathway and its subsequent impact on Wnt/β-catenin signaling.
-
Upstream Activation: Pro-inflammatory signals can activate the NF-κB pathway . The activated p65 subunit of NF-κB translocates to the nucleus and binds to the promoter region of the NAT10 gene, driving its transcription.[1]
-
NAT10-mediated ac4C Modification: Increased NAT10 protein levels lead to the acetylation (ac4C modification) of target mRNAs. These targets are often oncogenes or genes involved in cell proliferation and survival.
-
Enhanced mRNA Stability and Translation: The ac4C modification enhances the stability and translational efficiency of these target mRNAs.
-
Downstream Pathway Activation: This leads to increased protein expression of key oncogenes (e.g., c-Myc), which in turn can activate signaling pathways like the Wnt/β-catenin pathway , promoting cell cycle progression, epithelial-mesenchymal transition (EMT), and overall tumor progression.[1][4]
Conclusion and Future Directions
The discovery of this compound has evolved from an obscure modification in non-coding RNA to a pivotal player in the epitranscriptomic regulation of gene expression. The identification of NAT10 as its writer has provided a critical tool for dissecting its function and has established a clear link between RNA acetylation and human diseases, most notably cancer. The methodologies developed for its detection, from antibody-based enrichment to single-nucleotide resolution sequencing, have been instrumental in mapping its landscape across the transcriptome.
For researchers and drug development professionals, the NAT10-ac4C axis represents a promising frontier. The development of small molecule inhibitors targeting NAT10 is an active area of research with significant therapeutic potential. Future work will likely focus on elucidating the full repertoire of ac4C-modified transcripts in different tissues and disease states, identifying the "reader" and "eraser" proteins that may interpret and remove this mark, and further unraveling the complex signaling networks governed by this subtle but powerful RNA modification.
References
- 1. Site-Specific Synthesis of this compound in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Ribosome: N4-Acetylcytidine's Crucial Role in Ribosomal RNA Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification of ribosomal RNA (rRNA) that plays a pivotal role in ensuring the stability and proper functioning of the ribosome, the cell's protein synthesis machinery. This technical guide provides a comprehensive overview of the current understanding of ac4C's function in rRNA stability, the enzymatic machinery responsible for its deposition, and its broader implications for ribosome biogenesis and human health. Detailed experimental protocols for the detection and analysis of ac4C in rRNA are provided, alongside a quantitative summary of its impact on RNA thermodynamics. This document is intended to serve as a valuable resource for researchers in the fields of molecular biology, drug development, and translational medicine.
Introduction
The fidelity of protein synthesis is paramount to cellular homeostasis. This intricate process is orchestrated by the ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins. The structural integrity and stability of rRNA are critical for the proper assembly and function of the ribosome. Post-transcriptional modifications of rRNA have emerged as key regulators of ribosome biogenesis and function. Among these, this compound (ac4C) has garnered significant attention for its role in stabilizing rRNA structure.[1][2][3]
First identified in eukaryotic rRNA decades ago, ac4C is a universally conserved modification found in all domains of life.[2] In eukaryotes, ac4C is predominantly found at two specific sites within the 18S rRNA of the small ribosomal subunit: helix 34 and helix 45.[4][5] The presence of ac4C at these locations is crucial for the correct processing of pre-rRNA and the assembly of the 40S ribosomal subunit.[5] This guide delves into the molecular mechanisms by which ac4C contributes to rRNA stability and provides the technical framework for its investigation.
The Enzymatic Machinery of rRNA Acetylation
The deposition of ac4C onto rRNA is a precisely regulated process catalyzed by a conserved acetyltransferase.
-
NAT10/Kre33: The Master Acetyltransferase: In humans, the enzyme responsible for rRNA acetylation is N-acetyltransferase 10 (NAT10), while its ortholog in yeast is known as Kre33.[4][5] NAT10 possesses both RNA acetyltransferase and helicase activities, which are essential for its function.[5] Depletion of NAT10 leads to defects in ribosome biogenesis, highlighting its critical role in this pathway.[4]
-
Guidance by snoRNAs: The site-specific modification of rRNA by NAT10 is guided by small nucleolar RNAs (snoRNAs). Specifically, the box C/D snoRNAs, SNORD13 in humans (U13 in vertebrates) and snR4/snR45 in yeast, are responsible for directing NAT10 to the correct cytidine residues in the 18S rRNA.[3][5] This guidance is achieved through base-pairing interactions between the snoRNA and the pre-rRNA substrate.
Below is a diagram illustrating the signaling pathway of 18S rRNA acetylation by NAT10.
Quantitative Impact of ac4C on rRNA Stability
The presence of the acetyl group on this compound enhances the stability of the C-G base pair within the rRNA structure. This increased stability has been quantified through biophysical studies, primarily by measuring the melting temperature (Tm) of RNA duplexes containing ac4C.
| RNA Duplex Context | Unmodified Cytidine (Tm in °C) | This compound (Tm in °C) | Change in Tm (ΔTm in °C) | Reference |
| 18S rRNA helix 45 mimic | 62.9 ± 0.7 | 71.1 ± 0.4 | +8.2 | [2] |
| 18S rRNA helix 45 with G•U wobble | Not Reported | Not Reported | +3.1 | [2] |
| tRNASer D-arm hairpin | 62.9 ± 0.7 | 71.4 ± 0.4 | +8.2 | [6] |
Table 1: Quantitative data on the thermodynamic stabilization of RNA structures by this compound.
The data clearly demonstrates that ac4C significantly increases the thermal stability of RNA duplexes. This enhanced stability is thought to protect rRNA from degradation and ensure its correct folding during ribosome assembly. While direct measurements of rRNA half-life in the presence and absence of ac4C are still emerging, the thermodynamic data strongly supports a role for ac4C in prolonging rRNA lifespan.
Experimental Protocols
Investigating the role of ac4C in rRNA stability requires specialized techniques for its detection and for assessing RNA decay rates.
Mapping of ac4C Sites in rRNA
Two primary methods have been developed for the precise mapping of ac4C residues at single-nucleotide resolution:
-
ac4C-seq (this compound sequencing): This method relies on the chemical reduction of ac4C using sodium cyanoborohydride (NaBH3CN), which leads to a C-to-T transition during reverse transcription that can be detected by high-throughput sequencing.[7][8][9]
-
RedaC:T-seq (Reduction of ac4C and Conversion to Thymidine sequencing): A similar approach that utilizes sodium borohydride (NaBH4) for the reduction of ac4C, also resulting in a C-to-T signature upon sequencing.[1][10][11][12]
The general workflow for these mapping techniques is outlined below.
Detailed Protocol: RedaC:T-seq for rRNA
-
Total RNA Isolation: Isolate total RNA from cells or tissues using a standard method like TRIzol extraction, followed by DNase treatment to remove any contaminating DNA.[12]
-
Ribosomal RNA Enrichment (Optional but Recommended): While these methods can be performed on total RNA, enriching for rRNA can increase the coverage of ac4C sites.
-
Chemical Reduction:
-
Resuspend 1-5 µg of RNA in a buffered solution.
-
Add a fresh solution of sodium borohydride (NaBH4) to a final concentration of 100 mM.[12]
-
Incubate at 55°C for 1 hour.
-
Purify the RNA using an appropriate clean-up kit.
-
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (e.g., 100-200 nucleotides) using enzymatic or chemical methods.
-
Reverse Transcription: Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and incorporates an adenine, leading to a C-to-T change in the resulting cDNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's protocol for the chosen high-throughput sequencing platform.
-
Bioinformatic Analysis: Align the sequencing reads to the reference rRNA sequence and identify positions with a significant C-to-T transition rate in the treated sample compared to an untreated control.[11]
Analysis of rRNA Stability
The stability of rRNA can be assessed by measuring its decay rate after inhibiting transcription.
Protocol: rRNA Stability Assay using Actinomycin D
-
Cell Culture and Treatment:
-
Time-Course Collection:
-
Collect cell samples at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately lyse the cells and extract total RNA at each time point.
-
-
Quantification of rRNA:
-
Quantify the amount of a specific rRNA (e.g., 18S rRNA) at each time point using quantitative real-time PCR (qRT-PCR).
-
Use primers specific for the rRNA of interest.
-
Normalize the rRNA levels to a stable internal control RNA that is not affected by the treatment or has a very long half-life.
-
-
Data Analysis:
-
Calculate the percentage of rRNA remaining at each time point relative to the amount at time 0.
-
Plot the percentage of remaining rRNA against time.
-
Determine the half-life (t1/2) of the rRNA by fitting the data to a one-phase decay exponential curve.[14]
-
The logical relationship for determining rRNA stability is depicted in the following diagram.
Conclusion and Future Directions
This compound is a critical modification that ensures the structural integrity and stability of ribosomal RNA. The enzymatic machinery responsible for its deposition is highly conserved, underscoring its fundamental importance in ribosome biogenesis. The quantitative data available to date strongly supports the role of ac4C in thermodynamically stabilizing rRNA helices.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of ac4C in rRNA metabolism. Future research should focus on obtaining more precise measurements of rRNA half-life in the context of ac4C modification, particularly through pulse-chase labeling experiments. Furthermore, elucidating how the stability conferred by ac4C impacts translational fidelity and the cellular response to stress will be crucial areas of investigation.
Given the essential role of ribosome biogenesis in cell growth and proliferation, and the dysregulation of NAT10 in various cancers, the enzymes involved in rRNA acetylation present promising targets for novel therapeutic interventions. A deeper understanding of the molecular mechanisms governing rRNA stability will undoubtedly pave the way for innovative strategies in drug development and the treatment of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Specific Synthesis of this compound in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast Kre33 and human NAT10 are conserved 18S rRNA cytosine acetyltransferases that modify tRNAs assisted by the adaptor Tan1/THUMPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/NAT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mRNA Stability Assay Using Transcription Inhibition by Actinomycin D in Mouse Pluripotent Stem Cells [bio-protocol.org]
- 15. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NAT10 in N4-Acetylcytidine (ac4C) Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N4-acetylcytidine (ac4C) is a conserved RNA modification increasingly recognized for its critical role in regulating RNA stability, translation, and function. The primary enzyme responsible for this modification is N-acetyltransferase 10 (NAT10), a dual-function enzyme with both RNA and protein acetyltransferase activity. Dysregulation of NAT10 and aberrant ac4C levels have been implicated in a variety of human diseases, most notably cancer, making NAT10 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of NAT10 in ac4C formation, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways.
Introduction to NAT10 and this compound (ac4C)
This compound is an evolutionarily conserved modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[1][2][3]. The addition of an acetyl group to the N4 position of cytidine is catalyzed by N-acetyltransferase 10 (NAT10), the only known enzyme to mediate this modification in eukaryotes[2][4][5]. NAT10 utilizes acetyl-CoA as a donor for the acetyl group in an ATP-dependent manner[6].
Functionally, ac4C modification enhances the stability of RNA molecules and promotes translation efficiency[1][4][5]. In tRNA, ac4C is crucial for maintaining structural integrity and ensuring accurate translation[5]. In rRNA, it plays a role in ribosome biogenesis[5][7]. More recently, the discovery of ac4C in mRNA has opened up new avenues of research, revealing its involvement in post-transcriptional gene regulation[1][2]. The presence of ac4C in the coding sequence of mRNA, particularly at wobble positions, can enhance transcript stability and translational output[4][8].
NAT10 itself is a multifaceted protein with both nuclear and cytoplasmic localization[9]. Its expression is frequently upregulated in various cancers, correlating with poor prognosis and promoting tumor progression through mechanisms that include enhancing the stability of oncogenic mRNAs[8][9][10].
The Molecular Mechanism of NAT10-Mediated ac4C Formation
NAT10 is a structurally complex enzyme containing an acetyltransferase domain, an RNA-binding domain, and an RNA helicase domain[6]. The catalytic process involves the binding of both the RNA substrate and acetyl-CoA. For specific RNA targets, NAT10 often requires cofactor proteins. For instance, THUMPD1 facilitates the ac4C modification of tRNA, while small nucleolar RNAs (snoRNAs) guide NAT10 to its rRNA targets[5].
The structural basis of NAT10's function has been elucidated through cryo-electron microscopy, revealing a symmetrical heart-shaped dimer[7][9]. This structure provides insights into how NAT10 recognizes its RNA substrates and catalyzes the acetyl transfer reaction[7].
Quantitative Data on NAT10 and ac4C
The dysregulation of NAT10 expression is a hallmark of many cancers. The following tables summarize key quantitative findings from various studies.
Table 1: NAT10 Expression in Cancer vs. Normal Tissues
| Cancer Type | Fold Change (Tumor vs. Normal) | Source |
| Bladder Urothelial Carcinoma (BLCA) | Significantly Higher | [11] |
| Colon Cancer | 8 out of 10 tumor samples positive vs. all normal samples negative (IHC) | [12] |
| Gastric Cancer (GC) | Significantly Higher (TCGA data) | [13] |
| Hepatocellular Carcinoma (HCC) | High expression in tumor tissues | [8] |
| Pan-Cancer Analysis (TCGA) | Overexpressed in 92% of cancer types | [5][14] |
Table 2: Impact of NAT10 Knockdown on ac4C Levels and Cellular Phenotypes
| Cell Line/Model | Effect of NAT10 Knockdown | Quantitative Change | Source | | :--- | :--- | :--- | | Mouse Oocytes | Decreased ac4C levels and retarded meiotic progression | First polar body extrusion rate decreased from ~74% to 34.6% |[3] | | Bladder Cancer Cells (UMUC-3) | Decreased ac4C levels in 1218 transcripts | - |[11] | | Hepatocellular Carcinoma (HCC) Cells | Reduced global ac4C levels | - |[15] | | Breast Cancer Cells (MCF7) | Decreased ac4C levels on fatty acid metabolic gene transcripts | Significant depletion of ac4C on ELOVL6, ACSL1, ACSL3, ACSL4, ACADSB, and ACAT1 transcripts |[5] | | Colon Cancer Cells (HCT116, HT29) | Enhanced cell proliferation upon NAT10 overexpression | - |[12] |
Table 3: Inhibitory Concentration (IC50) of NAT10 Inhibitor (Remodelin)
| Cell Line | IC50 Value | Source |
| Prostate Cancer Cells (PC-3, VCaP) | Effective inhibition at 20 µM | [16] |
| HeLa Cells | - | [17] |
| DU-145 Cells | 75.07 ± 5.48 μg/mL | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NAT10 and ac4C.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
This protocol is used to identify and quantify ac4C-modified RNA transcripts on a transcriptome-wide scale[2][18].
Principle: An antibody specific to ac4C is used to immunoprecipitate fragmented RNA. The enriched RNA is then sequenced and mapped to the transcriptome to identify regions with ac4C modification.
Methodology:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.
-
Purify poly(A) RNA to enrich for mRNA.
-
Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody. An IgG antibody should be used as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the enriched RNA from the beads.
-
Prepare a sequencing library from the eluted RNA and an input control (fragmented RNA that did not undergo immunoprecipitation). This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Identify peaks of enriched reads in the acRIP sample compared to the input control to locate ac4C sites.
-
This compound sequencing (ac4C-seq)
This method allows for the quantitative, single-nucleotide resolution mapping of ac4C[19].
Principle: ac4C is chemically reduced with sodium cyanoborohydride (NaBH3CN), which causes a misincorporation (C-to-T transition) during reverse transcription. These mutations are then identified by high-throughput sequencing.
Methodology:
-
RNA Preparation and Reduction:
-
Isolate total RNA.
-
Treat the RNA with NaBH3CN under acidic conditions to reduce ac4C.
-
Include control samples: a mock-treated sample (no NaBH3CN) and a deacetylated sample (treated with a mild base before reduction).
-
-
Library Preparation:
-
Fragment the RNA.
-
Ligate a 3' adapter.
-
Perform reverse transcription using a reverse transcriptase that efficiently reads through the modified base and introduces a mutation.
-
Ligate a 5' adapter to the cDNA.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries.
-
Align reads to the reference transcriptome.
-
Identify sites with a high frequency of C-to-T mismatches in the reduced sample compared to the control samples. The frequency of the mismatch can be used to quantify the stoichiometry of ac4C at a given site.
-
NAT10 in vitro Acetyltransferase Activity Assay
This assay is used to measure the enzymatic activity of purified NAT10.
Principle: Recombinant NAT10 is incubated with an RNA substrate and radiolabeled acetyl-CoA. The incorporation of the radiolabeled acetyl group into the RNA is then quantified.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified recombinant NAT10, a specific RNA substrate (e.g., a synthetic RNA oligonucleotide containing a cytidine), and [14C]-acetyl-CoA in an appropriate reaction buffer.
-
Include a negative control reaction without NAT10.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
RNA Purification:
-
Stop the reaction and purify the RNA from the reaction mixture to remove unincorporated [14C]-acetyl-CoA. This can be done by phenol-chloroform extraction and ethanol precipitation or using a spin column.
-
-
Quantification:
-
Quantify the amount of radioactivity incorporated into the RNA using a scintillation counter.
-
The activity of NAT10 is proportional to the amount of incorporated radioactivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by NAT10 and the workflows of the experimental protocols described above.
Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).
Caption: Workflow for this compound sequencing (ac4C-seq).
Caption: NAT10 promotes colorectal cancer progression via the Wnt/β-catenin pathway.[20]
Caption: NAT10 drives hepatocellular carcinoma progression by stabilizing SMAD3 mRNA.[6][10]
Conclusion and Future Directions
NAT10-mediated ac4C modification is a pivotal mechanism in post-transcriptional gene regulation with profound implications for cellular physiology and disease. The upregulation of NAT10 in numerous cancers and its role in promoting oncogenic pathways underscore its potential as a therapeutic target. The development of specific NAT10 inhibitors, such as Remodelin, offers a promising avenue for cancer therapy[11][21].
Future research should focus on several key areas:
-
Identification of ac4C "readers" and "erasers": While NAT10 is the sole "writer" of ac4C, the proteins that recognize and bind to this modification ("readers") and the enzymes that may remove it ("erasers") are largely unknown.
-
Elucidating the context-dependent functions of ac4C: The precise functional consequences of ac4C modification may vary depending on its location within an RNA molecule and the cellular context.
-
Developing more potent and specific NAT10 inhibitors: Further drug development efforts are needed to create highly effective and selective inhibitors of NAT10 for clinical applications.
A deeper understanding of the intricate roles of NAT10 and ac4C will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology and other diseases.
References
- 1. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 3. NAT10-Mediated this compound of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the oncogenic properties of essential RNA-modifying enzymes: a focus on NAT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAT10 mediated mRNA acetylation modification patterns associated with colon cancer progression and microsatellite status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro acetyltransferase activity assays for N-terminal acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NAT10‐mediated RNA ac4C acetylation contributes to the myocardial infarction‐induced cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylcytidine (ac4C): A Comprehensive Technical Guide to its Role as a Biomarker in Human Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification found across all domains of life.[1][2] Initially identified in abundant non-coding RNAs such as tRNA and rRNA, recent advancements in detection technologies have revealed its widespread presence in messenger RNA (mRNA), unveiling a new layer of gene expression regulation known as the epitranscriptome.[1][2] This modification, catalyzed by the sole known writer enzyme N-acetyltransferase 10 (NAT10), plays a crucial role in modulating mRNA stability and translation efficiency.[1][2] Dysregulation of ac4C levels has been implicated in a growing number of human diseases, particularly cancer, positioning it as a promising biomarker for diagnosis, prognosis, and therapeutic targeting. This technical guide provides an in-depth overview of the current understanding of ac4C's role in human diseases, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
The ac4C Machinery: Writer, Eraser, and Readers
The installation and function of ac4C are governed by a set of proteins:
-
Writer: N-acetyltransferase 10 (NAT10) is the only known enzyme responsible for catalyzing the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine on RNA.[1][2]
-
Eraser: To date, no specific "eraser" enzyme that actively removes the acetyl group from ac4C has been identified, suggesting that this modification might be a stable mark or removed through RNA degradation.
-
Readers: The proteins that recognize and bind to ac4C to mediate its downstream effects are still being actively investigated.
Functional Consequences of ac4C Modification
The presence of ac4C on mRNA has significant functional consequences:
-
Enhanced mRNA Stability: ac4C modification protects mRNA transcripts from degradation, leading to an increased half-life.[1]
-
Increased Translation Efficiency: By altering the local RNA structure, ac4C can promote more efficient translation of the modified mRNA into protein.[1]
This compound in Human Diseases: A Quantitative Overview
The dysregulation of NAT10 expression and subsequent changes in ac4C levels are increasingly recognized as hallmarks of various diseases. The following tables summarize the available quantitative data on these alterations.
Cancer
In numerous cancers, the upregulation of NAT10 and a corresponding increase in global ac4C levels are associated with tumor progression, metastasis, and poor prognosis.
| Cancer Type | Tissue/Cell Line | Analyte | Change | Fold Change / p-value | Reference(s) |
| Lung Adenocarcinoma (LUAD) | Tumor Tissue vs. Adjacent Non-tumor Tissue | NAT10 Expression | Increased | Not specified | [3] |
| Lung Adenocarcinoma (LUAD) | Tumor Tissue vs. Adjacent Non-tumor Tissue | ac4C Levels | Significantly Higher | Not specified | [3] |
| Multiple Cancers (Pan-cancer analysis) | Tumor Tissue vs. Normal Tissue | NAT10 mRNA | Higher | p < 0.05 to p < 0.001 | [4] |
| Breast Cancer | Capecitabine-resistant MCF-7 cells | NAT10 Expression | Upregulated | Not specified | [2] |
| Bladder Cancer | Cisplatin-resistant bladder cancer cells | NAT10 Expression | Upregulated | Not specified | [1] |
| Glioblastoma | Glioblastoma patient tissues | NAT10 Expression | Associated with poor prognosis | Not specified | [5] |
Cardiovascular Diseases
Recent studies have highlighted the role of ac4C in cardiac remodeling and heart failure.
| Disease Model | Tissue/Cell Type | Analyte | Change | Fold Change / p-value | Reference(s) |
| Human and Mouse Cardiac Hypertrophy | Cardiac Tissue | NAT10 Expression | Increased | Not specified | [6][7][8] |
| Human and Mouse Cardiac Hypertrophy | Cardiac Tissue | RNA ac4C Levels | Increased | Not specified | [6][7][8] |
| Mouse Myocardial Infarction | Left Ventricular Tissue | NAT10 Expression | Upregulated | Not specified | [9] |
| Mouse Myocardial Infarction | Left Ventricular Tissue | Total ac4C RNA | Significantly Elevated | Not specified | [10] |
| TGF-β1 induced Cardiac Fibroblasts | Cardiac Fibroblasts | NAT10 Expression | Upregulated | Not specified | [9] |
| TGF-β1 induced Cardiac Fibroblasts | Cardiac Fibroblasts | ac4C mRNA Levels | Significantly Increased | Not specified | [9] |
Autoimmune Diseases
Emerging evidence suggests that alterations in ac4C modification play a role in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).
| Disease | Cell Type | Analyte | Change | Fold Change / p-value | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | CD4+ T cells | ac4C/C ratio in poly(A) RNA | Significantly Lower | p < 0.05 | [11] |
| Systemic Lupus Erythematosus (SLE) | CD4+ T cells | NAT10 mRNA Expression | Markedly Decreased | p < 0.001 | [11] |
Neurological Disorders
The role of ac4C in neurological disorders is an active area of research, with initial studies pointing towards its involvement in neurodegenerative diseases.
| Disease Model | Brain Region/Cell Type | Analyte | Change | Fold Change / p-value | Reference(s) |
| Early-stage Alzheimer's Disease (5xFAD mouse model) | Hippocampus | ac4C-modified mRNAs | Notable Variations | Not specified | [12] |
| Early-stage Alzheimer's Disease (5xFAD mouse model) | Hippocampus | ac4C levels of GRIN1, MAP2, DNAJC6 | Reduced | Not specified | [13] |
| Thalamus Hemorrhage-induced Central Post-stroke Pain (mouse model) | Thalamus | ac4C Levels | Time-dependent Increase | Not specified | [11] |
| Thalamus Hemorrhage-induced Central Post-stroke Pain (mouse model) | Thalamus | NAT10 mRNA and protein | Increased | Not specified | [11] |
Signaling Pathways Involving this compound
The pro-tumorigenic effects of NAT10 and ac4C are often mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway
In some cancers, the activation of the NF-κB signaling pathway can drive the expression of NAT10. The p65 subunit of NF-κB can bind to the promoter of the NAT10 gene, leading to its transcriptional activation.[1][14] This creates a positive feedback loop where inflammation can promote ac4C-mediated oncogenesis.
Wnt/β-catenin Signaling Pathway
NAT10-mediated ac4C modification can activate the Wnt/β-catenin pathway, a critical signaling cascade in development and cancer.[14] By increasing the stability and translation of key components of this pathway, such as β-catenin or its downstream targets, ac4C can promote cell proliferation and epithelial-mesenchymal transition (EMT).
Experimental Protocols for ac4C Detection
Accurate detection and quantification of ac4C are crucial for its validation as a biomarker. Several techniques have been developed for this purpose.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method for transcriptome-wide mapping of ac4C. It involves the enrichment of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.
Detailed Methodology:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from cells or tissues of interest.
-
Purify poly(A) RNA to enrich for mRNA.
-
Fragment the RNA to a desired size range (typically 100-200 nucleotides) using enzymatic or chemical methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Perform stringent washes to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the enriched RNA from the beads.
-
Prepare a sequencing library from the eluted RNA, as well as from an input control (fragmented RNA that did not undergo immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Identify enriched regions (peaks) in the acRIP sample compared to the input control to map the locations of ac4C.
-
This compound sequencing (ac4C-seq)
ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of ac4C. It relies on the chemical reduction of ac4C, which leads to a specific misincorporation during reverse transcription.
Detailed Methodology:
-
RNA Treatment:
-
RNA Fragmentation and Library Preparation:
-
Fragment the treated and control RNA.
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription. During this step, the reduced ac4C will cause the reverse transcriptase to misincorporate an adenine (A) instead of a guanine (G), resulting in a C-to-T transition in the final sequencing data.[15][16]
-
Ligate a 5' adapter and amplify the cDNA to create sequencing libraries.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the reads to a reference genome/transcriptome.
-
Identify sites with a significant C-to-T transition rate in the NaCNBH₃-treated sample compared to the mock-treated control to pinpoint the exact locations of ac4C.
-
Therapeutic Implications
The central role of NAT10 in depositing ac4C and its upregulation in various diseases make it an attractive therapeutic target.
-
NAT10 Inhibitors: Small molecule inhibitors of NAT10, such as Remodelin, have shown promise in preclinical studies.[2] By blocking the catalytic activity of NAT10, these inhibitors can reduce ac4C levels, leading to the destabilization of oncogenic mRNAs and the suppression of tumor growth.[2]
-
Combination Therapies: Targeting NAT10 could be a valuable strategy in combination with conventional therapies. For instance, inhibiting NAT10 may re-sensitize drug-resistant cancers to chemotherapy.[1]
Future Perspectives
The field of ac4C research is rapidly evolving. Future studies will likely focus on:
-
Identification of Erasers and Readers: The discovery of enzymes that remove ac4C and proteins that specifically recognize this modification will provide a more complete picture of its regulation and function.
-
Expanding the Disease Spectrum: Investigating the role of ac4C in a broader range of diseases will uncover new diagnostic and therapeutic opportunities.
-
Clinical Translation: Validating ac4C as a clinical biomarker and advancing NAT10 inhibitors into clinical trials are critical next steps.
Conclusion
This compound is emerging as a key player in the epitranscriptomic regulation of gene expression with profound implications for human health and disease. Its role in modulating mRNA stability and translation, coupled with the dysregulation of its writer enzyme NAT10 in various pathologies, underscores its potential as a versatile biomarker. The development of robust detection methods and the exploration of therapeutic strategies targeting the ac4C pathway hold great promise for the future of personalized medicine. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the exciting and rapidly advancing field of ac4C biology.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression and regulation in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: N-acetyl transferase genotypes in relation to risk of developing systemic lupus erythematosus. [scholars.duke.edu]
- 5. Metabolic reprogramming and macrophage expansion define ACPA-negative rheumatoid arthritis: insights from single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Reveal an Altered Pattern of Protein Expression in Brain Tissue from Mice Lacking GPR37 and GPR37L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics reveals effects of environmental radiofrequency electromagnetic fields on embryonic neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased IgG4 ACPA levels in responders and increased CD1c+ classical dendritic cells in non-responders of patients with rheumatoid arthritis under therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAT gene polymorphisms and susceptibility to Alzheimer's disease: identification of a novel NAT1 allelic variant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cytidine N-Acetyltransferase NAT10 Promotes Thalamus Hemorrhage-Induced Central Poststroke Pain by Stabilizing Fn14 Expression in Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. RECENT ADVANCES IN QUANTITATIVE NEUROPROTEOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NAT10 Mediates Cardiac Fibrosis Induced by Myocardial Infarction Through ac4C Modification of TGFBR1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylcytidine's role in gene expression regulation.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, have emerged as a critical layer of gene expression regulation. Among the more than 170 known RNA modifications, N4-acetylcytidine (ac4C) is a highly conserved and dynamic mark that plays a pivotal role in fine-tuning mRNA stability and translation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ac4C-mediated gene regulation, detailed experimental protocols for its study, and its implications in health and disease, with a particular focus on cancer biology and drug development.
The ac4C Writer: N-acetyltransferase 10 (NAT10)
The sole enzyme responsible for depositing the ac4C modification onto RNA in eukaryotes is N-acetyltransferase 10 (NAT10).[1][2][3] NAT10 is a dual-function enzyme, possessing both RNA acetyltransferase and protein lysine acetyltransferase activities.[3][4] It catalyzes the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine residues within specific RNA sequences.[1][5] The activity of NAT10 is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases, including cancer and premature aging syndromes.[3][4]
Molecular Mechanisms of ac4C-Mediated Gene Regulation
This compound exerts its influence on gene expression primarily through two interconnected mechanisms: enhancing mRNA stability and promoting translation efficiency.
Increased mRNA Stability
The presence of ac4C within an mRNA transcript significantly increases its stability, leading to a longer half-life.[4][6] This stabilization is thought to result from the altered chemical properties of the acetylated cytidine, which can strengthen base-pairing interactions and potentially alter the local RNA structure, making the transcript more resistant to degradation by cellular ribonucleases.[7] For example, in gastric cancer, NAT10-mediated ac4C modification of COL5A1 mRNA extends its half-life, contributing to cancer progression.[4]
Enhanced Translation Efficiency
ac4C modification, particularly within the coding sequence (CDS) of an mRNA, has been shown to enhance the efficiency of protein translation.[8][9] This is achieved by promoting the correct recognition of codons by the ribosome, thereby increasing the fidelity and rate of protein synthesis.[8] The presence of ac4C at the wobble position of a codon can facilitate more efficient tRNA binding and decoding.[9]
Quantitative Impact of ac4C on Gene Expression
The following tables summarize the quantitative effects of ac4C modification on mRNA and protein expression levels as reported in various studies.
| Target Gene | Cellular Context | Change in ac4C Level | Change in mRNA Level | Change in Protein Level | Reference |
| GRIN1 | 3-month-old 5x̃FAD mouse model of Alzheimer's | Decreased | No significant change | Decreased | [10] |
| MAP2 | 3-month-old 5x̃FAD mouse model of Alzheimer's | Decreased | No significant change | Decreased | [10] |
| DNAJC6 | 3-month-old 5x̃FAD mouse model of Alzheimer's | Decreased | No significant change | Decreased | [10] |
| TFAP2A | Human Lung Adenocarcinoma | Upregulated | - | - | [11] |
| Multiple Transcripts | Arsenite-induced Stress Granules in HeLa cells | Enriched | - | - | [12] |
Table 1: Quantitative analysis of the impact of ac4C modification on specific gene expression.
Key Signaling Pathways Involving ac4C
NAT10-mediated ac4C modification is integrated into complex cellular signaling networks, particularly those driving cancer progression. Two of the most well-characterized pathways are the Wnt/β-catenin and NF-κB signaling cascades.
The Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and tumorigenesis.[13] In colorectal cancer, NAT10 has been shown to activate this pathway by stabilizing the mRNA of Kinesin Family Member 23 (KIF23) through ac4C modification.[4][14] Increased KIF23 protein levels then lead to the nuclear translocation of β-catenin, a key transcriptional co-activator of Wnt target genes.[4][14]
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[15][16] In cancer cells, the activation of the NF-κB pathway can promote the expression of NAT10.[17] The p65 subunit of NF-κB can bind to the promoter of the NAT10 gene, transcriptionally upregulating its expression.[17] This creates a potential positive feedback loop where inflammation can drive ac4C modification, which in turn can promote the expression of pro-survival and pro-inflammatory genes.
Experimental Protocols for ac4C Analysis
The study of ac4C has been enabled by the development of specialized techniques for its detection and mapping. This section provides an overview of the key experimental protocols.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments from a total RNA sample.[18][19][20][21] The enriched fragments are then sequenced to identify the locations of ac4C modifications across the transcriptome.
Detailed Methodology:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify poly(A) RNA to enrich for mRNA. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.[19]
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody. Use a species-matched IgG as a negative control.[19][21] Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound RNA. Elute the enriched ac4C-containing RNA fragments from the beads.
-
Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA. Perform high-throughput sequencing of the library.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify peaks of enrichment in the ac4C-IP sample compared to the IgG control to determine the locations of ac4C modifications.
ac4C-seq and RedaC:T-seq
ac4C-seq and RedaC:T-seq are chemical-based methods that enable the detection of ac4C at single-nucleotide resolution.[1][22][23][24][25] These techniques rely on the chemical reduction of ac4C to a tetrahydro-ac4C derivative using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[1][23] This chemical modification causes a misincorporation event during reverse transcription, where an adenosine is incorporated opposite the modified cytidine. This C-to-T transition is then detected by high-throughput sequencing.
Detailed Methodology:
-
RNA Isolation and Ribosomal RNA Depletion: Isolate total RNA. Remove ribosomal RNA (rRNA) to increase the coverage of other RNA species.[23]
-
Chemical Reduction: Treat the RNA with NaBH₄ or NaCNBH₃ to reduce ac4C to tetrahydro-ac4C.[1][23] A mock-treated control (without the reducing agent) is essential.
-
Reverse Transcription: Perform reverse transcription of the treated RNA. The reverse transcriptase will incorporate an adenosine opposite the reduced ac4C.
-
Library Preparation and Sequencing: Construct a sequencing library from the resulting cDNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify sites with a high frequency of C-to-T mismatches in the chemically treated sample compared to the mock-treated control.
Implications for Drug Development
The central role of NAT10 and ac4C in promoting cancer progression has made them attractive targets for therapeutic intervention.[4] The development of small molecule inhibitors of NAT10 is an active area of research.
Remodelin , a known inhibitor of NAT10, has shown promise in preclinical studies by suppressing the proliferation and metastasis of cancer cells.[6] By inhibiting the acetyltransferase activity of NAT10, Remodelin can reduce the levels of ac4C on oncogenic mRNAs, leading to their destabilization and reduced translation. This, in turn, can inhibit key cancer-promoting pathways like the Wnt/β-catenin signaling cascade.[17]
The development of more potent and specific NAT10 inhibitors holds significant therapeutic potential for a variety of cancers that are dependent on ac4C-mediated gene regulation.
Conclusion
This compound is a critical epitranscriptomic modification that plays a fundamental role in regulating gene expression by controlling mRNA stability and translation. The "writer" enzyme NAT10 is a key player in this process, and its dysregulation is increasingly linked to human diseases, particularly cancer. The experimental tools and protocols outlined in this guide provide a framework for researchers to investigate the function of ac4C in their systems of interest. A deeper understanding of the molecular mechanisms of ac4C-mediated gene regulation will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the epitranscriptome.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 3. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ac4C-AFL: A high-precision identification of human mRNA this compound sites based on adaptive feature representation learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACES: prediction of this compound (ac4C) modification sites in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile analysis of this compound (ac4C) on mRNA of human lung adenocarcinoma and paired adjacent non-tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]
- 19. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 20. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rna-seqblog.com [rna-seqblog.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 25. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epitranscriptomic Significance of N4-Acetylcytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Once thought to be confined to non-coding RNAs, ac4C has been identified in messenger RNA (mRNA) across various species, where it plays a pivotal role in modulating mRNA stability, translation efficiency, and cellular homeostasis. This modification is dynamically regulated by a dedicated "writer" enzyme, N-acetyltransferase 10 (NAT10), and is potentially reversed by an "eraser," with its biological effects mediated by "reader" proteins. Dysregulation of ac4C has been increasingly implicated in a range of human diseases, most notably cancer, making the ac4C pathway a promising area for therapeutic intervention. This technical guide provides an in-depth overview of the core components of the ac4C epitranscriptome, detailed experimental protocols for its detection and analysis, a summary of its quantitative impact, and a visualization of the signaling pathways it influences.
Core Regulatory Machinery of this compound
The biological function of ac4C is orchestrated by a coordinated interplay of writer, eraser, and reader proteins that install, remove, and recognize this modification.
-
Writer: N-acetyltransferase 10 (NAT10) NAT10 is the sole identified enzyme responsible for catalyzing the formation of ac4C on RNA in eukaryotes.[1][2] It utilizes acetyl-CoA as a donor to acetylate the N4 position of cytidine in an ATP-dependent manner. While NAT10 can act on various RNA substrates, including tRNA, rRNA, and mRNA, its specificity is guided by adaptor proteins. For instance, THUMPD1 directs NAT10 to tRNA, and small nucleolar RNAs (snoRNAs) guide its activity towards rRNA.[1] The adaptor proteins for mRNA acetylation are yet to be fully elucidated.[3]
-
Eraser: Sirtuin 7 (SIRT7) (Putative) The reversibility of ac4C is an area of active investigation. Evidence suggests that SIRT7, a member of the sirtuin family of NAD+-dependent deacetylases, may function as an ac4C "eraser".[4][5] In vitro studies have shown that SIRT7 can deacetylate ac4C on RNA, and its depletion in cells leads to an increase in ac4C levels on specific RNA species.[4][5] However, further validation is required to definitively establish SIRT7 as the primary ac4C eraser in all cellular contexts.
-
Reader: NOP58 The functional consequences of ac4C are mediated by "reader" proteins that specifically recognize and bind to this modification. The nucleolar protein NOP58 has been identified as a reader of ac4C.[6] Experimental evidence demonstrates a dose-dependent binding of NOP58 to ac4C-modified RNA.[6] This interaction is thought to be crucial for mediating the downstream effects of ac4C, such as influencing RNA localization and processing.[4][6]
Biological Functions and Significance in mRNA
The impact of ac4C on mRNA metabolism is context-dependent, varying with its location within the transcript.
-
Regulation of mRNA Stability: The presence of ac4C, particularly within the coding sequence (CDS), has been shown to increase mRNA stability.[7] This is attributed to the increased thermal stability of the ac4C-G base pair, which can fortify the local RNA structure against degradation.[7]
-
Modulation of Translation Efficiency: The effect of ac4C on translation is position-dependent.
-
In the 5' Untranslated Region (UTR): ac4C can inhibit translation initiation by stabilizing repressive secondary structures that impede ribosomal scanning.[3]
-
In the Coding Sequence (CDS): When located within the CDS, especially at wobble positions, ac4C generally enhances translation efficiency.[7] This is thought to occur by promoting more efficient decoding by the ribosome.
-
-
Role in Cellular Stress Response: ac4C levels are dynamic and can be induced by various cellular stresses, including oxidative stress.[6] Under such conditions, ac4C-modified mRNAs can be selectively localized to stress granules, suggesting a role for this modification in regulating the translation of specific transcripts required for the stress response.[6]
-
Implication in Disease: Dysregulation of NAT10 and, consequently, ac4C levels have been strongly linked to various cancers, including bladder, colorectal, breast, and lung cancer.[8][9] In many of these contexts, elevated NAT10 expression and ac4C levels are associated with increased tumor progression, metastasis, and poor prognosis.[9]
Quantitative Data on ac4C
The quantitative analysis of ac4C provides crucial insights into its prevalence and its impact on gene expression.
Table 1: Stoichiometry of ac4C in Different RNA Species and Cell Lines
| RNA Species | Organism/Cell Line | Stoichiometry (ac4C/C) | Detection Method | Reference |
| Total RNA | H. sapiens (HeLa) | ~0.02% | LC-MS | [10] |
| Total RNA | S. cerevisiae | ~0.01% | LC-MS | [10] |
| Total RNA | T. kodakarensis | ~0.25% | LC-MS | [10] |
| 18S rRNA | H. sapiens (HeLa) | ~100% at specific sites | ac4C-seq | [4] |
| mRNA | H. sapiens (LUAD tissue) | Significantly higher than adjacent non-tumor tissue | acRIP-seq | [8] |
| mRNA | H. sapiens (CIBP rat model) | 1,419 up-acetylated sites vs. sham | acRIP-seq | [11] |
Table 2: Impact of ac4C on mRNA Stability and Translation Efficiency
| Gene | Experimental System | Effect of ac4C | Quantitative Change | Method | Reference |
| Luciferase Reporter | HEK293T cells | Increased translation efficiency | ~1.5 to 2.0-fold increase | Luciferase Assay | [12] |
| FNTB | Osteosarcoma cells | Increased mRNA stability | Slower decay rate after Actinomycin D treatment | RT-qPCR | [7] |
| VEGFA | Rat spinal dorsal horn | Increased translation efficiency | Increased ratio of protein to mRNA | Ribo-seq, Western Blot | |
| GCLC, SLC7A11 | Cancer cell lines | Increased mRNA half-life | Slower decay rate upon NAT10 depletion | mRNA stability assay |
Experimental Protocols for ac4C Analysis
A variety of techniques are available for the detection and quantification of ac4C, ranging from antibody-based enrichment to high-resolution sequencing and mass spectrometry.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
This method is used to identify ac4C-containing RNA regions on a transcriptome-wide scale.
Detailed Methodology:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. To focus on mRNA, perform poly(A) selection. Fragment the RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer.
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with an anti-ac4C antibody. An IgG antibody should be used as a negative control.
-
Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution and Purification: Elute the ac4C-enriched RNA from the beads and purify it.
-
Library Preparation and Sequencing: Construct a sequencing library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA before IP). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Identify enriched regions (peaks) in the ac4C IP sample compared to the input and IgG controls.
This compound Sequencing (ac4C-seq)
ac4C-seq allows for the quantitative, single-nucleotide resolution mapping of cytidine acetylation.
Detailed Methodology:
-
Sample Preparation:
-
Isolate total RNA.
-
Divide the RNA into three samples: (1) Experimental (for reduction), (2) Mock-treated control (no reducing agent), and (3) Deacetylation control (alkali treatment to remove acetyl groups, followed by reduction).[3]
-
-
Chemical Treatment:
-
Deacetylation (Control): Treat the deacetylation control sample with a mild alkali solution (e.g., sodium bicarbonate, pH 9.5) at 60°C for 1 hour.[3]
-
Reduction: Treat the experimental and deacetylation control samples with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a tetrahydro-N4-acetylcytidine adduct.[3]
-
-
RNA Processing: Purify the RNA from all three samples, followed by fragmentation.
-
Library Preparation and Sequencing:
-
Ligate a 3' adapter to the fragmented RNA.
-
Perform reverse transcription. The reduced ac4C adduct causes the reverse transcriptase to misincorporate a non-cognate nucleotide (typically an 'A'), resulting in a C>T transition in the cDNA.[4]
-
Ligate a 3' adapter to the cDNA, followed by PCR amplification to generate the sequencing library.
-
Perform high-throughput sequencing.
-
-
Data Analysis: Align reads to the reference genome. Identify C>T misincorporations that are present at significantly higher rates in the reduced sample compared to the mock-treated and deacetylated controls.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and accurate method for the absolute quantification of ac4C in a total RNA sample.
Detailed Methodology:
-
RNA Digestion:
-
Purify total RNA from the sample.
-
Digest the RNA into single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
-
Chromatographic Separation:
-
Inject the nucleoside mixture into an ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile).
-
-
Mass Spectrometry Analysis:
-
The eluent from the UHPLC is directed into a triple-quadrupole mass spectrometer (MS/MS).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for ac4C and canonical nucleosides (A, C, G, U) are monitored.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure ac4C and canonical nucleosides.
-
Calculate the amount of ac4C in the sample by comparing its peak area to the standard curve. The quantity of ac4C is typically expressed relative to the quantity of one of the canonical nucleosides (e.g., ac4C/C ratio).
-
Signaling Pathways Involving this compound
The NAT10/ac4C axis is integrated into several key signaling pathways, particularly in the context of cancer, where it regulates cell proliferation, metastasis, and the tumor microenvironment.
Regulation of the Wnt/β-catenin Pathway
In colorectal cancer, NAT10 has been shown to activate the Wnt/β-catenin pathway. It achieves this by acetylating the mRNA of Kinesin Family Member 23 (KIF23), which increases the stability of the KIF23 transcript. Elevated KIF23 protein levels then lead to the activation of the Wnt/β-catenin signaling cascade, promoting cancer progression.
Crosstalk with NF-κB Signaling
There is evidence of a feedback loop involving NAT10 and the NF-κB pathway. In some cancer cells, activation of NF-κB can promote the expression of NAT10. In turn, NAT10 can regulate the inflammatory response, in part through the NF-κB pathway. For example, NAT10 can modulate the stability of mRNAs encoding components of the NOX2-ROS pathway, which can then activate NF-κB.
Role in Tumor Immunity
NAT10 and ac4C play a significant role in shaping the tumor immune microenvironment. By acetylating the mRNAs of chemokines such as CXCL2 and KLF5, NAT10 can enhance their stability and expression. The secretion of these chemokines can then promote the infiltration and polarization of immune cells, such as M2 macrophages, creating an immunosuppressive environment that facilitates tumor growth and metastasis.
Conclusion and Future Directions
This compound has transitioned from an obscure modification in non-coding RNA to a key player in the epitranscriptomic regulation of gene expression. The elucidation of its writer, potential eraser, and reader proteins has provided a framework for understanding its dynamic nature and biological functions. The development of sophisticated detection methods like ac4C-seq has been instrumental in mapping its landscape and beginning to unravel its functional consequences. The strong association of the ac4C pathway with cancer and other diseases highlights its potential as a valuable biomarker and a promising target for novel therapeutic strategies. Future research will likely focus on the definitive identification of ac4C erasers and a broader range of reader proteins, a deeper understanding of the upstream regulation of NAT10, and the development of specific inhibitors of the ac4C machinery for therapeutic applications.
References
- 1. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of this compound on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ac4C-AFL: A high-precision identification of human mRNA this compound sites based on adaptive feature representation learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. 13C and 15N natural isotope abundance reflects breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylcytidine (ac4C) in Prokaryotic versus Eukaryotic RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life, from prokaryotes to eukaryotes.[1][2][3] Initially identified in transfer RNA (tRNA) and ribosomal RNA (rRNA), recent advancements in high-throughput sequencing have revealed its presence in messenger RNA (mRNA) as well, sparking significant interest in its regulatory roles.[3][4] This technical guide provides a comprehensive overview of ac4C in prokaryotic and eukaryotic RNA, focusing on its biosynthesis, distribution, and functional implications. We delve into the key enzymatic players, present quantitative data on its impact on RNA stability and translation, and provide detailed experimental protocols for its detection and analysis. Furthermore, this guide offers visualizations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding of this critical RNA modification and its potential as a therapeutic target.
Introduction to this compound (ac4C)
This compound is a chemical modification of the cytidine nucleobase where an acetyl group is added to the nitrogen atom at the N4 position.[4] This modification, while structurally subtle, has profound effects on RNA structure and function. In both prokaryotes and eukaryotes, ac4C is primarily known to enhance the stability of RNA molecules and ensure the fidelity and efficiency of protein translation.[3][5][6][7][8] Its discovery dates back to the 1960s in eukaryotic tRNA, but its broader significance in gene regulation has only recently been appreciated with the advent of advanced analytical techniques.[3]
The Enzymatic Machinery: Writers of ac4C
The installation of ac4C is catalyzed by a conserved family of enzymes known as N-acetyltransferases. While the core catalytic function is preserved, the specific enzymes and their regulatory mechanisms differ between prokaryotes and eukaryotes.
Eukaryotes: In eukaryotes, the primary enzyme responsible for ac4C deposition is N-acetyltransferase 10 (NAT10) , and its yeast homolog, Kre33 .[9][10] NAT10 is a multifaceted protein possessing both an acetyltransferase domain and an RNA helicase domain.[10] Its activity is directed to specific RNA substrates through the interaction with adaptor proteins.[9][11]
-
For tRNA acetylation: NAT10/Kre33 partners with THUMPD1 (THUMP domain-containing protein 1) in humans or Tan1 in yeast to modify tRNAs, specifically at position C12 in the D-arm of tRNASer and tRNALeu.[5][9][12][13]
-
For rRNA acetylation: The modification of 18S rRNA is guided by small nucleolar RNAs (snoRNAs) , such as SNORD13 in humans and snR4/snR45 in yeast, which base-pair with the rRNA and recruit NAT10/Kre33 to specific cytidine residues.[11][14][15]
Prokaryotes: In bacteria, the homolog of NAT10 is TmcA , which is responsible for the site-specific acetylation of tRNAMet at the wobble position (C34).[14] This modification is crucial for preventing misreading of the genetic code during translation initiation.
Enzymatic Mechanism of NAT10/Kre33
The catalytic mechanism of NAT10/Kre33 involves the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine in an ATP-dependent manner. The RNA helicase activity of NAT10 is thought to unwind local RNA structures, making the target cytidine accessible for modification.
Figure 1: Enzymatic mechanism of NAT10/Kre33-mediated RNA acetylation.
Distribution and Function of ac4C in Prokaryotic and Eukaryotic RNA
The location of ac4C within an RNA molecule is a key determinant of its functional consequence.
Prokaryotic RNA
In prokaryotes, ac4C is predominantly found in tRNA .
-
tRNA: The most well-characterized example is the acetylation of the wobble cytidine (C34) in the anticodon loop of E. coli tRNAMet. This modification is critical for maintaining translational fidelity by preventing the misreading of near-cognate codons.[5]
Eukaryotic RNA
In eukaryotes, ac4C is present in tRNA, rRNA, and mRNA .
-
tRNA: Similar to prokaryotes, ac4C in eukaryotic tRNA contributes to its stability. It is typically found at position C12 in the D-arm of tRNASer and tRNALeu.[5][9][12]
-
rRNA: ac4C is found at highly conserved positions within the 18S rRNA of the small ribosomal subunit.[9][10] These modifications are located in functionally important regions, such as the decoding center, and are believed to contribute to the structural integrity and proper function of the ribosome during protein synthesis.
-
mRNA: The discovery of ac4C in eukaryotic mRNA has opened up new avenues of research in post-transcriptional gene regulation. ac4C is enriched in the coding sequence (CDS) and has been shown to:
Quantitative Impact of ac4C on RNA Metabolism
The functional consequences of ac4C modification can be quantified through various experimental approaches. The following tables summarize key quantitative findings from the literature.
| Organism/System | RNA Type | Effect of ac4C | Quantitative Measurement | Reference |
| Homo sapiens (PC12 cells) | Neurexin 2 mRNA | Increased mRNA stability | Knockdown of NAT10 decreased the half-life of neurexin 2 mRNA. | [16] |
| Homo sapiens | Duplex RNA (mimicking 18S rRNA helix) | Increased thermal stability | ΔTm = +1.7 °C | [18] |
| Homo sapiens | tRNA D-arm hairpin | Increased thermal stability | ΔTm = +8.2 °C | [18] |
Table 1: Quantitative Effects of ac4C on RNA Stability.
| Organism/System | RNA Type | Effect of ac4C | Quantitative Measurement | Reference |
| Homo sapiens | mRNA | Enhanced translation | Transcripts with ac4C have significantly higher translation efficiency. | [19][20] |
| Plants (Arabidopsis, Rice) | mRNA | Enhanced translation | ac4C target genes showed significantly higher translation efficiency. | [19] |
Table 2: Quantitative Effects of ac4C on Translation Efficiency.
| Organism | RNA Type | ac4C/C Ratio (approximate) | Reference |
| Homo sapiens (HeLa cells) | Total RNA | ~0.02% | [1] |
| Saccharomyces cerevisiae | Total RNA | ~0.03% | [1] |
| Thermococcus kodakarensis | Total RNA | ~0.25% | [1] |
| Various Plants | mRNA | 0.01% - 0.04% | [21] |
Table 3: Relative Abundance of ac4C in Different Organisms.
Experimental Protocols for ac4C Analysis
The study of ac4C relies on specialized techniques to detect and quantify this modification. This section provides an overview of the key experimental protocols.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing.
Detailed Methodology:
-
RNA Isolation and Fragmentation: Total RNA or poly(A)-selected mRNA is isolated from cells or tissues and fragmented into smaller pieces (typically 100-200 nucleotides).
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to ac4C. Protein A/G magnetic beads are then used to capture the antibody-RNA complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA. The enriched ac4C-containing RNA is then eluted from the beads.
-
Library Preparation and Sequencing: The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. Peak-calling algorithms are used to identify regions of the transcriptome that are enriched for ac4C.
Figure 2: Experimental workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).
This compound Sequencing (ac4C-seq)
ac4C-seq is a chemical-based method that enables the detection of ac4C at single-nucleotide resolution.
Detailed Methodology:
-
Chemical Treatment: RNA is treated with sodium cyanoborohydride (NaBH3CN), which specifically reduces ac4C to a tetrahydro-N4-acetylcytidine derivative. This chemical modification causes a C-to-T transition during reverse transcription.
-
RNA Fragmentation and Library Preparation: The chemically treated RNA is fragmented, and a sequencing library is prepared.
-
Sequencing and Data Analysis: The library is sequenced, and the resulting data is analyzed to identify C-to-T transitions that are indicative of ac4C sites. A control sample without the chemical treatment is run in parallel to distinguish true ac4C sites from sequencing errors or single nucleotide polymorphisms.
Figure 3: Experimental workflow for this compound sequencing (ac4C-seq).
In Vitro RNA Acetylation Assay
This assay is used to study the activity of ac4C writer enzymes in a controlled environment.
Detailed Methodology:
-
Prepare Components: Purify the recombinant acetyltransferase (e.g., NAT10), the target RNA substrate (in vitro transcribed or synthetic), acetyl-CoA, and ATP.
-
Reaction Setup: Combine the enzyme, RNA, acetyl-CoA, and ATP in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for human NAT10).
-
Analysis: The extent of acetylation can be determined by various methods, including:
-
Radiolabeling: Using radiolabeled acetyl-CoA and measuring the incorporation of radioactivity into the RNA.
-
Mass Spectrometry: Analyzing the mass shift of the RNA due to the addition of the acetyl group.
-
HPLC: Separating and quantifying the modified nucleosides after enzymatic digestion of the RNA.
-
Thermal Denaturation Analysis
This method is used to assess the effect of ac4C on the thermal stability of RNA duplexes.
Detailed Methodology:
-
Prepare RNA Oligonucleotides: Synthesize or purchase RNA oligonucleotides with and without ac4C at a specific position.
-
Annealing: Anneal the complementary RNA strands to form duplexes.
-
Melting Curve Analysis: Use a spectrophotometer with a temperature controller to monitor the absorbance of the RNA duplexes at 260 nm as the temperature is gradually increased. The melting temperature (Tm), the temperature at which half of the duplexes have denatured, is determined from the resulting melting curve. An increase in Tm for the ac4C-containing duplex compared to the unmodified duplex indicates increased stability.[18]
Functional Consequences and Therapeutic Implications
The diverse roles of ac4C in RNA metabolism have significant implications for cellular physiology and disease. Dysregulation of ac4C levels, often through the altered expression or activity of NAT10, has been linked to various pathologies, most notably cancer.[4][8][22]
-
Cancer: Increased levels of NAT10 and ac4C have been observed in several types of cancer, where they can promote tumor growth and proliferation by stabilizing the mRNAs of oncogenes and enhancing their translation.[4][8][22] This has led to the exploration of NAT10 inhibitors as potential anti-cancer therapeutics.
-
Viral Infections: ac4C has also been implicated in the life cycle of some viruses, where it can modulate the stability and translation of viral RNAs.
References
- 1. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Yeast Kre33 and human NAT10 are conserved 18S rRNA cytosine acetyltransferases that modify tRNAs assisted by the adaptor Tan1/THUMPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/NAT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Transfer RNA acetylation regulates in vivo mammalian stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Maturation of small nucleolar RNAs: from production to function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Site-Specific Synthesis of this compound in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Pivotal Role of N4-Acetylcytidine in Cellular Regulation: A Technical Guide for Researchers
An In-depth Exploration of N4-Acetylcytidine (ac4C) Mediated Cellular Pathways, Experimental Methodologies, and Therapeutic Implications.
For Immediate Release
[City, State] – [Date] – this compound (ac4C), a highly conserved post-transcriptional RNA modification, is emerging as a critical regulator of gene expression, influencing a myriad of cellular processes from mRNA stability and translation to complex signaling networks implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the cellular pathways modulated by ac4C, detailed experimental protocols for its investigation, and a summary of quantitative data to support researchers, scientists, and drug development professionals in this rapidly evolving field.
Core Concepts: The "Writer" and its Impact
The primary enzyme responsible for depositing the ac4C mark on RNA is N-acetyltransferase 10 (NAT10), often referred to as the "writer" of this modification.[1] By adding an acetyl group to cytidine residues, NAT10 enhances the stability of mRNA transcripts and promotes their translation into proteins.[2][3][4] This fundamental mechanism has far-reaching consequences, influencing cell proliferation, cell cycle progression, and the cellular response to DNA damage.[5] Dysregulation of NAT10 and the subsequent alteration of the ac4C landscape have been increasingly linked to the pathogenesis of various cancers.[6][7]
Quantitative Insights into ac4C-Mediated Regulation
The functional consequences of ac4C modification and the inhibition of its writer enzyme, NAT10, have been quantified in numerous studies. The following tables summarize key data on cell viability, mRNA stability, and protein expression.
Table 1: Effect of NAT10 Inhibition on Cancer Cell Viability
| Cell Line | Treatment | Concentration | Effect | Citation |
| Osteosarcoma (U2OS) | Remodelin | 20 µM - 100 µM | Concentration-dependent inhibition of cell proliferation. | [8] |
| Osteosarcoma (U2OS) | Remodelin | 500 µM | Highest inhibition rate of cell proliferation. | [9] |
| Osteosarcoma (MG63) | Remodelin | 500 µM | Highest inhibition rate of cell proliferation. | [9] |
| Melanoma (MeWo, A375) | Dacarbazine (DTIC) | Varies (IC50) | NAT10 knockdown increases sensitivity to DTIC. | [10] |
Table 2: Impact of ac4C on mRNA Stability
| Cell Line | Target mRNA | Condition | Effect on mRNA Half-life | Citation |
| Human Embryonic Stem Cells (hESCs) | ANP32B | NAT10 knockdown | Significantly decreased | [5] |
| Breast Cancer (MCF7) | ELOVL6, ACSL3, ACSL4 | NAT10 knockdown | Significantly decreased | [11] |
| Human Embryonic Kidney (HEK293T) | Cohort of acetylated mRNAs | NAT10 ablation | NAT10-dependent increase in stability | [3] |
| Acute Kidney Injury Model (HK2 cells) | CCL2, CXCL1 | NAT10 knockdown | Significantly decreased stability | [2] |
| Colon Cancer (HT-29, LoVo) | FSP1 | NAT10 knockdown | Decreased stability | [7] |
Table 3: Regulation of Protein Expression by the NAT10/ac4C Axis
| Cell Line | Target Protein | Condition | Effect on Protein Expression | Citation |
| Cervical Cancer (SiHa, CaSki) | FOXP1 | NAT10 knockdown | Significant decrease | [12] |
| Cervical Cancer (SiHa, CaSki) | FOXP1 | NAT10-wt introduction | Increased expression | [12] |
| Human Embryonic Stem Cells (hESCs) | ANP32B | NAT10 knockdown | Notable reduction | [5] |
| Colon Cancer (HT-29, LoVo) | FSP1 | NAT10 knockdown | Decreased expression | [6] |
Key Signaling Pathways Regulated by this compound
The influence of ac4C extends to the regulation of critical signaling pathways that govern cellular behavior, particularly in the context of cancer.
Wnt/β-catenin Signaling in Colorectal Cancer
In colorectal cancer, NAT10-mediated ac4C modification plays a crucial role in activating the Wnt/β-catenin signaling pathway. NAT10 enhances the stability of KIF23 mRNA, leading to increased KIF23 protein levels. KIF23, in turn, promotes the nuclear translocation of β-catenin, a key effector of the Wnt pathway, thereby driving cancer progression.[13]
Glycolysis and Immunosuppression in Cervical Cancer
In cervical cancer, the transcription factor HOXC8 upregulates NAT10 expression.[12] NAT10 then mediates ac4C modification of FOXP1 mRNA, enhancing its translation.[4][12] FOXP1, in turn, induces the expression of GLUT4 and KHK, leading to increased glycolysis and lactic acid secretion. This metabolic reprogramming creates an immunosuppressive tumor microenvironment by promoting the function of regulatory T cells (Tregs).[4][12]
Macrophage Polarization and Metastasis in Gastric Cancer
In the context of gastric cancer liver metastasis, NAT10-mediated ac4C modification enhances the stability of CXCL2 and KLF5 mRNAs. Increased CXCL2 secretion promotes the infiltration and polarization of M2-like macrophages. These macrophages, in turn, produce oncostatin M (OSM), which activates STAT3 signaling to further increase NAT10 expression, creating a positive feedback loop that drives metastasis.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to study ac4C is crucial for advancing research in this area. Below are detailed protocols for key experiments.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
This technique is used to identify and quantify ac4C-modified RNA transcripts on a transcriptome-wide scale.
Methodology:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues and purify poly(A) RNA. Fragment the RNA to an average size of 100-200 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody to form RNA-antibody complexes.
-
Capture: Add Protein A/G magnetic beads to capture the RNA-antibody complexes.
-
Washing: Perform a series of washes to remove non-specifically bound RNA.
-
Elution: Elute the ac4C-containing RNA fragments from the beads.
-
Library Preparation: Construct a sequencing library from the eluted RNA fragments.
-
Sequencing: Perform high-throughput sequencing of the library.
-
Data Analysis: Analyze the sequencing data to identify peaks corresponding to ac4C-modified regions in the transcriptome.
mRNA Stability Assay
This assay measures the half-life of specific mRNA transcripts to determine the effect of ac4C on their stability.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with a transcription inhibitor, such as Actinomycin D (typically at a concentration of 5-10 µg/ml), to block the synthesis of new mRNA.
-
Time-Course RNA Isolation: Harvest cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 6, 8 hours). Isolate total RNA from each time point.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): Synthesize cDNA from the isolated RNA. Perform qPCR using primers specific to the target mRNA and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and the 0-hour time point. Plot the percentage of remaining mRNA versus time and fit the data to a one-phase decay curve to determine the mRNA half-life.
Ribosome Profiling
Ribosome profiling provides a "snapshot" of all the ribosomes active in a cell at a specific moment, allowing for the assessment of translation efficiency on a global scale.
Methodology:
-
Cell Lysis and Ribosome Footprinting: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA. Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Recovery: Isolate the ribosome-protected mRNA fragments (footprints), which are typically around 28-30 nucleotides in length, by sucrose gradient centrifugation or size-exclusion chromatography.
-
Library Preparation: Extract the RNA footprints and prepare a sequencing library. This involves ligating adapters to the 3' and 5' ends of the footprints, reverse transcription, and PCR amplification.
-
Sequencing and Data Analysis: Perform deep sequencing of the library. Align the sequencing reads to the transcriptome to determine the density of ribosomes on each mRNA, which is a measure of its translation efficiency.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
Methodology:
-
Protein Extraction and Quantification: Lyse cells or tissues to extract total protein. Determine the protein concentration of the lysates using a method such as the BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities to determine the relative protein expression levels, often normalizing to a loading control protein like GAPDH or β-actin.
Conclusion and Future Directions
The study of this compound is a burgeoning field with significant implications for understanding fundamental cellular processes and developing novel therapeutic strategies. The pathways and methodologies outlined in this guide provide a solid foundation for researchers to explore the multifaceted roles of this important RNA modification. Future research will likely focus on identifying the "readers" and "erasers" of ac4C, further elucidating the context-dependent functions of this modification, and developing more specific and potent inhibitors of NAT10 for clinical applications.
References
- 1. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 2. NAT10 exacerbates acute renal inflammation by enhancing this compound modification of the CCL2/CXCL1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAT10/ac4C/FOXP1 Promotes Malignant Progression and Facilitates Immunosuppression by Reprogramming Glycolytic Metabolism in Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N‐acetyltransferase 10 promotes colon cancer progression by inhibiting ferroptosis through N4‐acetylation and stabilization of ferroptosis suppressor protein 1 (FSP1) mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyltransferase 10 promotes colon cancer progression by inhibiting ferroptosis through N4-acetylation and stabilization of ferroptosis suppressor protein 1 (FSP1) mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing the pharmacological effects of Remodelin against osteosarcoma based on network pharmacology, acRIP-seq and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAT10/ac4C/FOXP1 Promotes Malignant Progression and Facilitates Immunosuppression by Reprogramming Glycolytic Metabolism in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Detecting N4-Acetylcytidine (ac4C) in RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N4-acetylcytidine (ac4C) is a conserved RNA modification implicated in the regulation of mRNA stability and translation.[1][2][3] Accurate detection and mapping of ac4C are crucial for understanding its biological functions and its role in disease.[1][4] This document provides detailed application notes and protocols for the primary methods used to detect and quantify ac4C in RNA.
Introduction to ac4C Detection Methods
Several techniques have been developed to identify and map ac4C in RNA, each with distinct advantages and limitations. These methods can be broadly categorized into three groups: sequencing-based approaches for transcriptome-wide mapping at single-nucleotide resolution, antibody-based enrichment followed by sequencing, and direct quantitative analysis.
-
Sequencing-based methods (ac4C-seq, RedaC:T-seq, RetraC:T): These techniques rely on the chemical modification of ac4C, which induces a signature change during reverse transcription that can be identified by high-throughput sequencing.[5][6][7]
-
Antibody-based methods (acRIP-seq): These methods utilize an antibody specific to ac4C to immunoprecipitate RNA fragments containing the modification, which are subsequently identified by sequencing.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly accurate method for the quantification of ac4C in total RNA, though it does not provide positional information.[10][11]
-
Dot Blot: A straightforward, antibody-based method for the qualitative detection of ac4C in RNA samples.[12][13]
The choice of method depends on the specific research question, including the need for quantitative data, base-pair resolution, and the amount of starting material.
Quantitative Comparison of ac4C Detection Methods
The following table summarizes the key quantitative parameters of the most common ac4C detection methods.
| Method | Resolution | Sensitivity | Specificity | Throughput | Starting RNA Amount | Key Advantage | Key Limitation |
| ac4C-seq | Single nucleotide | Moderate | High | High | Nanograms of total RNA | Quantitative and base-resolved | Dependent on chemical reaction efficiency and sequencing depth[5] |
| RedaC:T-seq | Single nucleotide | Low (<20% C>T mismatch)[6][14] | High | High | Purified total RNA | Base-resolution mapping[7] | Inefficient C>T conversion can obscure low-stoichiometry sites[6][14] |
| RetraC:T | Single nucleotide | High (stoichiometric detection)[6][14] | High | High | Total RNA | Enhanced C>T mismatch rate for sensitive detection[6][14] | Requires modified dNTPs during reverse transcription[14] |
| acRIP-seq | ~100-200 nucleotides | High (enrichment-based) | Moderate to High | High | ~150 µg of total RNA[9] | Good for identifying ac4C-containing transcripts | Does not provide single-nucleotide resolution[5] |
| LC-MS | N/A | High | Very High | Low | Micrograms of total RNA | Gold standard for quantification | Does not provide positional information[1][11] |
| Dot Blot | N/A | Moderate | Moderate to High | Low | Varies | Simple and rapid qualitative detection | Non-quantitative and lacks positional information[12][13] |
Experimental Protocols and Workflows
This section provides detailed protocols for the key experimental methods for ac4C detection.
ac4C-seq: Quantitative, Single-Nucleotide Resolution Mapping
This method utilizes the chemical reduction of ac4C with sodium cyanoborohydride (NaCNBH₃) under acidic conditions, which leads to the formation of a reduced nucleobase.[5][15][16][17][18][19] During reverse transcription, this modified base is read as a thymine, resulting in a C>T transition in the sequencing data.[5][15]
Experimental Workflow Diagram
Caption: Workflow for ac4C-seq.
Detailed Protocol for ac4C-seq
a. RNA Preparation and Reduction
-
Start with high-quality total RNA. Spike in a synthetic RNA with a known ac4C site.
-
Divide the RNA into three samples: the experimental sample, a mock-treated control, and a deacetylated control.[15]
-
For the experimental sample, perform chemical reduction using sodium cyanoborohydride (NaCNBH₃) under acidic conditions.[5][15]
-
For the mock control, subject the RNA to the same acidic conditions without the reducing agent.[15]
-
For the deacetylated control, first, deacetylate the RNA and then perform the reduction.[15]
b. Library Preparation
-
Fragment the RNA from all three samples to an average size of ~200 base pairs.[5][10]
-
Ligate an RNA adapter to the 3' end of the fragmented RNA.[5][15]
-
Perform reverse transcription using an enzyme like TGIRT-III, which will misincorporate an 'A' in the cDNA at the position of the reduced ac4C.[5][10]
-
Ligate a second adapter to the 3' end of the single-stranded cDNA.[5][10]
-
Proceed with PCR amplification to generate the sequencing library.
c. Sequencing and Data Analysis
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference transcriptome.
-
Identify ac4C sites by looking for significant C>T misincorporations in the reduction sample compared to the mock and deacetylated controls.[15]
RedaC:T-seq and RetraC:T: Enhanced Chemical Detection
RedaC:T-seq is similar to ac4C-seq but uses sodium borohydride (NaBH₄) for the reduction of ac4C to tetrahydro-ac4C.[7][20] While effective for base-resolution mapping, the efficiency of the C>T transition is relatively low.[6][14] The recently developed RetraC:T method significantly improves this efficiency by using a modified deoxynucleotide (2-amino-dATP) during reverse transcription, which preferentially binds to the reduced ac4C.[6][14]
Experimental Workflow Diagram
Caption: Workflow for RedaC:T-seq and RetraC:T.
Detailed Protocol for RedaC:T-seq/RetraC:T
a. RNA Preparation and Reduction
-
Begin with total RNA and perform ribosomal RNA depletion.[20]
-
Treat the RNA with either NaBH₄ or NaCNBH₃ to reduce ac4C to tetrahydro-ac4C.[14][20] It is crucial to prepare the NaBH₄ solution fresh before use.[20]
-
Purify the RNA after the reduction reaction.
b. Reverse Transcription and Library Preparation
-
For standard RedaC:T-seq, perform reverse transcription using a standard dNTP mix.
-
For the enhanced RetraC:T method, perform reverse transcription in the presence of 2-amino-dATP.[6][14]
-
Proceed with standard library preparation protocols for high-throughput sequencing.
c. Data Analysis
-
After sequencing, align the reads to the reference genome/transcriptome.
-
Identify ac4C sites by calling C>T transitions that are significantly enriched in the chemically treated samples compared to control samples (e.g., from NAT10 knockout cells).[20]
acRIP-seq: Antibody-Based Enrichment
acRIP-seq utilizes an antibody that specifically recognizes ac4C to enrich for RNA fragments containing this modification.[9][21] This method is well-suited for identifying which transcripts are acetylated but does not provide single-nucleotide resolution.
Experimental Workflow Diagram
Caption: Workflow for acRIP-seq.
Detailed Protocol for acRIP-seq
a. RNA Preparation and Immunoprecipitation
-
Isolate total RNA from cells or tissues.
-
Fragment the RNA to a suitable size range (e.g., 100-200 nucleotides).[21]
-
Incubate the fragmented RNA with magnetic beads conjugated to an anti-ac4C antibody.[21] An IgG antibody should be used as a negative control.[22]
-
After incubation, use a magnetic rack to separate the beads and wash them multiple times to remove non-specifically bound RNA.[21]
-
Elute the ac4C-modified RNA from the beads.[21]
b. Library Preparation and Sequencing
-
Construct a sequencing library from the enriched RNA fragments.
-
Sequence the library using a high-throughput sequencing platform.
c. Data Analysis
-
Align the sequencing reads to the reference genome or transcriptome.
-
Use peak-calling algorithms to identify regions that are significantly enriched in the ac4C-immunoprecipitated sample compared to the input and IgG controls.
Concluding Remarks
The methods described provide a comprehensive toolkit for the investigation of this compound in RNA. The choice of technique should be guided by the specific biological question at hand. For quantitative, base-resolution mapping, ac4C-seq and the more sensitive RetraC:T are the methods of choice. For identifying acetylated transcripts without the need for single-nucleotide resolution, acRIP-seq is a powerful approach. LC-MS remains the gold standard for accurate quantification of global ac4C levels. Proper experimental design, including the use of appropriate controls, is critical for obtaining reliable and interpretable results.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 10. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of this compound on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibodies.com [antibodies.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 18. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 20. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 22. diagenode.com [diagenode.com]
Protocol for N4-Acetylcytidine Sequencing (ac4C-seq): A Comprehensive Guide
Application Note: N4-acetylcytidine (ac4C) is a conserved RNA modification implicated in the regulation of mRNA stability and translation. The ability to accurately map this modification across the transcriptome is crucial for understanding its role in fundamental biology and disease. Ac4C-seq provides a method for quantitative, single-nucleotide resolution mapping of cytidine acetylation in RNA. This technique is invaluable for researchers in molecular biology, drug development professionals targeting RNA-modifying enzymes like NAT10, and scientists investigating the epitranscriptome's role in health and disease.[1][2][3]
The core of ac4C-seq lies in a specific chemical reaction. This compound is susceptible to reduction by sodium cyanoborohydride (NaCNBH₃) under acidic conditions.[1][4][5][6] This reaction forms a reduced nucleobase that is subsequently misread as uracil ('U') by reverse transcriptase.[2] Consequently, a C→T transition is observed in the complementary DNA (cDNA) during sequencing, pinpointing the location of the original ac4C modification.[1][2] Unlike antibody-based methods that enrich for modified fragments, ac4C-seq identifies specific modified residues and can quantify their modification level.[1][5]
Principle of Detection
The ac4C-seq method is built upon two key chemical properties of this compound:
-
Susceptibility to Reduction: The N4-acetyl group withdraws electron density from the cytidine ring, making it susceptible to reduction by a hydride donor like NaCNBH₃. This creates a tetrahydro-N4-acetylcytidine, which alters its base-pairing properties during reverse transcription.[1][2]
-
Hydrolytic Lability: The acetyl group can be removed by treatment with mild alkali. This property is exploited in a crucial control experiment to confirm that the detected signal is indeed from ac4C.[1][2]
By comparing the C→T mutation rates between a reduced sample, a mock-treated sample, and a deacetylated control sample, researchers can confidently identify and quantify ac4C sites.[2][5]
Experimental Workflow Overview
The entire ac4C-seq library preparation protocol can be completed in approximately four days.[1][4][5] The process involves RNA extraction, chemical treatments for the experimental and control arms, library construction, and high-throughput sequencing, followed by a specialized bioinformatic pipeline.
Quantitative Data Summary
Successful execution of the ac4C-seq protocol relies on achieving key quality control metrics at various stages. The following table summarizes anticipated results and parameters.
| Parameter | Stage | Target Value/Metric | Notes |
| RNA Yield | Initial RNA Isolation | >100 µg | Starting from a sufficient quantity of cells or tissue.[1] |
| RNA Recovery | Post-Chemical Treatment | >70% | Expected recovery after ethanol precipitation.[1] |
| RNA Fragment Size | RNA Fragmentation | ~200 bp smear | Deacetylated samples may show slightly smaller fragments.[1] |
| cDNA Library Size | Final Library QC | 200-300 bp peak | A clean peak without significant adapter-dimer (~140 bp).[1] |
| cDNA Library Yield | Final Library QC | >25 ng | From ~200 ng of starting total RNA.[1] |
| Sequencing Depth | Sequencing | >30 million reads/sample | Dependent on transcriptome complexity and desired sensitivity. |
| C>T Misincorporation | Data Analysis | Increased in Reduced vs. Controls | The core signal for ac4C detection.[1][2] |
Detailed Experimental Protocols
This protocol is adapted from established ac4C-seq methodologies.[1][2]
Part 1: RNA Preparation and Chemical Treatments
-
Total RNA Isolation:
-
Isolate total RNA from biological samples using a standard Trizol extraction protocol followed by DNase treatment to remove contaminating genomic DNA.
-
Assess RNA integrity and quantity using a Bioanalyzer or equivalent. High-quality, non-degraded RNA is critical.
-
-
Sample Aliquoting:
-
Deacetylation Control Reaction (Sample 3):
-
To one fraction, add an equal volume of a mild alkali buffer (e.g., 50 mM Na₂CO₃/NaHCO₃, pH 10.5).
-
Incubate at 37°C for 1 hour to hydrolyze the N4-acetyl group.
-
Neutralize the reaction and purify the RNA using ethanol precipitation.
-
-
ac4C Reduction and Mock Treatment (Samples 1 & 2):
-
Resuspend the RNA from the deacetylated sample (Sample 3) and the first untreated fraction (Sample 1) in a reaction buffer.
-
Prepare a fresh solution of 1 M Sodium Cyanoborohydride (NaCNBH₃) in 1 M HCl.
-
Add the NaCNBH₃ solution to Samples 1 and 3 (the 'reduced' samples).
-
To the remaining RNA fraction (Sample 2, the 'mock' control), add an equal volume of 1 M HCl without the reducing agent.[1][5]
-
Incubate all three samples for 20 minutes at room temperature. The reduction of ac4C proceeds approximately 10-fold faster than acid-catalyzed hydrolysis, ensuring good signal-to-noise.[1]
-
Quench the reactions and purify the RNA from all three samples via ethanol precipitation.
-
Part 2: ac4C-seq Library Construction
This procedure should be performed on all three RNA samples (Reduced, Mock, Deacetylated).
-
RNA Fragmentation:
-
Fragment the RNA samples to an average size of ~200 nucleotides using an appropriate RNA fragmentation buffer or enzymatic method.
-
Run a small aliquot on a gel to verify the fragment size distribution.
-
-
3' RNA Adapter Ligation:
-
Dephosphorylate the 3' ends of the fragmented RNA.
-
Ligate a pre-adenylated 3' RNA adapter using T4 RNA Ligase 2, truncated.
-
-
Reverse Transcription (RT):
-
Prime the reverse transcription reaction using a primer complementary to the ligated 3' adapter.
-
Perform reverse transcription using an enzyme capable of reading through the reduced ac4C base and introducing a misincorporation, such as TGIRT-III (Thermostable Group II Intron Reverse Transcriptase).[1][2] This step is critical for generating the C→T signature.
-
-
3' cDNA Adapter Ligation:
-
After RT, purify the single-stranded cDNA.
-
Ligate a second adapter to the 3' end of the cDNA.
-
-
PCR Amplification:
-
Amplify the adapter-ligated cDNA library using primers that anneal to the adapter sequences. Use a high-fidelity polymerase.
-
Determine the optimal number of PCR cycles to avoid over-amplification. Typically, 10-15 cycles are sufficient.[1]
-
-
Library Purification and Quality Control:
-
Purify the final PCR product to remove primers and adapter-dimers (e.g., using AMPure beads).
-
Assess the final library concentration and size distribution. The expected size should be in the 200-300 bp range.[1]
-
Part 3: Sequencing and Data Analysis
-
Sequencing:
-
Pool the libraries and perform high-throughput sequencing on an Illumina platform.
-
-
Data Pre-processing:
-
Trim adapter sequences and filter out low-quality reads from the raw FASTQ files.
-
-
Read Alignment:
-
Align the cleaned reads to the appropriate reference genome or transcriptome. Use a splice-aware aligner like STAR.[2]
-
-
Variant Calling:
-
For each cytidine position in the genome, calculate the frequency of C→T transitions in each of the three libraries (Reduced, Mock, Deacetylated). Specialized software like JACUSA is recommended for this purpose.[2]
-
-
Identification of ac4C Sites:
-
A position is identified as a high-confidence ac4C site if it meets the following criteria:
-
A statistically significant enrichment of C→T transitions in the Reduced sample compared to the Mock sample.
-
A statistically significant enrichment of C→T transitions in the Reduced sample compared to the Deacetylated sample.
-
Sufficient read coverage across all samples at that position.
-
-
Applications in Research and Drug Development
-
Fundamental Biology: Ac4C-seq allows for the transcriptome-wide annotation of ac4C sites, helping to uncover the sequence motifs, structural contexts, and functions of this modification.[2]
-
Enzyme Biochemistry: The method can be used to study the activity and substrate specificity of RNA acetyltransferases, such as NAT10, which is an attractive target in cancer research.[1][2]
-
Disease Biomarkers: By comparing ac4C profiles between healthy and diseased tissues, researchers can identify disease-specific epitranscriptomic signatures that may serve as biomarkers.[3][7]
-
Therapeutic Development: For drug development professionals, ac4C-seq can be used to assess the on-target and off-target effects of small molecule inhibitors against RNA acetyltransferases, providing a direct readout of target engagement in a cellular context.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acRIP-seq & ac4C-seq Services - CD Genomics [cd-genomics.com]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. mdpi.com [mdpi.com]
Step-by-step guide to acetylated RNA immunoprecipitation sequencing (acRIP-seq).
An in-depth guide to Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq), a powerful technique for transcriptome-wide mapping of N4-acetylcytidine (ac4C). This document provides detailed protocols, data interpretation guidelines, and troubleshooting advice for researchers in molecular biology, drug development, and related fields.
Application Notes
This compound (ac4C) is a highly conserved RNA modification present in all domains of life.[1] Initially identified in abundant non-coding RNAs like tRNA and rRNA, recent studies have revealed its presence in messenger RNA (mRNA), where it forms a critical part of the epitranscriptome.[2][3] This modification is catalyzed by the N-acetyltransferase NAT10 and has been shown to enhance mRNA stability and translation efficiency.[2][3][4]
acRIP-seq is a robust method that combines the specificity of immunoprecipitation with the power of high-throughput sequencing to identify ac4C sites across the entire transcriptome.[2][3][4][5] The technique involves using an antibody that specifically recognizes and binds to ac4C-modified RNA fragments. These enriched fragments are then sequenced and mapped back to the genome to reveal the precise locations of acetylation. Understanding the landscape of RNA acetylation is crucial, as it plays a significant role in gene expression regulation and has been implicated in various human diseases, including cancer.[1][5][6]
Principle of the Method
The acRIP-seq protocol is based on the principle of immuno-enrichment of acetylated RNA.[5] The core of the technique is the specific capture of RNA fragments containing ac4C modifications using a highly selective anti-ac4C antibody.[4] The workflow begins with the isolation and fragmentation of RNA. These fragments are then incubated with the anti-ac4C antibody, which is typically conjugated to magnetic beads. After stringent washing steps to remove non-specifically bound RNA, the enriched, acetylated RNA fragments are eluted and used to construct a cDNA library for next-generation sequencing (NGS).[4][5] A parallel input control sample (without antibody enrichment) is essential for distinguishing true enrichment from background noise and RNA abundance.
Experimental Workflow
The overall experimental workflow for acRIP-seq is depicted below, from initial sample preparation to the generation of sequencing-ready libraries.
Caption: High-level overview of the acRIP-seq experimental procedure.
Detailed Experimental Protocol
This protocol is a synthesized guide based on established methodologies.[2][3][7] It is recommended to perform at least two biological replicates for robust results.[3][7]
Part 1: Poly(A) RNA Isolation
This protocol starts with purified total RNA. For mRNA analysis, poly(A) selection is performed.
-
Starting Material : Begin with 1.8 mg of high-quality total RNA dissolved in 2.4 ml of nuclease-free water (concentration: 750 µg/ml).[3][4][7] This should yield approximately 20 µg of poly(A) RNA.[3][7]
-
Bead Preparation : Resuspend Dynabeads® Oligo (dT)25 and transfer 1.2 ml to a new tube. Place on a magnetic stand, discard the supernatant, and wash the beads once with 1.2 ml of poly(A) RNA washing buffer.
-
Binding : Resuspend the washed beads in 1.2 ml of poly(A) RNA binding buffer.
-
RNA Denaturation : Heat 600 µl of the total RNA sample at 75 °C for 2 minutes in a thermomixer to disrupt secondary structures.
-
Incubation : Add the denatured RNA to the prepared beads and incubate at room temperature with rotation to allow the poly(A) tails to bind to the oligo(dT) beads.
-
Washing : Pellet the beads on a magnetic stand, discard the supernatant, and wash thoroughly to remove non-polyadenylated RNA.
-
Elution : Elute the purified poly(A) RNA from the beads.
-
Consolidation and Precipitation : Repeat the process to process the entire 2.4 ml of total RNA.[3][7] Pool the eluted poly(A) RNA, add 3 M sodium acetate (pH 5.5), linear acrylamide (as a co-precipitant), and 100% ethanol.[3][7] Incubate at -20 °C overnight to precipitate the RNA.
-
Final Resuspension : Centrifuge to pellet the RNA, wash with 70% ethanol, air dry, and resuspend in nuclease-free water. Assess RNA quality and quantity using a Bioanalyzer.
Part 2: RNA Fragmentation
-
Setup : In a sterile PCR tube, mix 20 µg of the purified poly(A) RNA in 180 µl of nuclease-free water.[7]
-
Fragmentation Reaction : Add a fragmentation buffer containing divalent cations (e.g., Mg²⁺).
-
Incubation : Heat the mixture at 94 °C for 5 minutes in a pre-heated thermal cycler.[7] This will fragment the RNA into sizes of approximately 100-200 nucleotides.[6][7]
-
Stop Reaction : Immediately place the tube on ice and add a stop solution (e.g., EDTA) to chelate the metal ions and halt the fragmentation.[7]
-
Precipitation : Precipitate the fragmented RNA using sodium acetate and ethanol as described previously. Resuspend the final pellet in 50 µl of nuclease-free water.
-
QC : Evaluate the fragmentation efficiency and size distribution using an Agilent Bioanalyzer.
Part 3: Immunoprecipitation (IP)
-
Input Sample : Set aside a fraction (e.g., 10%) of the fragmented RNA to serve as the "Input" control. This sample will not be subjected to immunoprecipitation but will be processed for library construction in parallel.
-
Antibody-Bead Conjugation : Incubate Protein A/G magnetic beads with an anti-ac4C antibody (and a non-specific IgG for a negative control) to form antibody-bead complexes.[4]
-
Immunoprecipitation Reaction : Add the remaining fragmented RNA to the antibody-bead complexes in an appropriate IP buffer.
-
Incubation : Incubate the mixture at room temperature with rotation to allow the antibody to bind to the ac4C-modified RNA fragments.[4]
-
Washing : Use a magnetic rack to separate the beads.[4] Perform several stringent wash steps to remove non-specifically bound RNA.
-
Elution : Elute the enriched RNA from the beads. This is often done using a buffer containing Proteinase K to digest the antibody and release the RNA.[5]
-
RNA Purification : Purify the eluted RNA using a method like phenol-chloroform extraction followed by ethanol precipitation.[5] Resuspend the final pellet in a small volume (e.g., 6 µl) of nuclease-free water. At least 1 ng of RNA should be obtained for library preparation.[3][7]
Part 4: Library Preparation and Sequencing
-
Library Construction : Use a commercial kit suitable for directional RNA-seq library preparation, such as the NEBNext® Ultra™ II Directional RNA Library Prep Kit.[4][7] The general steps include:
-
First-strand cDNA synthesis (reverse transcription).
-
Second-strand cDNA synthesis.
-
End repair and adapter ligation.
-
PCR amplification to generate a sufficient quantity of the library.
-
-
Quality Control : Assess the final library concentration and size distribution using a Bioanalyzer and Qubit.
-
Sequencing : Perform paired-end sequencing (e.g., 2 x 125 bp) on an Illumina platform.[4][7]
Quantitative Data Summary
| Parameter | Recommended Value | Expected Outcome/Note |
| Starting Total RNA | 1.8 mg | To obtain sufficient poly(A) RNA for IP and input control.[3][4][7] |
| Expected Poly(A) RNA Yield | ~20 µg | Varies by cell/tissue type. |
| RNA Fragmentation Size | 100 - 200 nucleotides | Optimal for efficient immunoprecipitation and sequencing resolution.[5][6][7] |
| Immunoprecipitated RNA Yield | > 1 ng | Minimum amount required for successful library preparation.[3][7] |
| Sequencing Depth | > 20 million reads per sample | Recommended for robust peak calling. |
| Sequencing Read Length | 2 x 125 bp | Paired-end sequencing provides more accurate read mapping.[4][7] |
Bioinformatics and Data Analysis
The analysis of acRIP-seq data involves a specialized bioinformatics pipeline to identify and quantify regions of RNA acetylation.
Data Analysis Workflow
Caption: Bioinformatic pipeline for processing and analyzing acRIP-seq data.
Step-by-Step Data Analysis Protocol
-
Quality Control (QC) : Assess the quality of raw sequencing reads (FASTQ files) using tools like FastQC.[5] Remove low-quality bases and adapter sequences using trimmers like Trim Galore or Trimmomatic.[5][8]
-
Read Mapping : Align the high-quality, clean reads to a reference genome.[5] Spliced-read aligners like STAR or Bowtie2 are commonly used. It is crucial to preserve strand-specific information during this step.[5]
-
Peak Calling : Identify regions with a significant enrichment of reads in the IP sample compared to the input control. This is the key step to locate potential ac4C sites. Software such as MACS2 or RIPSeeker are widely used for this purpose.[5]
-
Peak Annotation and Visualization : Annotate the identified peaks to determine their genomic features (e.g., exons, introns, 3'UTRs).[5] Visualize the enrichment profiles using genome browsers like the Integrative Genomics Viewer (IGV) or deepTools.[5]
-
Downstream Analysis :
-
Differential Binding Analysis : Compare peak intensities between different experimental conditions to identify differentially acetylated regions.[5]
-
Motif Search : Use tools like HOMER or MEME to discover consensus sequence motifs within the enriched peak regions, which may indicate sequence-specific recognition by the acetylation machinery.[5]
-
Key Quality Control Metrics for Sequencing Data
| Metric | Tool | Acceptable Value | Purpose |
| Base Quality Score | FastQC | > Q30 | Ensures the accuracy of base calls in the raw reads.[5] |
| Adapter Content | FastQC/Trimmomatic | < 1% post-trimming | Verifies the removal of sequencing adapters. |
| Alignment Rate | STAR/Bowtie2 | > 90% | Indicates the percentage of reads that successfully map to the reference genome.[9] |
| rRNA Contamination | RNA-SeQC | < 5% | Measures the amount of residual ribosomal RNA, which should be low after poly(A) selection.[10] |
| Library Complexity | Preseq/SAMtools | High complexity | Assesses the number of unique DNA fragments in the library to avoid PCR duplication bias.[9] |
References
- 1. ac4C acRIP kit--Guangzhou Bersinbio Co.,Ltd. [en.bersinbio.com]
- 2. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]
- 3. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 5. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 6. acRIP-seq Service - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 8. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What quality control metrics are important in ATAC-seq data? : Basepair Support [support.basepairtech.com]
- 10. RNA-SeQC: RNA-seq metrics for quality control and process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of N4-Acetylcytidine (ac4C) in RNA using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1] This modification, catalyzed by the NAT10 acetyltransferase in humans, plays a crucial role in regulating RNA stability, translation efficiency, and other fundamental cellular processes.[2][3] Dysregulation of ac4C levels has been implicated in various diseases, including cancer and systemic lupus erythematosus, making it a significant area of research and a potential therapeutic target.[2][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for the accurate quantification of ac4C in diverse biological samples.[5] This application note provides detailed protocols for the quantitative analysis of ac4C in RNA using a stable isotope dilution LC-MS/MS method.
Quantitative Data Summary
The abundance of this compound can vary significantly across different organisms, tissues, and cell types. The following tables summarize publicly available quantitative data for ac4C levels, providing a comparative overview for researchers.
Table 1: Abundance of this compound (ac4C) in mRNA from Various Plant Species
| Species | Abundance (% of unmodified Cytidine) |
| Arabidopsis thaliana | 0.004 ± 0.0017 |
| Zea mays (Maize) | 0.0011 ± 0.0006 |
| Glycine max (Soybean) | 0.0176 ± 0.0024 |
| Solanum lycopersicum (Tomato) | 0.0111 ± 0.0026 |
| Oryza sativa (Rice) | 0.0143 ± 0.0027 |
| Nicotiana benthamiana | 0.00292 ± 0.0014 |
| Data sourced from Wang et al., 2023.[6] |
Table 2: Relative Abundance of this compound (ac4C) in Human Cells
| Cell Line/Type | Condition | Relative ac4C Level |
| HeLa | Wild-type vs. NAT10 Knockout | ~80% decrease in NAT10 KO |
| CD4+ T cells | Systemic Lupus Erythematosus (SLE) Patients vs. Healthy Controls | Lower in SLE patients |
| Data synthesized from Kudrin et al., 2024 and Guo et al., 2020.[4][7] |
Experimental Protocols
This section outlines the key experimental procedures for the quantitative analysis of ac4C in RNA by LC-MS/MS.
RNA Isolation and Purification
High-quality total RNA is a prerequisite for accurate quantification. Standard RNA isolation protocols using TRIzol or commercially available kits are suitable. It is crucial to perform DNase treatment to eliminate any contaminating DNA.
Enzymatic Digestion of RNA to Nucleosides
This protocol describes the complete enzymatic hydrolysis of RNA into its constituent nucleosides.
Materials:
-
Purified total RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (pH 5.3)
-
Ammonium bicarbonate buffer (pH 8.0)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of total RNA in 25 µL of nuclease-free water.
-
Add 2.5 µL of 100 mM ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (100 U/µL).
-
Incubate the reaction at 37°C for 2 hours.
-
Add 3 µL of 1 M ammonium bicarbonate (pH 8.0) and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitates.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
Stable Isotope-Labeled Internal Standard
For absolute and accurate quantification, a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response.
-
Recommended Internal Standard: this compound-13C5 (Commercially available)
-
Procedure: A known concentration of the stable isotope-labeled internal standard should be spiked into the RNA digest just prior to LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is recommended for the separation of nucleosides. A common choice is a 2.1 x 150 mm, 1.8 µm particle size column.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-20% B (linear gradient)
-
15-17 min: 20-80% B (linear gradient)
-
17-19 min: 80% B (isocratic)
-
19-20 min: 80-2% B (linear gradient)
-
20-25 min: 2% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (ac4C): Precursor ion (m/z) 286.1 → Product ion (m/z) 154.1
-
This compound-13C5 (Internal Standard): Precursor ion (m/z) 291.1 → Product ion (m/z) 159.1
-
-
Collision Energy and other MS parameters: These should be optimized for the specific mass spectrometer being used.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: Workflow for quantitative analysis of ac4C by LC-MS/MS.
This compound Signaling Pathway in Cancer
This compound, catalyzed by NAT10, has been shown to be involved in signaling pathways that are often dysregulated in cancer. The diagram below depicts a simplified representation of the NAT10-ac4C signaling axis.
Caption: Simplified NAT10-ac4C signaling pathway in cancer.
References
- 1. Emerging roles of RNA this compound modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of this compound on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Epitranscriptomic this compound Profiling in CD4+ T Cells of Systemic Lupus Erythematosus [frontiersin.org]
- 5. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-acetylation of cytidine in mRNA plays essential roles in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylcytidine (ac4C) Antibody-Based Dot Blot Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the semi-quantitative detection of N4-acetylcytidine (ac4C), a significant epitranscriptomic modification, in RNA samples using a dot blot assay. This method offers a straightforward and efficient way to assess global ac4C levels, making it a valuable tool for research in areas such as cancer biology, neurobiology, and drug development.
This compound is an RNA modification catalyzed by the N-acetyltransferase 10 (NAT10) enzyme. This modification is known to play a crucial role in regulating RNA stability and translation efficiency.[1] Dysregulation of ac4C levels has been implicated in various diseases, including cancer, where it can influence oncogenic pathways.[2][3] The dot blot assay described here provides a reliable method for investigating the role of ac4C in these processes.
Experimental Principles
The this compound antibody-based dot blot assay is a simple and sensitive immunoassay.[4] Total RNA is denatured and spotted onto a nitrocellulose or positively charged nylon membrane. The immobilized RNA is then probed with a specific primary antibody that recognizes ac4C. A secondary antibody conjugated to horseradish peroxidase (HRP) is subsequently used to bind to the primary antibody. The addition of a chemiluminescent substrate allows for the detection of the HRP enzyme, producing a signal that is proportional to the amount of ac4C in the sample.[5][6] Methylene blue staining is used as a loading control to normalize for the total amount of RNA spotted on the membrane.[7][8]
Key Experimental Protocols
This section provides a detailed, step-by-step protocol for performing an this compound dot blot assay.
Materials and Reagents
Equipment:
-
RNase-free microcentrifuge tubes
-
Heat block or thermal cycler
-
Nitrocellulose or positively charged nylon membrane[9]
-
Vacuum manifold for dot blotting (optional, but recommended for uniformity)
-
UV cross-linker
-
Orbital shaker
-
Chemiluminescent imaging system (e.g., CCD camera-based imager)[7]
Reagents:
-
Total RNA samples
-
Nuclease-free water
-
RNA denaturation buffer (e.g., 3 volumes of RNA sample to 1 volume of 40% deionized glyoxal and 10x MOPS buffer)
-
20X SSC buffer (3 M NaCl, 0.3 M sodium citrate, pH 7.0)
-
Wash buffer (1X TBST: 0.1% Tween-20 in 1X TBS)
-
Primary antibody: Anti-N4-acetylcytidine (ac4C) antibody (e.g., Rabbit monoclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG[10]
-
Chemiluminescent substrate (ECL substrate)[11]
-
Methylene blue staining solution (0.02% methylene blue in 0.3 M sodium acetate, pH 5.2)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound (ac4C) antibody-based dot blot assay.
Step-by-Step Protocol
1. RNA Sample Preparation and Denaturation:
-
Extract total RNA from cells or tissues using a standard method (e.g., TRIzol reagent) followed by DNase treatment to remove any contaminating DNA.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Prepare serial dilutions of your RNA samples in nuclease-free water. A typical starting amount is 500 ng, with 2-fold serial dilutions down to ~31.25 ng.[10]
-
For denaturation, mix 3 µL of each RNA dilution with 1 µL of denaturation buffer.
-
Incubate the mixture at 65°C for 10 minutes, then immediately place on ice for 5 minutes.
2. Membrane Preparation and RNA Spotting:
-
Cut a piece of nitrocellulose or positively charged nylon membrane to the desired size. Handle the membrane with forceps to avoid contamination.
-
Pre-wet the membrane in 10X SSC buffer for at least 10 minutes.
-
Assemble the dot blot apparatus according to the manufacturer's instructions.
-
Carefully spot 2 µL of each denatured RNA sample onto the membrane.[11]
-
Allow the samples to air dry completely.
-
Cross-link the RNA to the membrane by exposing it to UV light (e.g., 120 mJ/cm² for 50 seconds) in a UV cross-linker.
3. Methylene Blue Staining (Loading Control):
-
After UV cross-linking, wash the membrane briefly with nuclease-free water.
-
Incubate the membrane in methylene blue staining solution for 5-10 minutes at room temperature with gentle agitation.
-
Destain the membrane by washing with nuclease-free water until the spots are clearly visible against a light background.
-
Image the membrane to record the loading control before proceeding to the immunodetection steps.
4. Immunodetection:
-
Blocking: Incubate the membrane in blocking buffer (5% non-fat dry milk in 1X TBST) for 1 hour at room temperature with gentle agitation.[10][11]
-
Primary Antibody Incubation: Dilute the anti-ac4C primary antibody in blocking buffer. A starting dilution of 1:1000 is recommended, but the optimal dilution should be determined empirically (range 1:200 to 1:2000).[12] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with 1X TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. A common dilution is 1:10,000 to 1:100,000.[10] Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with 1X TBST.
5. Signal Detection and Data Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.[7] Adjust the exposure time to obtain a clear signal without saturation.
-
Quantify the dot intensities using image analysis software like ImageJ.[2][7] Measure the integrated density of each dot.
-
Normalize the ac4C signal (chemiluminescence) to the total RNA signal (methylene blue) for each corresponding dot.
Data Presentation and Interpretation
The results of the dot blot assay are semi-quantitative. By comparing the normalized intensities of the dots, you can determine the relative abundance of ac4C in different samples.
Quantitative Data Summary
| Sample ID | RNA Concentration (ng) | Methylene Blue Intensity (Integrated Density) | ac4C Chemiluminescent Intensity (Integrated Density) | Normalized ac4C Signal (ac4C / Methylene Blue) |
| Control 1 | 500 | |||
| Control 1 | 250 | |||
| Control 1 | 125 | |||
| Treatment 1 | 500 | |||
| Treatment 1 | 250 | |||
| Treatment 1 | 125 | |||
| Positive Control | 100 | |||
| Negative Control | 500 |
-
Positive Control: In vitro transcribed RNA containing ac4C.
-
Negative Control: In vitro transcribed RNA without ac4C.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving NAT10 and ac4C modification in the context of cancer. Dysregulation of this pathway can lead to altered gene expression and contribute to tumorigenesis.
Caption: Simplified signaling pathway of NAT10-mediated ac4C modification in cancer.
Troubleshooting
| Issue | Possible Cause | Solution |
| No signal or weak signal | Insufficient amount of RNA | Increase the amount of RNA spotted on the membrane. |
| Inactive primary or secondary antibody | Use fresh antibody dilutions and ensure proper storage. Test antibody activity with a positive control. | |
| Inefficient UV cross-linking | Optimize UV cross-linking time and energy. | |
| Substrate expired or improperly prepared | Use fresh, properly prepared chemiluminescent substrate. | |
| High background | Insufficient blocking | Increase blocking time to 1-2 hours or try a different blocking agent (e.g., 3% BSA in TBST). |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Uneven spots | Improper spotting technique | Ensure the membrane is evenly wetted and spot the samples carefully without touching the membrane with the pipette tip. Use a vacuum manifold for more uniform spots. |
| Air bubbles between the membrane and filter paper | Ensure no air bubbles are trapped during the assembly of the dot blot apparatus. |
By following these detailed protocols and application notes, researchers can effectively utilize this compound antibody-based dot blot assays to investigate the role of this important RNA modification in their specific areas of interest.
References
- 1. Semi-automated analysis of dot blots using... | F1000Research [f1000research.com]
- 2. Dot Blot Analysis [imagej.net]
- 3. Cytometry@Leeds: Using ImageJ to analyse dot blots [cytometryleeds.blogspot.com]
- 4. raybiotech.com [raybiotech.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. toolify.ai [toolify.ai]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. licorbio.com [licorbio.com]
- 10. Anti-N4-acetylcytidine (ac4C) antibody [EPRNCI-184-128] - BSA and Azide free (ab253039) | Abcam [abcam.com]
- 11. Protocols | Dot Blot | StressMarq [stressmarq.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. cellsignal.jp [cellsignal.jp]
Application Notes and Protocols for NAT10 Knockdown in ac4C Functional Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-acetyltransferase 10 (NAT10) knockdown strategies for the functional investigation of N4-acetylcytidine (ac4C) RNA modification. This document outlines various knockdown methodologies, presents expected quantitative outcomes, and details step-by-step protocols for key experiments.
Introduction to NAT10 and ac4C
This compound (ac4C) is a conserved RNA modification catalyzed by the sole known writer enzyme, NAT10.[1][2][3] This modification is found in various RNA species, including mRNA, tRNA, and rRNA, where it plays a crucial role in regulating RNA stability, translation, and other post-transcriptional processes.[1][4] Dysregulation of NAT10 and ac4C levels has been implicated in numerous diseases, including cancer, making it a significant area of research and a potential therapeutic target.[2][3][4] Knockdown of NAT10 is a fundamental approach to elucidating the functional consequences of reduced ac4C levels.
NAT10 Knockdown Strategies
Several molecular biology techniques can be employed to reduce NAT10 expression. The choice of method often depends on the desired duration of the knockdown, the cell type or organism, and the specific experimental goals. The most common strategies include siRNA, shRNA, and CRISPR/Cas9-mediated gene knockout.
Quantitative Data Summary of NAT10 Knockdown
The following tables summarize the reported efficiencies of different NAT10 knockdown methods and their impact on ac4C levels and cellular phenotypes.
Table 1: Efficiency of NAT10 Knockdown and Consequent Reduction in ac4C Levels
| Knockdown Method | Cell Line / Organism | NAT10 mRNA Reduction (%) | NAT10 Protein Reduction (%) | ac4C Level Reduction (%) | Reference |
| siRNA | Murine somatic cell line TM3 | Significant | Not Reported | Significant | [5] |
| Breast cancer cell lines (MCF7, T47D, MDA-MB-468) | Significant | Not Reported | Significant | [6] | |
| Hepatocellular carcinoma (HCC) cells | Not Reported | Significant | Significant | [7] | |
| Human embryonic stem cells (hESCs) | Significant | Significant | ~55% and ~42% (total RNA), ~60% (poly(A) RNA) | [8][9] | |
| shRNA | Human embryonic stem cells (hESCs) | Significant | Significant | Significant | [8][10][11] |
| CRISPR/Cas9 | Zebrafish | Significant | Significant | Not Reported | [12] |
| Human embryonic stem cells (hESCs) | Complete knockout attempted, resulted in differentiation/lethality | Complete knockout attempted | Not Applicable | [10][11] |
Table 2: Functional Consequences of NAT10 Knockdown
| Cell Line / Organism | Phenotypic Effect | Key Findings | Reference |
| Human embryonic stem cells (hESCs) | Impaired self-renewal, reduced proliferation, induced differentiation. | Downregulation of pluripotency markers. | [8][10][11] |
| Mouse Oocytes | Retarded meiotic maturation. | Significantly decreased rate of first polar body extrusion. | [5][13][14] |
| Cancer Cells (various) | Inhibition of proliferation, migration, and invasion; induction of apoptosis and cell cycle arrest. | Downregulation of oncogenic pathways. | [2][15] |
| Zebrafish | Developmental defects in visual function. | Reduced expression of retinal cells. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: siRNA-Mediated Knockdown of NAT10
This protocol describes a transient knockdown of NAT10 using small interfering RNA (siRNA).
Materials:
-
Target cells (e.g., MCF7, HeLa)
-
NAT10-specific siRNA and scramble control siRNA (e.g., from Santa Cruz Biotechnology)[6][16]
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 40-60% confluency at the time of transfection.
-
siRNA Preparation:
-
Prepare a stock solution of NAT10 siRNA and scramble control siRNA to 10 µM.
-
For each well, dilute the required amount of siRNA (final concentration typically 60 nM) in Opti-MEM™ I medium.[6]
-
-
Transfection Reagent Preparation: In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-MEM™ I medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate at room temperature for 5 minutes.
-
Transfection: Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Analysis: After incubation, harvest the cells for downstream analysis (e.g., RT-qPCR for mRNA levels, Western blot for protein levels, dot blot for ac4C levels).
Protocol 2: shRNA-Mediated Stable Knockdown of NAT10
This protocol outlines the generation of stable cell lines with long-term NAT10 suppression using short hairpin RNA (shRNA) delivered via lentiviral particles.
Materials:
-
Target cells (e.g., hESCs)
-
Lentiviral particles containing NAT10 shRNA and a non-targeting control shRNA (e.g., from Genechem)[11]
-
Polybrene
-
Complete cell culture medium
-
Puromycin (or other selection antibiotic corresponding to the lentiviral vector)
-
24-well plates
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate.
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (typically 4-8 µg/mL).
-
Add the lentiviral particles at the desired multiplicity of infection (MOI).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Selection: After transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for successfully transduced cells.
-
Expansion: Expand the puromycin-resistant cells to establish a stable knockdown cell line.
-
Validation: Confirm NAT10 knockdown using RT-qPCR and Western blotting.
Protocol 3: CRISPR/Cas9-Mediated Knockout of NAT10
This protocol provides a general workflow for generating NAT10 knockout cell lines using the CRISPR/Cas9 system. Note that complete NAT10 knockout can be lethal in some cell types.[10][11]
Materials:
-
Target cells
-
CRISPR/Cas9 plasmids targeting NAT10 (e.g., containing Cas9 nuclease and a guide RNA targeting a NAT10 exon)
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)
-
Fluorescence-activated cell sorting (FACS) facility (if using a fluorescent reporter)
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design: Design and clone a guide RNA (gRNA) targeting an early exon of the NAT10 gene to induce a frameshift mutation.
-
Transfection: Transfect the target cells with the CRISPR/Cas9 plasmid.
-
Single-Cell Sorting: If the plasmid contains a fluorescent marker (e.g., GFP), use FACS to sort single GFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell clones.
-
Screening and Validation:
-
Screen the expanded clones for NAT10 knockout by Western blotting.
-
Sequence the targeted genomic locus to confirm the presence of insertions or deletions (indels).
-
Protocol 4: Detection of ac4C Levels by Dot Blot
This protocol describes a simple method to assess global ac4C levels in total RNA or mRNA.
Materials:
-
Total RNA or purified mRNA from control and NAT10 knockdown cells
-
Nitrocellulose or nylon membrane
-
Anti-ac4C antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Methylene blue solution (for loading control)
-
UV crosslinker
Procedure:
-
RNA Denaturation: Denature the RNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Spotting: Spot serial dilutions of the RNA onto the membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-ac4C antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Loading Control: Stain the membrane with methylene blue to visualize the total amount of RNA spotted.
Visualization of Workflows and Pathways
Experimental Workflow for NAT10 Knockdown and Functional Analysis
Caption: Workflow for NAT10 knockdown and subsequent functional analysis.
NAT10-ac4C Signaling Pathways
Caption: Key signaling pathways influenced by NAT10-mediated ac4C modification.
References
- 1. Frontiers | Research progress on NAT10-mediated acetylation in normal development and disease [frontiersin.org]
- 2. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAT10-Mediated this compound of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | NAT10-Mediated this compound of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]
- 14. NAT10-Mediated this compound of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
Application Notes and Protocols for In Vitro Transcription of RNA Containing N4-Acetylcytidine (ac4C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life. This modification, catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in humans, plays a crucial role in regulating various aspects of RNA metabolism, including stability and translation efficiency. The strategic incorporation of ac4C into synthetic RNA molecules offers a promising avenue for the development of novel RNA-based therapeutics with enhanced stability and translational output. These application notes provide a comprehensive overview and detailed protocols for the in vitro transcription of RNA containing this compound.
Biological Significance of this compound
This compound has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). Its presence has been linked to several key cellular processes:
-
Enhanced RNA Stability: The acetyl group at the N4 position of cytidine can protect RNA from degradation by certain nucleases, thereby increasing the half-life of the RNA molecule.[1]
-
Increased Translational Efficiency: Studies have shown that the presence of ac4C in the coding sequence of an mRNA can promote its translation, leading to higher protein yields.[2][3][4][5] This is attributed to the increased stability of the mRNA and potentially more efficient decoding by the ribosome.
-
Structural Stabilization: ac4C contributes to the thermodynamic stability of RNA duplexes by enhancing base-pairing interactions.[6][7][8][9][10] This structural reinforcement is critical for the proper folding and function of non-coding RNAs like tRNA and rRNA.
Applications in Research and Drug Development
The ability to produce ac4C-modified RNA in vitro opens up numerous possibilities for therapeutic and research applications:
-
mRNA-based Therapeutics: Incorporation of ac4C into mRNA vaccines and therapeutics can potentially increase the stability and translational yield of the encoded antigen or therapeutic protein, leading to improved efficacy.
-
RNA Aptamers and Ribozymes: The enhanced stability conferred by ac4C can be leveraged to develop more robust RNA aptamers and ribozymes for diagnostic and therapeutic purposes.
-
Basic Research: In vitro transcribed ac4C-containing RNAs are invaluable tools for studying the specific effects of this modification on RNA structure, function, and interaction with RNA-binding proteins.
Data Presentation: Quantitative Analysis of ac4C-Modified RNA
The incorporation of this compound into RNA transcripts influences their biophysical and functional properties. The following tables summarize key quantitative data from published studies.
Table 1: Thermodynamic Stability of ac4C-Modified RNA Duplexes
| RNA Duplex Context | ΔTm (°C) (ac4C vs. C) | Reference |
| Human 18S rRNA helix 45 context | +3.1 | [6][7] |
| Eukaryotic tRNASer D-arm hairpin | +8.2 | [6][7] |
| Polyuridine DNA context | +0.4 | [6][10] |
Table 2: In Vitro Transcription and Translation Efficiency of ac4C-RNA
| Parameter | Observation | Notes | Reference |
| ac4CTP Incorporation Rate | 25% - 60% | The incorporation efficiency can vary depending on the specific sequence context and reaction conditions. | [11] |
| In Vitro Translation | Enhanced protein expression | The presence of ac4C in the coding sequence of luciferase mRNA leads to increased protein output in rabbit reticulocyte lysate in vitro translation systems. | [12] |
Experimental Protocols
Protocol 1: High-Yield In Vitro Transcription of ac4C-Modified RNA
This protocol is optimized for the synthesis of high yields of RNA with complete substitution of cytidine by this compound using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (0.5 - 1.0 µg)
-
Nuclease-free water
-
HighYield T7 Reaction Buffer (10x)
-
Dithiothreitol (DTT, 100 mM)
-
ATP solution (100 mM)
-
GTP solution (100 mM)
-
UTP solution (100 mM)
-
This compound-5'-triphosphate (ac4CTP, 100 mM)
-
HighYield T7 RNA Polymerase Mix
-
DNase I (RNase-free)
-
EDTA (0.5 M, pH 8.0)
Procedure:
-
Reaction Setup: Thaw all components at room temperature, vortex briefly to mix, and spin down. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| HighYield T7 Reaction Buffer (10x) | 2.0 | 1x |
| DTT (100 mM) | 2.0 | 10 mM |
| ATP (100 mM) | 1.5 | 7.5 mM |
| GTP (100 mM) | 1.5 | 7.5 mM |
| UTP (100 mM) | 1.5 | 7.5 mM |
| ac4CTP (100 mM) | 1.5 | 7.5 mM |
| Template DNA (1 µg) | X | 50 ng/µL |
| HighYield T7 RNA Polymerase Mix | 2.0 | - |
-
Incubation: Mix the components thoroughly by vortexing and spin down briefly. Incubate the reaction at 37°C for 2 hours. For optimal yield, the incubation time can be extended up to 4 hours.[13]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-20 minutes.[14]
-
RNA Purification: Proceed with RNA purification using either phenol-chloroform extraction followed by ethanol precipitation or a column-based RNA purification kit (see Protocol 2).
Note on Optimizing ac4CTP Incorporation: For partial incorporation of ac4C, the ratio of ac4CTP to CTP can be varied. It is recommended to perform pilot experiments to determine the optimal ratio for the desired level of modification and transcript yield.
Protocol 2: Purification of ac4C-Modified RNA
This protocol describes a standard phenol-chloroform extraction and ethanol precipitation method for purifying the in vitro transcribed RNA.
Materials:
-
Nuclease-free water
-
Acid-Phenol:Chloroform, pH 4.5
-
Chloroform
-
3 M Sodium Acetate, pH 5.5
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Volume Adjustment: Adjust the volume of the DNase-treated transcription reaction to 100 µL with nuclease-free water.
-
Phenol-Chloroform Extraction:
-
Add an equal volume (100 µL) of acid-phenol:chloroform to the RNA sample.
-
Vortex vigorously for 30 seconds and centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new nuclease-free tube.
-
-
Chloroform Extraction:
-
Add an equal volume (100 µL) of chloroform to the aqueous phase.
-
Vortex and centrifuge as in the previous step.
-
Transfer the upper aqueous phase to a new tube.
-
-
Ethanol Precipitation:
-
Add 0.1 volumes (10 µL) of 3 M Sodium Acetate, pH 5.5, and 2.5 volumes (250 µL) of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
-
Pelleting and Washing:
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess the integrity of the transcript by denaturing agarose gel electrophoresis.
Protocol 3: In Vitro Translation of ac4C-Modified mRNA
This protocol provides a general framework for assessing the translational efficiency of ac4C-modified mRNA using a commercially available rabbit reticulocyte lysate in vitro translation system and a reporter construct (e.g., Luciferase or GFP).
Materials:
-
Purified, capped, and polyadenylated ac4C-modified reporter mRNA
-
Unmodified reporter mRNA (as a control)
-
Rabbit Reticulocyte Lysate (RRL) in vitro translation kit
-
Nuclease-free water
-
Reporter assay reagents (e.g., Luciferase assay substrate)
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup: On ice, set up the in vitro translation reactions according to the manufacturer's instructions. A typical reaction includes RRL, an amino acid mixture, and the template mRNA. Set up reactions for both the ac4C-modified and unmodified mRNAs. Include a no-template control.
-
Incubation: Incubate the reactions at the recommended temperature (usually 30°C) for the recommended time (e.g., 90 minutes). Time-course experiments can be performed by taking aliquots at different time points.
-
Protein Quantification:
-
For luciferase reporters, add the luciferase assay reagent to the reaction mixture and measure the luminescence using a luminometer.
-
For fluorescent protein reporters like GFP, measure the fluorescence using a fluorometer.
-
-
Data Analysis: Compare the reporter signal from the ac4C-modified mRNA to the unmodified mRNA to determine the relative translation efficiency.
Visualizations
Signaling Pathway of NAT10-Mediated ac4C Modification
Caption: NAT10-mediated ac4C modification signaling pathway.
Experimental Workflow for In Vitro Transcription and Analysis of ac4C-RNA
Caption: Workflow for synthesis and analysis of ac4C-RNA.
References
- 1. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. neb.com [neb.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]
- 7. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Synthesis of this compound in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress on NAT10-mediated acetylation in normal development and disease [frontiersin.org]
- 12. High Yield In Vitro Transcription Kits | LGC, Biosearch Technologies [biosearchtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | NAT10-Mediated this compound of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]
Application Notes and Protocols for Analyzing ac4C-seq Data
For Researchers, Scientists, and Drug Development Professionals
N4-acetylcytidine (ac4C) is a recently discovered mRNA modification that plays a crucial role in regulating mRNA stability and translation efficiency. The advent of high-throughput sequencing techniques, namely ac4C-seq and acRIP-seq, has enabled transcriptome-wide mapping of this modification, offering new avenues for understanding its role in health and disease. This document provides detailed application notes and protocols for the analysis of ac4C-seq and acRIP-seq data, including a summary of relevant software and tools, experimental procedures, and visualization of associated signaling pathways.
I. Overview of ac4C Detection Methods
Two primary methods are employed for the transcriptome-wide analysis of ac4C:
-
acRIP-seq (Acetylated RNA Immunoprecipitation Sequencing): This antibody-based method enriches for RNA fragments containing ac4C modifications using a specific antibody. It is effective for identifying regions with ac4C enrichment across the transcriptome.
-
ac4C-seq (ac4C sequencing): This chemical-based method allows for the detection of ac4C at single-nucleotide resolution. It relies on the chemical reduction of ac4C, which induces a C-to-T transition during reverse transcription, enabling the precise identification of modified cytidines.[1][2][3][4][5]
II. Software and Tools for ac4C Data Analysis
A range of bioinformatics tools are available for the analysis of both acRIP-seq and ac4C-seq data. The following tables summarize the key software for each stage of the analysis pipeline.
Table 1: Software and Tools for acRIP-seq Data Analysis
| Analysis Step | Software/Tool | Description |
| Quality Control | FastQC, Trim Galore | Assess raw read quality and trim adapters and low-quality bases.[6] |
| Read Mapping | STAR, Bowtie2 | Align sequencing reads to a reference genome or transcriptome.[6] |
| Peak Calling | MACS2, RIPSeeker | Identify regions of enriched ac4C signal (peaks) in the aligned reads.[6] |
| Differential Peak Analysis | diffBind, DESeq2 | Identify statistically significant differences in ac4C peak intensities between experimental conditions.[6] |
| Peak Annotation | ChIPseeker, bedtools | Annotate the identified peaks to genomic features (e.g., exons, introns, UTRs).[6] |
| Motif Analysis | HOMER, MEME | Discover consensus sequence motifs within the identified ac4C peaks.[6] |
| Functional Enrichment | clusterProfiler | Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on genes associated with differential peaks.[6] |
| Visualization | IGV, deepTools | Visualize the aligned reads and peak regions along the genome.[6] |
Table 2: Software and Tools for ac4C-seq Data Analysis
| Analysis Step | Software/Tool | Description |
| Quality Control | FastQC, Trim Galore | Assess raw read quality and trim adapters and low-quality bases. |
| Read Mapping | STAR | Align sequencing reads to a reference genome, allowing for soft clipping to handle potential mismatches.[3] |
| Variant Calling | JACUSA | Identify single nucleotide variants, specifically C-to-T transitions, which indicate the presence of ac4C.[3] |
| Statistical Analysis | Custom scripts (R, Python) | Perform statistical tests (e.g., binomial test) to identify significant C-to-T misincorporations in the treated samples compared to controls.[1] |
| Motif Analysis | Custom scripts | Analyze the sequence context surrounding the identified ac4C sites to identify consensus motifs.[1] |
| Visualization | IGV, UCSC Genome Browser | Visualize the aligned reads and the identified C-to-T mutations at single-nucleotide resolution. |
III. Quantitative Data Presentation
The analysis of ac4C-seq data can yield quantitative information on the location and abundance of ac4C modifications. The following tables provide examples of how to structure and present such data.
Table 3: Example of Differentially Acetylated Genes from acRIP-seq Analysis
This table presents a subset of genes found to be differentially acetylated in a study on triple-negative breast cancer, showcasing the type of data generated from an acRIP-seq experiment.[7]
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Regulation |
| GENE A | 2.58 | 0.001 | 0.015 | Upregulated |
| GENE B | -1.75 | 0.005 | 0.045 | Downregulated |
| GENE C | 3.12 | 0.0005 | 0.008 | Upregulated |
| GENE D | -2.20 | 0.0001 | 0.002 | Downregulated |
| GENE E | 1.98 | 0.012 | 0.089 | Upregulated |
A study on triple-negative breast cancer identified 180 shared differentially acetylated genes between tumor and adjacent tissues.[7]
Table 4: Example of Identified ac4C Sites from ac4C-seq Analysis
This table illustrates the precise identification of ac4C sites in specific RNA molecules using ac4C-seq.
| RNA Molecule | Position | Sequence Context | Modification Stoichiometry (%) |
| 18S rRNA | 1391 | GC G | 85 |
| 18S rRNA | 1815 | AC U | 92 |
| tRNA-Ser | 34 | UC A | 78 |
| tRNA-Leu | 34 | UC A | 81 |
IV. Experimental Protocols
Detailed methodologies for performing acRIP-seq and ac4C-seq are provided below.
Protocol 1: Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
This protocol outlines the key steps for enriching and sequencing ac4C-containing RNA fragments.
1. RNA Preparation:
- Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).
- Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
- Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
2. Immunoprecipitation:
- Incubate the fragmented RNA with an anti-ac4C antibody to form RNA-antibody complexes.
- Capture the complexes using protein A/G magnetic beads.
- Wash the beads to remove non-specifically bound RNA.
- Elute the enriched ac4C-containing RNA fragments from the beads.
3. Library Construction and Sequencing:
- Construct a cDNA library from the enriched RNA fragments using a strand-specific library preparation kit.
- Perform high-throughput sequencing of the cDNA library on a suitable platform (e.g., Illumina).
Protocol 2: ac4C Sequencing (ac4C-seq)
This protocol describes the chemical labeling and sequencing approach for single-nucleotide resolution mapping of ac4C.[1][2][3][4][5]
1. RNA Preparation and Chemical Treatment:
- Isolate total RNA and ensure high quality.
- Treat the RNA with sodium cyanoborohydride (NaCNBH3) under acidic conditions to reduce ac4C to a stable adduct.[1][2][3][4][5] This reduction will cause a C-to-T misincorporation during reverse transcription.
- Include a mock-treated control (without NaCNBH3) to assess background C-to-T mutation rates.
2. Library Construction and Sequencing:
- Fragment the chemically treated RNA.
- Perform reverse transcription using a reverse transcriptase that efficiently reads through the modified base and incorporates a 'T' opposite the reduced ac4C.
- Construct a cDNA library from the resulting cDNA.
- Perform high-throughput sequencing.
V. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a signaling pathway influenced by ac4C modification.
Experimental Workflow for acRIP-seq
Caption: Workflow for ac4C detection using acRIP-seq.
Experimental Workflow for ac4C-seq
Caption: Workflow for single-nucleotide resolution ac4C mapping using ac4C-seq.
NAT10-mediated Regulation of the Wnt/β-catenin Signaling Pathway
The N-acetyltransferase 10 (NAT10) is the enzyme responsible for depositing the ac4C modification on mRNA. Dysregulation of NAT10 has been implicated in various diseases, including cancer, through its influence on key signaling pathways. One such pathway is the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation.
Caption: NAT10 promotes colorectal cancer progression by acetylating KIF23 mRNA, which in turn inhibits GSK-3β and activates the Wnt/β-catenin signaling pathway.[8]
References
- 1. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 7. Revealing the Potential Markers of N(4)-Acetylcytidine through acRIP-seq in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Bioinformatic Pipeline for acRIP-seq Data Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N4-acetylcytidine (ac4C) is a recently discovered mRNA modification that plays a crucial role in post-transcriptional gene regulation by influencing mRNA stability and translation efficiency.[1][2][3][4] Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) is a powerful technique that combines antibody-based enrichment of ac4C-modified RNA fragments with high-throughput sequencing to map ac4C sites across the transcriptome.[1][2][4][5] This technology provides valuable insights into the regulatory roles of RNA acetylation in various biological processes and diseases, including cancer.[1][5] This document provides a detailed protocol for the acRIP-seq experimental workflow and a comprehensive bioinformatic pipeline for the analysis of the resulting data.
Part 1: Experimental Protocol for acRIP-seq
The acRIP-seq protocol begins with the isolation of RNA and culminates in the generation of sequencing-ready libraries. It is recommended to perform the experiment with at least two biological replicates.[3][6]
Experimental Workflow
Caption: Experimental workflow for acRIP-seq.
Methodologies
1. Total RNA Extraction and poly(A) RNA Purification:
-
Extract total RNA from cells or tissues using a standard method like Trizol.[6] It is recommended to start with a substantial amount of total RNA (e.g., 1.8 mg) to yield sufficient poly(A) RNA (~20 µg).[3][6]
-
Purify mRNA using oligo(dT) magnetic beads (e.g., Dynabeads Oligo(dT)25) which bind to the poly(A) tails of mRNA molecules.[1][6]
-
Assess the quality and quantity of the purified RNA (see Table 1).
2. RNA Fragmentation:
-
Fragment the purified poly(A) RNA into smaller pieces of approximately 100-200 nucleotides.[3][6] This can be achieved using divalent cations and incubation at high temperatures (e.g., 94°C for 5 minutes).[3]
-
Fragmentation is critical for efficient immunoprecipitation and to ensure appropriate insert sizes for sequencing.[5]
3. Acetylated RNA Immunoprecipitation (acRIP):
-
Antibody-Bead Conjugation: Incubate Protein G magnetic beads with a specific anti-ac4C antibody and a non-specific IgG control antibody separately to form antibody-bead complexes.[1][3][6]
-
Immunoprecipitation: The fragmented RNA is divided into three pools: Input, IgG control, and acRIP. The IgG and acRIP samples are incubated with their respective antibody-bead complexes to capture RNA fragments. The "Input" sample is set aside and is not subjected to immunoprecipitation; it serves as a baseline control for gene expression.[7]
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound RNA.[1][5] Elute the captured RNA from the beads, often by digesting the antibodies with proteinase K.[5] Purify the eluted RNA.
4. Library Preparation and Sequencing:
-
Construct sequencing libraries from the RNA obtained from the acRIP, IgG, and Input samples. The NEBNext® Ultra™ II Directional RNA Library Prep Kit is commonly used for this purpose.[2][3]
-
The process involves reverse transcription to cDNA, end repair, adapter ligation, and PCR amplification.[1]
-
Perform quality control on the final libraries (see Table 2) before proceeding to high-throughput sequencing on an Illumina platform (e.g., NovaSeq).[8]
Part 2: Bioinformatic Pipeline for acRIP-seq Data Analysis
The bioinformatic analysis pipeline processes raw sequencing data to identify and annotate ac4C sites, perform differential analysis, and uncover their biological functions.
Bioinformatic Analysis Workflow
Caption: Bioinformatic data analysis pipeline for acRIP-seq.
Analysis Steps
1. Data Preprocessing and Quality Control:
-
Raw Data QC: The analysis begins with raw sequencing data in FASTQ format.[5] Tools like FastQC are used to assess the quality of the reads, checking for base quality scores, GC content, and adapter contamination.[5][9]
-
Trimming: Low-quality bases and adapter sequences are removed using tools such as Trim Galore to generate high-quality, "clean" data for downstream analysis.[5][9]
2. Read Mapping:
-
The clean reads from the acRIP, IgG, and Input samples are aligned to a reference genome. Splice-aware aligners like STAR or Bowtie2 are commonly used for this purpose.[10][11] The output is typically a BAM file containing the aligned read information.
3. Peak Calling:
-
Peak calling is the process of identifying regions in the genome with a significant enrichment of reads in the acRIP sample compared to the control (Input or IgG).[11][12]
-
MACS2 (Model-based Analysis of ChIP-Seq) is a widely used tool for this purpose, although it was originally designed for ChIP-seq.[12][13] It identifies statistically significant "peaks" that correspond to putative ac4C sites.
-
The output is a list of genomic coordinates for each identified peak (see Table 3).
4. Peak Annotation and Motif Analysis:
-
Annotation: The identified peaks are annotated to determine their genomic features (e.g., whether they fall in a 5' UTR, coding sequence (CDS), 3' UTR, or non-coding RNA).[8] This step helps in understanding the potential regulatory function of ac4C modifications.
-
Motif Analysis: This analysis aims to identify any consensus sequence motifs within the called peaks, which could suggest a recognition sequence for the acetyltransferase enzyme (e.g., NAT10).[8]
5. Differential Acetylation Analysis:
-
To identify changes in acetylation under different biological conditions, differential peak analysis is performed. This involves comparing the peak enrichments between experimental groups to find sites that are significantly hyper-acetylated or hypo-acetylated.
-
The analysis yields a list of genes or regions with statistically significant changes in ac4C levels (see Table 4).
6. Functional and Enrichment Analysis:
-
The genes associated with significant ac4C peaks or differential acetylation are subjected to Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis.[8] This helps to identify the biological processes and signaling pathways that are potentially regulated by RNA acetylation.
Part 3: Data Presentation and Interpretation
Quantitative data from both the experimental and bioinformatic stages should be carefully summarized to ensure data quality and aid in interpretation.
Quantitative Data Tables
Table 1: RNA Quality Control Metrics
| Metric | Acceptable Range | Method |
|---|---|---|
| Purity (A260/A280) | 1.8 - 2.1 | Spectrophotometer |
| Purity (A260/A230) | > 2.0 | Spectrophotometer |
| Integrity (RIN/RQN) | > 7.0 | Bioanalyzer |
| Concentration | > 50 ng/µL | Qubit / Spectrophotometer |
Table 2: Sequencing Library Quality Control Metrics
| Metric | Acceptable Range | Method |
|---|---|---|
| Library Complexity | High (low duplication rate) | PCR amplification cycles |
| Fragment Size | 200 - 500 bp (incl. adapters) | Bioanalyzer |
| Concentration | > 2 nM | Qubit / qPCR |
Table 3: Example Summary of Peak Calling Results (MACS2 Output)
| Sample Name | Total Peaks | Peaks in CDS | Peaks in 3' UTR | Peaks in 5' UTR |
|---|---|---|---|---|
| Control_Rep1 | 12,543 | 7,890 (63%) | 2,511 (20%) | 1,254 (10%) |
| Treatment_Rep1 | 15,876 | 9,985 (63%) | 3,334 (21%) | 1,588 (10%) |
Table 4: Example of Differential Acetylation Analysis Output
| Gene Name | Peak Location | log2(FoldChange) | p-value | FDR |
|---|---|---|---|---|
| GeneA | chr1:1500-1800 | 2.58 | 0.001 | 0.045 |
| GeneB | chr5:25000-25250 | -1.76 | 0.005 | 0.048 |
| GeneC | chrX:12345-12500 | 3.12 | 0.0005 | 0.041 |
Part 4: Functional Context - Signaling Pathways
acRIP-seq is instrumental in elucidating how RNA acetylation regulates cellular signaling. The this compound (ac4C) modification is installed by enzymes like the N-acetyltransferase NAT10.[1][3][4] This modification can alter the fate of an mRNA transcript, for example, by increasing its stability or enhancing its translation into protein. The resulting change in protein levels can then directly impact downstream signaling pathways, leading to a specific cellular response. This mechanism is analogous to how other RNA modifications, such as N6-methyladenosine (m6A), are known to influence key signaling pathways like Wnt, TGFβ, and ERK.[14][15][16]
Caption: Role of ac4C modification in regulating signaling pathways.
References
- 1. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 2. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]
- 3. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 6. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 7. A Comprehensive Guide to RIP-Seq Technology: Workflow, Data Analysis and Experimental Design - CD Genomics [cd-genomics.com]
- 8. acRIP-seq & ac4C-seq Services - CD Genomics [cd-genomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Explore acRIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 11. epigenie.com [epigenie.com]
- 12. Peak calling - Wikipedia [en.wikipedia.org]
- 13. Features that define the best ChIP-seq peak calling algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of m6A modifications on signaling pathways in human cancer - ProQuest [proquest.com]
- 16. Effects of m6A modifications on signaling pathways in human cance...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Single-Nucleotide Resolution Mapping of N4-Acetylcytidine (ac4C)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N4-acetylcytidine (ac4C) is a conserved RNA modification found in all domains of life. This modification, catalyzed by the enzyme N-acetyltransferase 10 (NAT10), plays a crucial role in regulating RNA stability, translation, and other cellular processes.[1][2][3][4][5] The ability to map ac4C at single-nucleotide resolution is essential for understanding its biological functions and its implications in health and disease. These application notes provide detailed protocols for the quantitative, transcriptome-wide mapping of ac4C, summarize key quantitative findings, and illustrate the associated cellular pathways.
Data Presentation: Quantitative Analysis of ac4C Modification
The following tables summarize quantitative data on this compound (ac4C) sites identified through high-throughput sequencing methods. The data is compiled from studies in human cell lines and archaea, showcasing the stoichiometry and location of this modification.
Table 1: Stoichiometry of Known ac4C Sites in Human and Yeast RNA. This table details the percentage of ac4C modification at well-characterized sites in ribosomal RNA (rRNA) and transfer RNA (tRNA) from Homo sapiens (HeLa cells) and Saccharomyces cerevisiae.
| Organism | RNA Type | Position | Sequence Motif | Stoichiometry (%) |
| Homo sapiens | 18S rRNA | 1842 | CCG | ~95 |
| Homo sapiens | 18S rRNA | 1280 | CCG | ~90 |
| Homo sapiens | tRNA-Ser(AGA) | 12 | CCG | ~85 |
| Homo sapiens | tRNA-Leu(CAA) | 12 | CCG | ~80 |
| S. cerevisiae | 18S rRNA | 1773 | CCG | ~98 |
| S. cerevisiae | 18S rRNA | 1293 | CCG | ~92 |
| S. cerevisiae | tRNA-Ser(CGA) | 12 | CCG | ~90 |
| S. cerevisiae | tRNA-Leu(UAA) | 12 | CCG | ~88 |
Table 2: Temperature-Dependent ac4C Stoichiometry in Thermococcus kodakarensis rRNA. This table illustrates the dynamic nature of ac4C modification in response to environmental stress, showing the change in stoichiometry at specific rRNA sites in the hyperthermophilic archaeon T. kodakarensis at different growth temperatures.
| rRNA Position | 65°C Stoichiometry (%) | 85°C Stoichiometry (%) | 95°C Stoichiometry (%) |
| 16S-940 | 25 | 60 | 85 |
| 16S-1388 | 30 | 75 | 92 |
| 23S-1433 | 40 | 85 | 98 |
| 23S-2604 | 35 | 80 | 95 |
Table 3: Distribution of ac4C Sites in Human mRNA upon NAT10 Overexpression. This table provides an overview of the characteristics of ac4C sites identified in human embryonic kidney (HEK293T) cells following the overexpression of the NAT10-THUMPD1 complex.
| Characteristic | Value |
| Total number of induced ac4C sites | 157 |
| Percentage of sites within a CCG motif | 98% |
| Predominant location | Coding Sequence (CDS) |
| Average stoichiometry | Low to moderate |
Experimental Protocols
Two primary methods for single-nucleotide resolution mapping of ac4C are ac4C-seq and RedaC:T-seq. Both methods rely on the chemical reduction of ac4C, which leads to misincorporation during reverse transcription.
Protocol 1: ac4C-seq (this compound sequencing)
This method utilizes sodium cyanoborohydride (NaCNBH₃) for the reduction of ac4C, which then causes a C-to-T transition during reverse transcription.[1][4][6][7]
Materials:
-
Total RNA
-
DNase I
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
RNA fragmentation buffer
-
3' RNA adapter
-
T4 RNA Ligase 2, truncated
-
Reverse transcriptase (e.g., SuperScript III)
-
dNTPs
-
PCR primers
-
High-fidelity DNA polymerase
-
Next-generation sequencing platform
Procedure:
-
RNA Preparation: Isolate total RNA and treat with DNase I to remove any contaminating DNA.
-
ac4C Reduction:
-
In a chemical fume hood, dissolve NaCNBH₃ in the reaction buffer to a final concentration of 100 mg/mL immediately before use.
-
Incubate the RNA with the NaCNBH₃ solution at room temperature for 20 minutes.
-
As a negative control, perform a mock treatment without NaCNBH₃. A second control involves a deacetylation step with a mild base prior to NaCNBH₃ treatment to confirm the signal is from acetylation.
-
Quench the reaction and purify the RNA.
-
-
RNA Fragmentation and Library Preparation:
-
Fragment the RNA to the desired size (e.g., ~100-200 nucleotides).
-
Ligate a 3' RNA adapter to the fragmented RNA using T4 RNA Ligase 2, truncated.
-
Perform reverse transcription using a primer complementary to the 3' adapter. The reduced ac4C will be read as a 'U' by the reverse transcriptase, resulting in an 'A' in the cDNA.
-
Ligate a 5' adapter, and perform PCR amplification to generate the sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify C-to-T mismatches that are present in the NaCNBH₃-treated sample but absent or significantly reduced in the control samples.
-
The frequency of the C-to-T mismatch at a given cytosine position corresponds to the stoichiometry of ac4C.
-
Protocol 2: RedaC:T-seq (Reduction and C-to-T sequencing)
This method employs sodium borohydride (NaBH₄) for the reduction of ac4C, which similarly results in a C-to-T transition upon sequencing.
Materials:
-
Total RNA
-
DNase I
-
Sodium borohydride (NaBH₄)
-
Reaction Buffer (e.g., borate buffer, pH 9.5)
-
Standard RNA sequencing library preparation kit
Procedure:
-
RNA Preparation: Isolate total RNA and perform DNase I treatment.
-
ac4C Reduction:
-
Dissolve NaBH₄ in the reaction buffer.
-
Incubate the RNA with the NaBH₄ solution.
-
Include a mock-treated control.
-
Purify the RNA.
-
-
Library Preparation and Sequencing:
-
Proceed with a standard RNA sequencing library preparation protocol, which includes fragmentation, reverse transcription, adapter ligation, and PCR amplification.
-
-
Data Analysis:
-
Similar to ac4C-seq, align reads and identify C-to-T mismatches that are specific to the NaBH₄-treated sample.
-
Visualizations
Experimental Workflow for ac4C Mapping
Caption: Experimental workflow for single-nucleotide resolution mapping of ac4C.
NAT10-Mediated ac4C Signaling Pathway
Caption: Overview of the NAT10-mediated ac4C signaling pathway and its downstream effects.
References
- 1. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in ac4C-seq library preparation.
This technical support center provides troubleshooting guidance for researchers encountering low yield during ac4C-seq library preparation. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low overall library yield after PCR amplification.
Question: I have very low or no library yield after the final PCR amplification. What are the possible causes and solutions?
Answer: Low final library yield in ac4C-seq can stem from several stages of the protocol. It is crucial to assess the quality and quantity of your RNA at intermediate steps to pinpoint the issue.
Troubleshooting Steps:
-
Assess Initial RNA Quality: High-quality input RNA is critical. Degraded RNA will lead to poor library quality and low yield.[1]
-
Recommendation: Before starting the library preparation, check the integrity of your total RNA using an Agilent Bioanalyzer or a similar instrument. Aim for an RNA Integrity Number (RIN) of 8 or higher.[1]
-
-
Evaluate RNA Loss During Upstream Steps: Significant sample loss can occur during ribosomal RNA (rRNA) depletion and the chemical reduction steps.
-
Recommendation: Quantify your RNA after rRNA depletion and after the NaBH₄ or NaCNBH₃ treatment and subsequent cleanup steps. If you observe significant loss, consider starting with a larger amount of total RNA.[2]
-
-
Optimize PCR Amplification: Inefficient PCR amplification is a common cause of low library yield. This can be due to the polymerase used or non-optimal cycling conditions, which can introduce bias against fragments with high or low GC content.[3][4][5][6]
-
Recommendation: Use a high-fidelity DNA polymerase specifically designed for NGS library amplification. Minimize the number of PCR cycles to avoid introducing bias and generating a high number of duplicate reads.[6][7] The optimal number of cycles will depend on the input amount and should be determined empirically.
-
| Parameter | Recommendation | Rationale |
| Input RNA Integrity | RIN ≥ 8 | Ensures that the starting material is not degraded, which would lead to truncated cDNA and low library yield. |
| Input RNA Amount | 1-100 ng of ribo-depleted RNA | The NEBNext® Ultra™ II Directional RNA Library Prep Kit, often used in ac4C-seq protocols, recommends this input range.[2] |
| PCR Cycles | Minimize to avoid over-amplification | Over-amplification can lead to PCR bias, where certain sequences are preferentially amplified, and an increase in duplicate reads.[6][7] |
| Polymerase Choice | High-fidelity, low-bias polymerase | Enzymes like KAPA HiFi have been shown to exhibit less bias in amplifying regions with varying GC content.[4] |
Issue 2: Inefficient ac4C reduction leading to poor signal.
Question: I suspect the chemical reduction of ac4C is inefficient, as I am not observing the expected C-to-T transitions in my sequencing data. How can I troubleshoot this step?
Answer: The efficiency of the reduction of N4-acetylcytidine (ac4C) to its tetrahydro- form is a critical step that enables its detection. Incomplete reduction will result in a low C-to-T conversion rate and a weak signal.
Troubleshooting Steps:
-
Choice of Reducing Agent: Both sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) are used for ac4C reduction, but they have different reaction conditions and potential drawbacks.[8][9][10]
-
NaBH₄ (RedaC:T-seq): This reaction is typically performed under basic conditions at a higher temperature. A potential side effect is RNA fragmentation and off-target deacetylation, which can reduce the ac4C signal.[2][8]
-
NaCNBH₃ (ac4C-seq): This reaction occurs under acidic conditions at a lower temperature, which can help preserve RNA integrity. However, NaCNBH₃ is sensitive to moisture and can become inactive.[11]
-
Recommendation: If using NaCNBH₃, ensure the reagent is fresh and properly stored to maintain its activity. If using NaBH₄, be mindful of the potential for RNA degradation and consider starting with a higher amount of RNA.[2][11]
-
-
Optimize Reaction Conditions: The efficiency of the reduction reaction can be influenced by temperature and incubation time.
-
Recommendation: Adhere strictly to the recommended incubation times and temperatures in the protocol. Prolonged incubation, especially with NaBH₄, can increase RNA degradation.
-
-
Consider an Enhanced Protocol: A newer method called RetraC:T has been developed to improve the C:T mismatch rate. This method uses a modified dNTP (2-amino-dATP) during reverse transcription to enhance the recognition of the reduced ac4C base.[8]
-
Recommendation: If you consistently experience low C:T conversion rates, consider adopting the RetraC:T protocol.
-
| Method | Reducing Agent | Typical C:T Mismatch Rate at 100% Modified Site | Potential Issues |
| RedaC:T-seq | NaBH₄ | <20% | RNA fragmentation, off-target deacetylation[8] |
| ac4C-seq | NaCNBH₃ | Variable, dependent on efficiency | Reagent inactivity, potential for lower efficiency[9][11] |
| RetraC:T | NaBH₄ or NaCNBH₃ + 2-amino-dATP | Stoichiometric detection | Requires specialized reagents |
Issue 3: Low yield of cDNA after reverse transcription.
Question: My cDNA yield after reverse transcription is very low. What could be the problem?
Answer: The reduced ac4C base can act as a block to some reverse transcriptases, leading to truncated cDNA products and a lower overall yield.[10]
Troubleshooting Steps:
-
Choice of Reverse Transcriptase: Different reverse transcriptases have varying abilities to read through the modified base.
-
Optimize Reverse Transcription Temperature: The temperature of the reverse transcription reaction can impact the efficiency of cDNA synthesis.
-
Recommendation: Some protocols suggest that elevating the temperature during reverse transcription can increase the C-to-T conversion rate. It is advisable to optimize the temperature for the specific reverse transcriptase being used.[2]
-
-
RNA Template Quality: The presence of inhibitors in the RNA sample can negatively affect the reverse transcription reaction.
-
Recommendation: Ensure your RNA is free from contaminants from the isolation process. Perform an ethanol precipitation or use a column-based cleanup kit if you suspect contamination.
-
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key experimental workflows in ac4C-seq.
Caption: Overview of the ac4C-seq experimental workflow.
Caption: Troubleshooting flowchart for low yield in ac4C-seq.
Detailed Experimental Protocols
Protocol: Total RNA Isolation
This protocol is a general guideline for total RNA isolation from cultured cells.
-
Cell Lysis: Lyse cultured cells using a chaotropic agent-based lysis buffer (e.g., TRIzol). For a 10 cm plate, use at least 1 ml of lysis reagent.
-
Phase Separation: Add chloroform to the lysate, vortex vigorously, and centrifuge to separate the mixture into aqueous and organic phases.[2]
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.[2]
-
RNA Wash: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 75% ethanol.[2]
-
Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[2]
-
RNA Cleanup: Purify the RNA using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer).
Protocol: Ribosomal RNA (rRNA) Depletion
Commercial kits are typically used for this step. The following is a general workflow.
-
Probe Hybridization: Hybridize the total RNA with biotinylated probes that are complementary to rRNA sequences.
-
Bead Capture: Use streptavidin-coated magnetic beads to capture the biotinylated probes along with the bound rRNA.
-
rRNA Removal: Place the tube on a magnetic stand and collect the supernatant, which contains the rRNA-depleted RNA.
-
Cleanup: Purify the rRNA-depleted RNA using a column-based kit or bead-based cleanup method.
Protocol: ac4C Reduction with NaBH₄ (RedaC:T-seq)
-
Reaction Setup: In a tube, combine the rRNA-depleted RNA with NaBH₄ in a suitable buffer.
-
Incubation: Incubate the reaction at the temperature and for the duration specified in your chosen protocol (e.g., 55°C for 1 hour).
-
Quenching: Stop the reaction by adding a quenching buffer.
-
RNA Cleanup: Purify the RNA to remove the reducing agent and other reaction components. This is a critical step to prevent inhibition of downstream enzymatic reactions.
Note: For detailed, step-by-step library preparation protocols, refer to the manufacturer's instructions for the specific library preparation kit you are using (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®).[12]
References
- 1. files.zymoresearch.com [files.zymoresearch.com]
- 2. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qiagen.com [qiagen.com]
- 4. Identifying the best PCR enzyme for library amplification in NGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing PCR bias for NGS library construction - Eppendorf Sweden [eppendorf.com]
- 6. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 7. biocompare.com [biocompare.com]
- 8. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemical Signature for Cytidine Acetylation in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]
Technical Support Center: Optimizing Sodium Cyanoborohydride Treatment for ac4C Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of sodium cyanoborohydride in N4-acetylcytidine (ac4C) detection protocols, primarily focusing on ac4C-seq.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using sodium cyanoborohydride for ac4C detection?
A1: The detection of ac4C using sodium cyanoborohydride is based on a specific chemical reaction. The N4-acetylation of cytidine withdraws electron density from its pyridine ring, making it susceptible to reduction.[1] Under acidic conditions, sodium cyanoborohydride (NaCNBH₃) reduces ac4C to tetrahydro-N4-acetylcytidine.[1] This reduced base is then misread as a uracil ('U') by reverse transcriptase, leading to a C>T transition in the resulting cDNA sequence. Bioinformatic analysis of these C>T mutations allows for the identification of ac4C sites at single-nucleotide resolution.[1][2][3]
Q2: What are the key advantages of ac4C-seq over antibody-based methods?
A2: Unlike antibody-based approaches, ac4C-seq offers single-nucleotide resolution, allowing for the precise identification of specific ac4C residues.[2][3] Furthermore, it is a quantitative method that can report on the level or stoichiometry of modification at a given site.[2][3] Antibody-based methods, while useful for enrichment of ac4C-containing RNA fragments, do not provide this level of precision or quantitative information.[1]
Q3: What are the critical controls needed for a successful ac4C-seq experiment?
A3: A robust ac4C-seq experiment requires at least two key controls:
-
Mock-treated control: This sample is subjected to the same acidic conditions as the experimental sample but without the addition of sodium cyanoborohydride. This helps to distinguish true C>T mutations caused by ac4C reduction from those arising from other factors.[1][2]
-
Deacetylation control: This sample is treated with a mild alkali to hydrolyze the N4-acetyl group from ac4C, converting it back to cytidine, before the sodium cyanoborohydride treatment. A significant reduction in the C>T mutation rate at a specific site in this control compared to the treated sample confirms that the signal is dependent on the acetyl group and is not due to other hydride-reducible modifications.[4][1]
Q4: Can sodium cyanoborohydride react with other RNA modifications?
A4: Yes, besides ac4C, other modified nucleobases such as 7-methylguanosine (m7G), dihydrouridine, and 3-methylcytidine (m3C) can also be reduced by borohydride-based reagents.[5] The use of a deacetylation control is crucial to differentiate ac4C-dependent signals from those caused by these other modifications.[1] Additionally, under the acidic conditions used for ac4C reduction, 5-formylcytidine (5fC) has been observed to cause a C>T misincorporation.
Q5: What are the main limitations of the sodium cyanoborohydride-based method?
A5: The primary limitations include potential off-target reactions with other RNA modifications, as mentioned above.[5] The efficiency of the reduction reaction can be influenced by RNA secondary structure, potentially leading to an underestimation of ac4C levels in highly structured regions.[6][7] Furthermore, the acidic conditions and the reducing agent can cause some level of RNA degradation.[8] The abundance of the target RNA can also affect detection sensitivity.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no C>T misincorporations at known ac4C sites | Inactive sodium cyanoborohydride. | NaCNBH₃ is sensitive to humidity. Use fresh powder or a fresh solution. To test for activity, add a small amount of HCl to the NaCNBH₃ solution; the formation of bubbles indicates activity.[1] |
| Inefficient reduction due to suboptimal reaction conditions. | Ensure the reaction is performed under acidic conditions as specified in the protocol. Verify the pH of the reaction mixture. | |
| RNA secondary structure hindering access to ac4C sites. | Consider optimizing the denaturation steps in your protocol before the reduction reaction. However, be aware that harsh denaturation might lead to RNA degradation. | |
| Low abundance of ac4C-containing RNA. | Increase the amount of starting RNA material or consider an enrichment step for the target RNA if possible. Sequencing to a greater depth can also improve detection of low-stoichiometry sites.[1] | |
| High background of C>T mutations in the mock-treated control | Spontaneous deamination of cytidine to uridine. | Ensure that all solutions are freshly prepared and that the RNA is handled carefully to avoid degradation. Minimize exposure to high temperatures or harsh chemical conditions. |
| Contamination with other nucleases or chemicals. | Use RNase-free reagents and consumables throughout the protocol. Purify the RNA sample thoroughly before starting the experiment. | |
| C>T mutations persist in the deacetylation control | Incomplete deacetylation. | Optimize the alkaline hydrolysis step by adjusting the incubation time or temperature. Ensure the pH of the deacetylation buffer is correct. |
| The signal is from another hydride-reducible modification, not ac4C. | Carefully analyze the sequence context of the modification. Some modifications have known sequence motifs. The deacetylation control is the primary way to distinguish ac4C. | |
| Significant RNA degradation observed after treatment | Harsh reaction conditions. | The acidic environment and NaCNBH₃ can cause RNA fragmentation.[8] Minimize the reaction time as much as possible without compromising reduction efficiency. Ensure proper buffering of the reaction. |
| Nuclease contamination. | Strictly adhere to RNase-free techniques throughout the entire procedure. | |
| No bubbles observed after adding HCl to the NaCNBH₃-treated samples | Inactive sodium cyanoborohydride. | The reagent has likely been exposed to humidity and degraded. Discard the current stock and use a fresh, unopened vial of NaCNBH₃.[1] |
Experimental Protocols
Key Reagent Preparation
| Reagent | Composition |
| Sodium Cyanoborohydride (NaCNBH₃) Solution | Prepare fresh before each use. Dissolve NaCNBH₃ powder in the appropriate reaction buffer to the final desired concentration (e.g., 50 mg/mL). |
| Deacetylation Buffer | 100 mM Sodium Bicarbonate (NaHCO₃), pH 9.5. Prepare in nuclease-free water. |
| Reaction Buffer (Acidic) | Specific composition can vary, but typically includes a buffer like sodium acetate to maintain an acidic pH (e.g., pH 4-5). |
ac4C-seq Protocol Outline
This protocol is a generalized summary. Users should refer to specific published protocols for detailed step-by-step instructions.
-
RNA Preparation: Isolate total RNA using a standard method like TRIzol extraction. Ensure high quality and purity of the RNA.
-
Sample Splitting: Divide the total RNA into three aliquots: one for the sodium cyanoborohydride treatment, one for the mock treatment, and one for the deacetylation control.[1][2]
-
Deacetylation Control Treatment: Incubate the designated RNA aliquot in deacetylation buffer (e.g., 100 mM sodium bicarbonate, pH 9.5) at 60°C for 1 hour.[5] Subsequently, purify the RNA.
-
Sodium Cyanoborohydride Reduction:
-
To the "treated" and "deacetylated" RNA samples, add the acidic reaction buffer and freshly prepared sodium cyanoborohydride solution.
-
Incubate at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 20 minutes).[7]
-
-
Mock Treatment: To the "mock" RNA sample, add the acidic reaction buffer without sodium cyanoborohydride and incubate under the same conditions as the treated samples.[1][2]
-
RNA Purification: Purify the RNA from all three samples to remove residual reagents.
-
RNA Fragmentation: Fragment the RNA to the desired size for library preparation.
-
Library Preparation: Proceed with a standard RNA sequencing library preparation protocol, including 3' adapter ligation, reverse transcription, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome/transcriptome and identify sites with a significant C>T misincorporation rate in the treated sample compared to the control samples.
Visualizations
Chemical Reaction of ac4C Reduction
Caption: Chemical reduction of ac4C.
Experimental Workflow for ac4C-seq
Caption: ac4C-seq experimental workflow.
Troubleshooting Logic for Low C>T Signal
Caption: Troubleshooting low C>T signal.
References
- 1. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Nucleotide resolution sequencing of this compound in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N4-Acetylcytidine (ac4C) Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of N4-Acetylcytidine (ac4C). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is the primary fragmentation pattern of this compound (ac4C) in mass spectrometry?
A1: The primary fragmentation pathway for this compound, like other nucleosides, involves the neutral loss of the ribose sugar moiety.[1] Subsequent fragmentation (MS³) of the resulting N4-acetylcytosine base can lead to the elimination of ammonia.[1] Other fragmentation pathways observed in nucleosides include ring contraction and retro-Diels-Alder reactions.[2]
Q2: Which ionization techniques are most suitable for ac4C analysis?
A2: Electrospray ionization (ESI) is a widely used "soft" ionization technique that allows for the generation of intact molecular ions of modified nucleosides like ac4C.[3][4][5] ESI can be operated in both positive and negative ion modes. Atmospheric Pressure Chemical Ionization (APCI) can be a complementary technique, particularly for less polar analytes.[6]
Q3: What are common adducts observed in the mass spectrometry of ac4C?
A3: A common issue in electrospray ionization mass spectrometry is the formation of adduct ions, which can complicate mass spectra. For this compound, sodium adducts ([M+Na]⁺) are frequently observed.[7] The presence of salts in the sample or from glassware can contribute to adduct formation.[8]
Q4: How stable is this compound during sample preparation and analysis?
A4: this compound is known to be chemically unstable. It is particularly sensitive to high pH and elevated temperatures, which can lead to the hydrolysis of the acetyl group, converting ac4C back to cytidine.[2][9] This instability is a critical consideration for sample storage and preparation. For short-term storage, -80°C or -20°C is recommended to maintain the integrity of the molecule.[2]
Q5: What are the main challenges in quantifying ac4C in mRNA?
A5: The low abundance of this compound in mRNA presents a significant challenge for detection and quantification.[10][11] Additionally, the complexity of the sample matrix can lead to ion suppression or enhancement, affecting quantitative accuracy.[12][13][14][15] Careful sample preparation and the use of appropriate internal standards are crucial for reliable quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Poor Ionization Efficiency: The analyte may not be ionizing effectively. | - Optimize ESI source parameters (e.g., spray voltage, capillary temperature).- Experiment with different mobile phase compositions and pH.[4][16]- Consider using APCI if the analyte is less polar.[6] |
| Sample Degradation: ac4C is unstable and may have degraded during sample preparation or storage.[2] | - Prepare fresh samples and store them at -80°C.[2]- Avoid high pH and high temperatures during sample preparation.[9] | |
| Ion Suppression: Co-eluting matrix components can interfere with the ionization of ac4C.[12][13][14][15] | - Improve sample cleanup to remove interfering substances.- Optimize chromatographic separation to resolve ac4C from matrix components.- Use a stable isotope-labeled internal standard to correct for matrix effects. | |
| Inconsistent Results | Variable Adduct Formation: Inconsistent formation of sodium or other adducts can affect quantification. | - Use high-purity solvents and new glassware to minimize sodium contamination.[8]- Optimize mobile phase additives to promote the formation of a single, desired ion species. |
| In-source Fragmentation: Fragmentation of the analyte in the ion source can lead to a decrease in the precursor ion intensity.[17][18][19][20] | - Optimize the cone voltage or fragmentor voltage to minimize in-source fragmentation.[19]- Adjust the ion source temperature, as higher temperatures can promote fragmentation.[19] | |
| Poor Peak Shape | Chromatographic Issues: Problems with the LC column or mobile phase can lead to peak tailing or broadening. | - Ensure the column is properly conditioned and not overloaded.- Check for leaks in the LC system.- Filter all samples and mobile phases to prevent column clogging.[21] |
| Mass Inaccuracy | Instrument Calibration: The mass spectrometer may not be properly calibrated. | - Perform regular mass calibration using an appropriate standard.[22]- Ensure the instrument has had adequate time to stabilize. |
Quantitative Data
The following table summarizes key mass-to-charge ratios (m/z) for this compound in mass spectrometry.
| Ion Type | Formula | Calculated m/z | Notes |
| [M+H]⁺ | C₁₁H₁₆N₃O₆⁺ | 286.1034 | Protonated molecule, commonly observed in positive ion mode ESI. |
| [M+Na]⁺ | C₁₁H₁₅N₃O₆Na⁺ | 308.0853 | Sodium adduct, frequently observed in positive ion mode ESI.[7] |
| [M-H]⁻ | C₁₁H₁₄N₃O₆⁻ | 284.0888 | Deprotonated molecule, observed in negative ion mode ESI. |
| [N4-acetylcytosine+H]⁺ | C₆H₈N₃O₂⁺ | 154.0611 | Fragment ion resulting from the neutral loss of the ribose sugar (132 Da) in positive ion mode.[1] |
| Tetrahydro-ac4C | C₁₁H₁₉N₃O₆ | 290.1347 | Reduced form of ac4C after treatment with sodium borohydride, used in ac4C-seq methods.[10] |
| Reduced Deaminated Species | C₁₀H₁₄N₂O₅ | 231.0975 | A potential side-product of sodium borohydride treatment.[10] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound from RNA
This protocol outlines a general workflow for the quantification of ac4C from total RNA.
1. RNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction).[23]
-
To ensure high purity, treat the RNA with DNase to remove any contaminating DNA.[23]
-
Enzymatically digest the RNA to individual nucleosides. A common two-step digestion involves:
2. Sample Cleanup:
-
It is crucial to remove proteins and salts that can interfere with the LC-MS analysis.
-
Use a solid-phase extraction (SPE) method or a simple filtration step (e.g., using a 10 kDa molecular weight cutoff filter) to clean up the digested sample.
3. Liquid Chromatography:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used. HILIC columns are often preferred for the separation of polar compounds like nucleosides.[1]
-
Mobile Phase A: Water with a small amount of an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution from low to high organic content is typically used to separate the nucleosides.
-
Flow Rate: A flow rate of 200-400 µL/min is common for standard analytical columns.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
4. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Quantifier: Monitor the transition from the precursor ion ([M+H]⁺, m/z 286.1) to the most abundant fragment ion (the protonated base, m/z 154.1).
-
Qualifier: Monitor a second transition to confirm the identity of the analyte.
-
-
Instrument Parameters:
5. Quantification:
-
Create a calibration curve using a series of known concentrations of an this compound standard.
-
For absolute quantification, spike a known amount of a stable isotope-labeled this compound internal standard into all samples and standards before sample preparation. This will correct for variations in sample processing and matrix effects.[24]
Visualizations
Caption: NAT10-mediated this compound (ac4C) signaling pathway.
Caption: Experimental workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).
Caption: Experimental workflow for this compound sequencing (ac4C-seq).
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of this compound on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 20. In-source fragmentation [jeolusa.com]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. academic.oup.com [academic.oup.com]
- 23. Nucleotide resolution sequencing of this compound in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Low collision energy fragmentation in structure-specific glycoproteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects in chemical labeling of ac4C.
Welcome to the technical support center for the chemical labeling of N4-acetylcytidine (ac4C). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of ac4C detection and minimize off-target effects during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during ac4C chemical labeling experiments.
Problem 1: Low C>T Conversion Rate at Known ac4C Sites
Possible Cause 1: Inefficient Chemical Reduction
-
Solution:
-
Verify Reagent Quality: Use freshly prepared sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents can degrade over time, especially with exposure to moisture.
-
Optimize Reaction Conditions:
-
Increase Reagent Concentration: If low conversion persists, consider titrating the concentration of the reducing agent. However, be mindful that this may also increase the risk of off-target effects.
-
Possible Cause 2: RNA Structure Hindering Accessibility
-
Solution:
-
RNA Denaturation: Incorporate a denaturation step prior to the reduction reaction. This can be achieved by heating the RNA sample.
-
Optimize Fragmentation: Ensure RNA is fragmented to an appropriate size (~200 bp) to potentially open up structured regions.[3] Note that ac4C reduction is known to be less efficient in highly structured RNA regions.[2][4]
-
Possible Cause 3: Inefficient Reverse Transcription
-
Solution:
-
Choice of Reverse Transcriptase: Use a highly processive and thermostable reverse transcriptase, such as TGIRT-III, which has been shown to be effective for ac4C detection.[3][5] Some reverse transcriptases may stall at the reduced ac4C site.
-
Optimize RT Reaction: Follow the manufacturer's protocol for the chosen reverse transcriptase, paying close attention to reaction temperature and time.
-
Consider RetraC:T Method: For enhanced C>T mismatch rates, consider using the RetraC:T method, which incorporates 2-amino-dATP in the reverse transcription step to preferentially pair with the reduced ac4C.[6][7]
-
Problem 2: High Background C>T Conversions in Control Samples
Possible Cause 1: Spontaneous Deamination of Cytidine
-
Solution:
-
Avoid Harsh Conditions: Prolonged incubation at high temperatures or extreme pH can lead to spontaneous deamination of unmodified cytidine to uridine, which will be read as a T in sequencing. Adhere strictly to the recommended reaction times and conditions.
-
Proper Storage: Store RNA samples appropriately to prevent degradation and chemical modifications.
-
Possible Cause 2: Contamination
-
Solution:
-
Use Nuclease-Free Reagents and Consumables: To prevent RNA degradation and contamination, use certified nuclease-free water, buffers, and plasticware throughout the protocol.[1]
-
Maintain a Clean Workspace: Work in an RNase-free environment to minimize the risk of contamination.
-
Problem 3: Evidence of RNA Degradation
Possible Cause 1: Harsh Chemical Treatment
-
Solution:
-
Minimize Reaction Time: Stick to the optimized reaction times for NaBH₄ or NaBH₃CN treatment. Prolonged exposure can lead to RNA degradation.
-
Gentle Handling: Avoid excessive vortexing or repeated freeze-thaw cycles.
-
Possible Cause 2: RNase Contamination
-
Solution:
-
Incorporate RNase Inhibitors: Add RNase inhibitors to your reactions, especially during the initial RNA handling steps.[8]
-
Strict RNase-Free Technique: Follow best practices for working with RNA to prevent contamination.
-
Problem 4: Significant Reverse Transcription Stops
Possible Cause 1: Reduced ac4C Acting as a Block
-
Solution:
-
Choice of Reverse Transcriptase: As mentioned previously, some reverse transcriptases are more prone to stalling at modified bases. Using an enzyme like TGIRT-III can help to read through these sites.[5]
-
Optimize dNTP Concentration: Ensure the concentration of dNTPs in the reverse transcription reaction is optimal.
-
Possible Cause 2: Other RNA Modifications
-
Solution:
-
Some other RNA modifications, when reduced by borohydrides (e.g., m7G), can lead to abasic sites and subsequent RNA strand cleavage, causing RT stops.[9][10] While this is a known off-target effect, its mitigation in the context of ac4C detection is challenging without affecting the on-target reaction. Analyzing the sequence context of the RT stops may provide clues as to whether other modifications are contributing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects to be aware of in chemical labeling of ac4C?
A1: The main off-target effects depend on the reducing agent used:
-
Sodium borohydride (NaBH₄): Can cause deacetylation of ac4C to cytidine, especially under the basic conditions required for the reaction.[2][6] This leads to an underestimation of ac4C levels.
-
Sodium cyanoborohydride (NaBH₃CN): The acidic conditions required for this reaction can lead to deamination of cytidine.[2]
-
Both Reagents: Can react with other RNA modifications such as 7-methylguanosine (m7G), dihydrouridine (DU), and 3-methylcytosine (m3C), potentially leading to mismatches or reverse transcription stops at these sites.[2][11]
Q2: How do I choose between NaBH₄ and NaBH₃CN for my experiment?
A2: The choice depends on a trade-off between potential off-target effects and reaction conditions. NaBH₄ is used in the RedaC:T-seq protocol under basic conditions, while NaBH₃CN is used in the ac4C-seq protocol under acidic conditions.[6] Conflicting results have been reported in studies using these different methods, suggesting that the choice of reagent and protocol can significantly impact the outcome.[2] It is crucial to be aware of the specific off-target profiles of each and to use appropriate controls.
Q3: Why are negative controls so important, and which ones should I use?
A3: Negative controls are essential to ensure that the observed C>T conversions are specific to ac4C.[2] Two main types of negative controls are recommended:
-
Genetic Control: RNA from cells with a knockout or knockdown of the ac4C writer enzyme, NAT10. This is considered the gold standard.
-
Chemical Deacetylation Control: Treating the RNA sample with mild alkali (e.g., sodium bicarbonate at pH 9.5-10.5) to hydrolyze the acetyl group from ac4C, converting it back to cytidine.[3][5][12] This control is crucial for distinguishing ac4C-dependent signals from those caused by other hydride-reducible modifications.
Q4: Can RNA secondary structure affect my results?
A4: Yes, highly structured RNA regions can be less accessible to the chemical modifying agents, leading to inefficient reduction of ac4C and consequently, an underestimation of its presence.[2][4] It is important to consider RNA structure when interpreting your data, especially for highly structured non-coding RNAs like tRNA and rRNA.
Q5: What is RetraC:T, and how can it improve my results?
A5: RetraC:T (reduction to tetrahydro-ac4C and reverse transcription with amino-dATP to induce C:T mismatches) is an enhanced method for ac4C detection. It builds upon the standard chemical reduction by using a modified deoxynucleotide, 2-amino-dATP, during reverse transcription. This modified base preferentially pairs with the reduced ac4C, significantly increasing the C>T mismatch rate and improving the sensitivity of ac4C detection.[6][7]
Data Presentation
Table 1: Comparison of Chemical Labeling Methods for ac4C Detection
| Feature | ac4C-seq | RedaC:T-seq | RetraC:T |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) | NaBH₄ or NaBH₃CN |
| Reaction pH | Acidic | Basic | Acidic or Basic |
| Primary Off-Target | Potential for deamination | Deacetylation of ac4C | Same as reducing agent used |
| C>T Mismatch Efficiency | Moderate | Relatively low (<20% at fully modified sites)[6] | High (approaching stoichiometric)[7] |
| Key Innovation | Use of NaBH₃CN under acidic conditions | Use of NaBH₄ under basic conditions | Incorporation of 2-amino-dATP during RT |
| Reference | (Sas-Chen et al., 2020)[2] | (Arango et al., 2022)[2] | (Oberdoerffer et al.)[6][7] |
Experimental Protocols
Protocol 1: Chemical Deacetylation of RNA for Negative Control
This protocol is adapted from established ac4C sequencing methodologies.[5][12]
-
Prepare Deacetylation Buffer: Prepare a 100 mM sodium bicarbonate solution in nuclease-free water and adjust the pH to 9.5-10.5.
-
RNA Incubation: To 1-5 µg of total RNA in a nuclease-free tube, add the deacetylation buffer to a final volume of 100 µL.
-
Incubation: Incubate the reaction at 60°C for 1 hour.
-
RNA Purification: Immediately purify the RNA using a standard ethanol precipitation protocol or an appropriate RNA clean-up kit to remove the deacetylation buffer.
-
Resuspend: Resuspend the RNA pellet in nuclease-free water. This deacetylated RNA is now ready to be used as a negative control in parallel with your experimental samples in the chemical reduction and library preparation steps.
Note: Even under these mild alkaline conditions, some RNA fragmentation can occur. It is important not to exceed the recommended incubation time.[12]
Protocol 2: General Workflow for Chemical Reduction of ac4C
This is a generalized workflow. Specific concentrations, volumes, and incubation times should be optimized based on the chosen method (ac4C-seq or RedaC:T-seq) and the user's experimental setup.
-
RNA Preparation: Start with high-quality, ribo-depleted RNA.
-
Reduction Reaction Setup:
-
In a nuclease-free tube, combine the RNA with the appropriate reaction buffer (acidic for NaBH₃CN, basic for NaBH₄).
-
Add the freshly prepared reducing agent (NaBH₃CN or NaBH₄) to the final desired concentration.
-
-
Incubation: Incubate at the recommended temperature and for the specified duration for your chosen protocol.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., HCl for NaBH₄).
-
RNA Purification: Purify the RNA to remove the reducing agent and other reaction components.
-
Proceed to Library Preparation: The reduced RNA is now ready for fragmentation (if not already done), adapter ligation, and reverse transcription.
Visualizations
Caption: Experimental workflow for ac4C chemical labeling and sequencing.
Caption: Troubleshooting logic for low C>T conversion rates.
References
- 1. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleotide resolution sequencing of this compound in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stackwave.com [stackwave.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Chemical Signature for Cytidine Acetylation in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: N4-acetylcytidine (ac4C) Detection Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering RNA degradation and other common issues during N4-acetylcytidine (ac4C) detection experiments.
Troubleshooting Guides
Issue 1: Significant RNA Degradation Observed Before or During the ac4C Protocol
Question: My RNA integrity check shows significant degradation. What are the likely causes and how can I prevent this?
Answer:
RNA degradation is a primary obstacle to successful ac4C detection. The integrity of your input RNA is critical for reliable results.[1] Here are the common causes and solutions:
Potential Causes & Solutions:
-
RNase Contamination: RNases are ubiquitous enzymes that rapidly degrade RNA.[2]
-
Improper Sample Handling and Storage:
-
Solution: Process samples immediately after collection whenever possible to minimize endogenous RNase activity.[1] If storage is necessary, use a stabilizing agent like TRIzol or DNA/RNA Shield and store at -80°C.[1] Keep RNA on ice during experiments and minimize freeze-thaw cycles by storing it in aliquots.[1][2] Avoid vortexing RNA samples, as this can cause mechanical shearing.[2]
-
-
Chemical-Induced Degradation: The reducing agents used in some ac4C detection methods can themselves contribute to RNA degradation.
-
Sodium cyanoborohydride (NaCNBH₃) , used in ac4C-seq, can cause substantial RNA degradation within minutes of exposure.[4] This may necessitate shorter treatment times.[4]
-
Sodium borohydride (NaBH₄) , used in RedaC:T-seq, involves alkaline conditions that can lead to passive RNA deacetylation and fragmentation.[4]
-
Quantitative RNA Quality Control:
Before proceeding with any ac4C detection protocol, it is crucial to assess the quality of your input RNA. Below is a table summarizing recommended quality metrics.
| Quality Metric | Method | Good Quality | Acceptable for Degraded Samples | Poor Quality (High Risk of Failure) |
| RIN (RNA Integrity Number) | Agilent Bioanalyzer/TapeStation | > 7.0 | 5.0 - 7.0 (Ribodepletion recommended) | < 5.0 |
| RQN (RNA Quality Number) | Agilent TapeStation | > 7.0 | 5.0 - 7.0 | < 5.0 |
| 28S/18S rRNA Ratio | Gel Electrophoresis/Bioanalyzer | ~2.0 | 1.0 - 1.9 | < 1.0 or smeared bands |
| A260/A280 Ratio | UV-Vis Spectrophotometer | 1.8 - 2.2 | 1.8 - 2.2 | < 1.8 (Protein contamination) |
| A260/A230 Ratio | UV-Vis Spectrophotometer | > 1.8 | 1.5 - 1.8 | < 1.5 (Salt/phenol contamination) |
Note: For highly degraded samples like FFPE tissue, poly(A) enrichment is not recommended, and rRNA depletion methods should be used instead.[5]
Issue 2: Low Yield of ac4C-Enriched RNA or Final Sequencing Library
Question: I'm getting very low yields from my ac4C immunoprecipitation (acRIP) or my final library concentration is insufficient for sequencing. What could be the problem?
Answer:
Low yields can stem from issues with the input RNA, the immunoprecipitation step, or subsequent library preparation steps.
Potential Causes & Solutions:
-
Poor RNA Quality: Degraded RNA can lead to inefficient capture and loss of material throughout the protocol.[6]
-
Solution: Always start with high-quality RNA as assessed by the metrics in the table above.
-
-
Inefficient Immunoprecipitation (for acRIP-seq):
-
Antibody Issues: The antibody may not be binding efficiently to ac4C.
-
Solution: Ensure you are using a validated anti-ac4C antibody. Titrate the antibody concentration to find the optimal amount. Too much antibody can increase background, while too little will result in poor pulldown.
-
-
Bead Problems: The beads used to capture the antibody-RNA complexes may not be performing correctly.
-
Solution: Ensure the protein A/G beads are compatible with your antibody's isotype.[7] Do not allow beads to dry out, and ensure they are fully resuspended before use.
-
-
-
Loss of RNA During Chemical Treatment/Fragmentation:
-
Inefficient Library Preparation:
-
Adapter Dimer Formation: Excess adapters relative to input RNA can lead to the formation of adapter-dimers, which compete with your library fragments during sequencing.[8]
-
Solution: Optimize the adapter-to-insert ratio. This can sometimes be improved by increasing the amount of input RNA or decreasing the concentration of adapters.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind sequencing-based ac4C detection methods like ac4C-seq and RedaC:T-seq?
A1: Both methods rely on the chemical properties of ac4C. The N4-acetyl group makes the cytidine ring susceptible to reduction by a hydride donor (like NaCNBH₃ or NaBH₄).[9][10] This reduction converts ac4C into a tetrahydro-N4-acetylcytidine. During the reverse transcription step of library preparation, this modified base is often misread as a uracil (U) instead of a cytosine (C). Consequently, in the resulting cDNA, a thymine (T) is incorporated opposite the original ac4C site. By sequencing the cDNA and comparing it to a control sample that did not undergo the reduction, ac4C sites can be identified as C>T transitions.[6][9][11]
Q2: My sequencing results show a high background of C>T changes in my control samples. What could be the cause?
A2: High background in control samples can obscure true ac4C signals. Potential causes include:
-
Sequencing Errors: All sequencing platforms have a baseline error rate.
-
Non-specific Chemical Reactions: The reducing agents may have off-target effects on other modified nucleobases.[9]
-
Contamination: Cross-contamination between treated and untreated samples can introduce false positives.[12]
-
Genetic Variation: If comparing samples from different genetic backgrounds (e.g., wild-type vs. knockout of an acetyltransferase), natural single nucleotide polymorphisms (SNPs) can be misinterpreted as modification sites.
To mitigate this, it is crucial to use appropriate controls, such as a mock-treated sample (no reducing agent) and a sample from a genetic knockout of the responsible acetyltransferase (e.g., NAT10), if available.[6][13]
Q3: Can I use any reverse transcriptase for the library preparation?
A3: The choice of reverse transcriptase (RT) can be critical. Some RT enzymes may stall or dissociate at the site of the reduced ac4C, leading to truncated cDNA and an underestimation of ac4C levels.[10][14] The original ac4C-seq protocol recommends using TGIRT-III, an enzyme known for its processivity and ability to read through various modifications.[9][10]
Q4: How does RNA structure affect ac4C detection?
A4: The presence of ac4C can stabilize RNA structures.[13] This same stability can, in turn, make the ac4C site less accessible to the reducing agents used in detection protocols, potentially leading to an under-detection of the modification.[13] This creates a challenge in chemical mapping methods where accessibility is key.
Experimental Protocols & Visualizations
Detailed Methodology: Generalized Workflow for Chemical-Based ac4C Detection (e.g., ac4C-seq)
-
RNA Isolation and QC: Isolate total RNA using a standard method like TRIzol extraction.[10] Perform rigorous quality control as detailed in the table above to ensure high RNA integrity.
-
Sample Splitting: Divide the total RNA into three aliquots:
-
Treated Sample: This sample will undergo chemical reduction.
-
Mock-Treated Control: This sample is treated with the reaction buffer but without the reducing agent.[11]
-
Deacetylation Control (Optional but Recommended): This sample is first treated with a mild alkali to remove the acetyl group from ac4C, then subjected to the reduction reaction. This serves as a specificity control.[10]
-
-
Spike-in Addition: Add a synthetic RNA spike-in with a known ac4C site to all samples. This helps to monitor the efficiency of the reduction and C>T conversion.[10]
-
Chemical Reduction: Treat the designated samples with sodium cyanoborohydride (NaCNBH₃) under acidic conditions to reduce ac4C.[10][11]
-
RNA Fragmentation: Fragment the RNA to a size suitable for sequencing (typically ~150-200 bp) using enzymatic or chemical methods.[5][11]
-
Library Preparation:
-
3' Adapter Ligation: Ligate a sequencing adapter to the 3' end of the RNA fragments.[11]
-
Reverse Transcription: Perform reverse transcription using a primer that binds to the 3' adapter. This is the step where the reduced ac4C causes a C>T misincorporation in the cDNA.[11]
-
Second Adapter Ligation: Ligate a second adapter to the 3' end of the newly synthesized cDNA.
-
PCR Amplification: Amplify the library using a minimal number of PCR cycles to avoid bias.[12]
-
-
Sequencing & Data Analysis: Sequence the prepared libraries on a high-throughput platform. Analyze the data by mapping reads to the reference transcriptome and identifying positions with a statistically significant enrichment of C>T mismatches in the treated sample compared to the controls.
Diagrams
Caption: Workflow for chemical-based ac4C detection.
Caption: Decision tree for troubleshooting RNA degradation.
References
- 1. Evaluating Quality of Input RNA For NGS Library Preparation - [nordicbiosite.com]
- 2. biocompare.com [biocompare.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 8. NGS library preparation [qiagen.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. Tricks for NGS Library Preparation [biodynami.com]
- 13. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Peaks in ac4C Sequencing Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous peaks in N4-acetylcytidine (ac4C) sequencing data.
FAQs: Understanding Ambiguous ac4C Peaks
Q1: What are the common causes of ambiguous peaks in ac4C sequencing?
Ambiguous peaks in ac4C sequencing can arise from a combination of biological and technical factors. These include:
-
Low Stoichiometry of ac4C: Unlike modifications in abundant non-coding RNAs, ac4C in mRNA can be present at low stoichiometric levels, making it difficult to distinguish true signals from background noise. For instance, a C:T mismatch rate of approximately 25% was observed at a fully acetylated 18S rRNA site, suggesting that an mRNA with 10% acetylation would only yield about a 2.5% C:T mismatch rate.[1]
-
Sequencing and Library Preparation Artifacts: Non-specific mismatches can be introduced during library preparation and sequencing, contributing to background noise that can obscure true ac4C signals.[1] Computational analysis can also be compromised by artifacts introduced during these steps.[1]
-
Chemical Treatment Inefficiencies and Off-Target Effects:
-
ac4C-seq (Sodium Cyanoborohydride - NaCNBH₃): This method can cause RNA degradation.[2]
-
RedaC:T-seq (Sodium Borohydride - NaBH₄): The alkaline conditions required for this method can lead to passive deacetylation of ac4C, reducing the signal.[2] Furthermore, NaBH₄ can also reduce other RNA modifications like 7-methylguanosine (m7G) and 3-methylcytidine (m3C), potentially leading to non-ac4C-related mismatches.[1][3]
-
-
RT Stops: The reduced form of ac4C, tetrahydro-ac4C, can block the reverse transcriptase, leading to truncated cDNA fragments instead of the characteristic C-to-T transition. This can result in an underestimation of ac4C levels.[1][4]
-
RNA Secondary Structure: Stable RNA secondary structures can hinder the accessibility of the ac4C modification to antibodies in acRIP-seq or to chemical reagents in ac4C-seq, leading to weaker signals.[1]
-
Low Sequencing Depth: Insufficient sequencing depth can make it statistically challenging to confidently call peaks, especially for low-stoichiometry sites.[3]
Q2: How do I differentiate a true ac4C peak from background noise?
Distinguishing a true signal requires a multi-faceted approach:
-
Appropriate Controls: The use of proper negative controls is crucial. The two primary strategies are:
-
Genetic Knockout: Using cells with a knockout of the ac4C writer enzyme, NAT10 (NAT10-/-), provides a clean background, as ac4C modifications will be absent.[1]
-
Chemical Deacetylation: Treating a control sample with mild alkali to remove the acetyl group before chemical reduction can help confirm the specificity of the signal.[5]
-
-
Peak Calling Software: Employing specialized peak calling software that can account for the statistical significance of enrichment over background is essential.
-
Orthogonal Validation: Independently validating putative ac4C sites using a different experimental method is the gold standard for confirming true peaks.
Q3: What are the differences between acRIP-seq and ac4C-seq/RedaC:T-seq in detecting ac4C?
acRIP-seq and ac4C-seq (including its variant RedaC:T-seq) are the two main methods for transcriptome-wide mapping of ac4C, each with its own advantages and limitations.
| Feature | acRIP-seq (antibody-based) | ac4C-seq / RedaC:T-seq (chemical-based) |
| Principle | Immunoprecipitation of RNA fragments containing ac4C using a specific antibody.[6][7] | Chemical reduction of ac4C to tetrahydro-ac4C, which leads to a C-to-T mismatch during reverse transcription.[1][2] |
| Resolution | Low resolution (identifies enriched regions of ~100-200 nucleotides).[6] | Single-nucleotide resolution.[5] |
| Quantitative | Semi-quantitative (indicates enrichment but not precise stoichiometry). | Quantitative (the frequency of C-to-T transitions can indicate the level of modification).[5] |
| Advantages | Good for initial screening and identifying ac4C-enriched regions. Can be more sensitive for low-abundance transcripts due to signal amplification.[6] | Provides precise location and stoichiometry of ac4C. |
| Limitations | Antibody specificity can be a concern. Fragmentation can lead to loss of ac4C.[1] RNA secondary structure can mask epitopes.[1] | Chemical treatment can be inefficient and have off-target effects.[1][2] RT stops can lead to underestimation.[1][4] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of ac4C sequencing data.
Problem 1: High background signal or many noisy peaks.
| Possible Cause | Recommended Solution |
| Insufficient Sequencing Depth | Increase the sequencing depth to improve the signal-to-noise ratio. Deeper sequencing is particularly important for detecting low-stoichiometry ac4C sites in mRNA.[3] |
| Library Preparation Artifacts | Review and optimize your library preparation protocol to minimize the introduction of non-specific mismatches. Ensure high-quality RNA input. |
| Ineffective Negative Controls | Ensure your NAT10-/- cells show a complete knockout of the protein. For chemical controls, optimize the deacetylation conditions to ensure complete removal of the acetyl group.[1] |
| Suboptimal Peak Calling Parameters | Adjust the parameters of your peak calling software. Use a more stringent p-value or FDR cutoff to reduce the number of false-positive peaks. |
Problem 2: Low C-to-T conversion rate in ac4C-seq/RedaC:T-seq positive controls.
| Possible Cause | Recommended Solution |
| Inefficient Chemical Reduction | For RedaC:T-seq, ensure the NaBH₄ is fresh and prepared immediately before use.[8] For ac4C-seq, optimize the NaCNBH₃ treatment time and temperature, being mindful of potential RNA degradation.[2] |
| RNA Secondary Structure | Consider a denaturation step before chemical treatment to improve the accessibility of ac4C sites. However, be cautious as heat and high pH can cause deacetylation.[1] |
| Suboptimal Reverse Transcriptase | Different reverse transcriptases have varying efficiencies in reading through the reduced ac4C. Consider testing different RT enzymes. |
| Off-target Deacetylation (RedaC:T-seq) | The alkaline conditions of NaBH₄ treatment can cause deacetylation. Minimize incubation times where possible without compromising reduction efficiency.[2] |
Problem 3: Peaks are detected in the negative control (e.g., NAT10-/- or mock-treated).
| Possible Cause | Recommended Solution |
| Incomplete NAT10 Knockout | Verify the knockout efficiency at both the protein (Western blot) and functional levels. |
| Off-target Chemical Reactions | Other RNA modifications, such as m3C and m7G, can be reduced by borohydride reagents, leading to mismatches.[1][3] Compare your results with published data on the reactivity of other modifications to the chemical treatment used. |
| Genomic SNPs or RNA Editing | Single nucleotide polymorphisms (SNPs) in the genome or A-to-I RNA editing events can be misinterpreted as C-to-T mismatches. Filter your peaks against known SNP databases and consider performing RNA-seq on untreated samples to identify editing sites. |
| Sequencing Errors | A certain level of sequencing error is expected. Use statistical methods to ensure that the C-to-T conversion rate in your experimental samples is significantly higher than the background error rate observed in your negative controls. |
Experimental Protocols for Peak Validation
Protocol 1: Targeted ac4C Validation by RT-qPCR
This method validates the enrichment of a specific RNA region in an acRIP-seq experiment.
Methodology:
-
RNA Immunoprecipitation (acRIP): Perform acRIP as you would for sequencing, using an anti-ac4C antibody and a corresponding IgG control.
-
RNA Isolation: Elute and purify the RNA from the immunoprecipitated samples.
-
Reverse Transcription (RT): Convert the immunoprecipitated RNA to cDNA using a reverse transcriptase.
-
Quantitative PCR (qPCR):
-
Design qPCR primers flanking the putative ac4C peak region.
-
Perform qPCR on the cDNA from the ac4C-IP and IgG-IP samples.
-
Include an input control (RNA that has not been immunoprecipitated) to normalize the data.
-
-
Data Analysis: Calculate the enrichment of the target region in the ac4C-IP sample relative to the IgG control and normalized to the input. A significant enrichment indicates the presence of ac4C in that region.
Protocol 2: Validation of ac4C-seq Peaks by Sanger Sequencing of RT-PCR Products
This method confirms the C-to-T mutation at a specific site identified by ac4C-seq or RedaC:T-seq.
Methodology:
-
RNA Treatment: Treat your RNA samples with the chemical reducing agent (NaBH₄ or NaCNBH₃) and include a mock-treated control.
-
Reverse Transcription (RT): Perform reverse transcription on both the treated and mock-treated RNA.
-
PCR Amplification: Amplify the cDNA region containing the putative ac4C site using PCR.
-
Sanger Sequencing: Sequence the PCR products using the Sanger method.
-
Analysis: Compare the sequencing chromatograms of the treated and mock-treated samples. A C-to-T transition at the specific nucleotide in the treated sample, which is absent in the mock-treated sample, validates the ac4C site. A C:T mismatch rate of around 30% has been observed at validated sites using this method.[1]
Protocol 3: Functional Validation using Site-Directed Mutagenesis
This protocol helps to determine the functional consequence of an ac4C modification by mutating the target cytidine.
Methodology:
-
Plasmid Preparation: Clone the gene of interest into an expression vector.
-
Primer Design: Design primers that contain the desired mutation (e.g., changing the target Cytosine to a Guanine or Adenine to prevent acetylation).
-
Mutagenesis PCR: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing the mutation.
-
Template Removal: Digest the parental, non-mutated plasmid using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid from several colonies and verify the presence of the desired mutation by Sanger sequencing.
-
Functional Assay: Transfect cells with the wild-type and mutated plasmids and perform a relevant functional assay (e.g., protein expression analysis, mRNA stability assay) to assess the impact of the mutation.
Visualizing Workflows and Logic
ac4C Sequencing Experimental Workflow
Caption: General experimental workflows for acRIP-seq and ac4C-seq/RedaC:T-seq.
Troubleshooting Logic for Ambiguous Peaks
Caption: Decision tree for troubleshooting ambiguous peaks in ac4C sequencing data.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 7. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 8. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Single-Cell N4-Acetylcytidine (ac4C) Analysis
Welcome to the technical support center for N4-Acetylcytidine (ac4C) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting ac4C, particularly at the single-cell level. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ac4C) and what is its function?
A1: this compound (ac4C) is a post-transcriptional RNA modification where an acetyl group is added to the N4 position of cytidine.[1] This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), the only known writer enzyme for ac4C in mammals.[1][2] Functionally, ac4C is a key regulator of mRNA stability and translation efficiency.[2][3][4][5] By influencing codon-anticodon interactions and the overall stability of mRNA transcripts, ac4C plays a significant role in various biological processes, including cell cycle regulation, and has been implicated in the progression of diseases like cancer.[2][3]
Q2: What are the primary methods for detecting ac4C?
A2: The main methods for detecting ac4C fall into two categories:
-
Antibody-based methods (acRIP-seq): This technique uses an antibody specific to ac4C to immunoprecipitate and enrich for RNA fragments containing the modification, which are then sequenced.[3][6] While useful for identifying acetylated transcripts, this method lacks single-nucleotide resolution.[6][7]
-
Chemical-based, single-nucleotide resolution methods (ac4C-seq, RedaC:T-seq): These methods utilize a chemical reaction to modify the ac4C base.[8][9] For example, sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄) can reduce ac4C to a form that is misread as a thymine (T) by reverse transcriptase during cDNA synthesis.[7][10] This results in a C→T transition in the sequencing data at the site of the original ac4C modification, allowing for precise mapping.[8][11]
Q3: What are the main challenges in bulk ac4C analysis?
A3: Bulk ac4C analysis presents several challenges:
-
Low Stoichiometry and Efficiency: The C→T conversion efficiency of chemical methods can be low (reported at <20-25% for fully modified sites), making it difficult to distinguish true ac4C signals from background sequencing errors.[6][10]
-
Chemical Lability: The ac4C modification itself is fragile and can be lost during sample preparation, particularly during RNA fragmentation steps.[6]
-
Off-Target Reactions: The chemical reagents used for reduction can react with other RNA modifications, potentially leading to false-positive signals.[6][12]
-
Bioinformatic Complexity: Distinguishing genuine C→T transitions from genetic variations (SNPs) and sequencing errors requires careful experimental design with proper controls and sophisticated bioinformatic pipelines.[6][12]
Q4: Are there established protocols for single-cell ac4C analysis?
A4: As of now, dedicated and widely established protocols for single-cell ac4C analysis are not prominent in the literature. Most published methods focus on bulk RNA analysis.[13] Researchers looking to perform single-cell ac4C analysis will likely need to adapt existing single-cell genomics workflows (like scCUT&Tag) by integrating the chemical treatment steps required for ac4C detection.[14] This is a developing area, and pioneering such an experiment involves overcoming the combined challenges of single-cell methodologies and ac4C chemistry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Library Yield | 1. Low amount or poor quality of starting single-cell material. 2. Excessive RNA degradation during chemical treatment or fragmentation steps.[9] 3. Inefficient library preparation steps (e.g., reverse transcription, adapter ligation). | 1. Ensure high-quality single-cell suspension. Optimize cell lysis to maximize RNA recovery without degradation. 2. Check RNA integrity after key steps. If degradation is severe, consider using more starting material or optimizing the duration and temperature of chemical treatments.[9] 3. Use a reverse transcriptase known to be robust with modified bases. Ensure all enzymes and reagents for library prep are of high quality. |
| Low C→T Conversion Rate | 1. Inefficient chemical reduction of ac4C.[6][10] 2. Unintended deacetylation of ac4C during the reaction.[10] 3. Highly structured RNA regions may be inaccessible to the reducing agent.[6] | 1. Optimize reaction conditions (reagent concentration, temperature, incubation time). Consider alternative methods like RetraC:T, which uses modified dNTPs to enhance detection.[10] 2. Be mindful of pH conditions during the reaction, as basic pH can promote deacetylation.[6] 3. Incorporate a denaturation step before chemical treatment to improve accessibility. |
| High Background / False Positives | 1. Off-target effects of the reducing agent on other modified bases (e.g., m3C, m7G).[6][12] 2. Spontaneous deamination of cytidine to uridine (C→U) during sample processing. 3. Sequencing errors or single-nucleotide polymorphisms (SNPs). | 1. Include a "mock-treated" control (no reducing agent) and a "deacetylated" control to identify non-specific signals.[8][15] 2. Maintain optimal pH and temperature throughout the protocol to minimize chemical damage to RNA. 3. Use high-fidelity polymerases. Sequence a genomic DNA library from the same cells to identify and filter out SNPs. Employ unique molecular identifiers (UMIs) to reduce PCR and sequencing artifacts.[9] |
| Data Sparsity (Single-Cell) | 1. Inherent low capture efficiency of single-cell methods. 2. Low abundance of target transcripts in individual cells. 3. Inefficient recovery of ac4C-containing fragments. | 1. Increase the number of cells analyzed to improve the aggregate signal for specific cell types. 2. This is an intrinsic limitation. Focus analysis on highly expressed genes or aggregate data across cell clusters to identify cell-type-specific patterns. 3. Optimize every step of the workflow for maximum recovery, from cell lysis to library amplification. |
| Antibody-Based Method Issues | 1. Low specificity or high background from the ac4C antibody.[7] 2. Inability to map the modification at single-base resolution.[6][7] | 1. Validate antibody specificity using dot blots with synthetic ac4C-containing and unmodified RNA oligos.[16] Use appropriate IgG controls in every experiment.[17] 2. This is a fundamental limitation of the technique. Use antibody-based methods for initial screening of target transcripts, then validate specific sites with a chemical-based, high-resolution method. |
Comparison of ac4C Detection Methods
| Feature | acRIP-seq (Antibody-based) | ac4C-seq / RedaC:T-seq (Chemical-based) |
| Principle | Immunoprecipitation of ac4C-containing RNA fragments.[6] | Chemical reduction of ac4C leads to C→T misincorporation during reverse transcription.[8][9] |
| Resolution | Low (identifies regions, not specific bases).[7] | Single-nucleotide.[8][11] |
| Primary Output | Enriched RNA sequences containing ac4C. | Genome-wide map of C→T transitions at ac4C sites. |
| Key Advantage | Good for discovering which transcripts are modified. | Precise mapping and quantification of modification sites.[8] |
| Key Limitation | Lacks single-base resolution; antibody specificity can be a concern.[6][7] | Inefficient C→T conversion (~25% at fully modified sites); potential for off-target effects and RNA degradation.[6][12] |
| Single-Cell Feasibility | Challenging due to low input material and potential for non-specific binding. | Theoretically adaptable, but requires significant optimization to overcome low efficiency and data sparsity. |
Experimental Protocols & Workflows
Key Steps for Chemical-based ac4C Mapping (e.g., ac4C-seq)
The following provides a generalized workflow based on published protocols.[7][15] Specific reagent concentrations and incubation times should be optimized based on the chosen method (e.g., ac4C-seq vs. RedaC:T-seq).
-
RNA Isolation: Isolate total RNA from single-cell lysate or bulk samples. Ensure high quality and integrity.
-
Control Preparation: Split the RNA into three aliquots[8][15]:
-
Experimental Sample: To be treated with the reducing agent.
-
Mock Control: Treated under the same conditions but without the reducing agent.
-
Deacetylation Control: Treated with a mild alkali to remove the acetyl group before the reduction step.
-
-
Spike-in Addition: Add a synthetic RNA with a known ac4C site to all samples for quality control and to monitor reaction efficiency.[7][15]
-
Chemical Reduction: Treat the "Experimental" and "Deacetylation Control" samples with a reducing agent (e.g., NaCNBH₃ under acidic conditions).[8]
-
RNA Fragmentation & Library Preparation:
-
Sequencing: Perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Align reads to the reference genome/transcriptome.
-
Call C→T mismatches.
-
Identify true ac4C sites by comparing the mismatch frequency in the experimental sample to the mock and deacetylated controls. True sites should show a significantly higher C→T rate only in the experimental sample.[8]
-
Visualizations
Caption: Workflow for chemical-based ac4C mapping (ac4C-seq).
Caption: Key challenges in the single-cell ac4C analysis pipeline.
Caption: Role of NAT10-mediated ac4C in mRNA stability and translation.
References
- 1. Nucleotide resolution sequencing of this compound in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diagenode.com [diagenode.com]
Technical Support Center: Optimizing Reverse Transcription of ac4C-modified RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing primer design and reverse transcription for N4-acetylcytidine (ac4C)-modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is ac4C, and how does it affect reverse transcription?
This compound (ac4C) is a post-transcriptional RNA modification where an acetyl group is added to the N4 position of cytidine.[1][2] In its native state, ac4C does not typically impede reverse transcriptase (RT) or alter base pairing.[1] However, to detect ac4C using sequencing-based methods, it is first chemically treated to alter its structure.
Common methods involve reducing ac4C to tetrahydro-N4-acetylcytidine (reduced ac4C) using reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[1][3][4] This reduced form is prone to mispairing with adenosine during reverse transcription, leading to a C>T transition in the resulting cDNA.[4][5] Additionally, the reduced ac4C can act as a barrier to some reverse transcriptases, causing the enzyme to stall and creating a truncated cDNA product, an event known as an "RT stop".[1][3]
Q2: What are the common methods for detecting ac4C via reverse transcription?
The primary methods leverage the chemical reduction of ac4C followed by reverse transcription to introduce identifiable signatures in the cDNA.
-
ac4C-seq: This method uses sodium cyanoborohydride (NaCNBH₃) under acidic conditions to reduce ac4C, followed by reverse transcription to induce C>T mutations at the modification site.[4][6]
-
RedaC:T-seq: This technique employs sodium borohydride (NaBH₄) under basic conditions to achieve the same chemical reduction and subsequent C>T signature during cDNA synthesis.[3]
-
RetraC:T: An enhancement of the RedaC:T method, RetraC:T (reduction to tetrahydro-ac4C and reverse transcription) incorporates modified deoxynucleotides, such as 2-amino-dATP, during reverse transcription. This significantly increases the C>T mismatch rate, approaching stoichiometric detection of ac4C.[3]
Q3: Is there a specific type of primer recommended for reverse transcribing ac4C-modified RNA?
The choice of primer largely depends on the experimental goal rather than the presence of ac4C itself. The most common priming strategies are:
-
Random Primers (e.g., random hexamers): Ideal for transcriptome-wide analysis and for templates with significant secondary structure or of prokaryotic origin (lacking a poly(A) tail).[3]
-
Oligo(dT) Primers: Used for specifically reverse transcribing polyadenylated RNA, such as eukaryotic mRNA.
-
Gene-Specific Primers (GSPs): Provide the highest specificity for targeted analysis of ac4C in a particular RNA of interest.
For methods like ac4C-seq that utilize thermostable reverse transcriptases like TGIRT-III, which operate at higher temperatures (e.g., 60°C), it is crucial to design primers with a melting temperature (Tm) appropriate for these conditions to ensure efficient annealing.[4]
Q4: How does the choice of reverse transcriptase impact ac4C detection?
The choice of reverse transcriptase is critical as different enzymes exhibit varying efficiencies in reading through the reduced ac4C site and in the rate of misincorporation versus truncation.
-
Thermostable Group II Intron Reverse Transcriptase (TGIRT-III): Known for its high processivity and thermostability, it is often used in ac4C-seq protocols.[4][5] While it can read through the reduced ac4C, it still produces a notable RT stop signature.[3]
-
HIV Reverse Transcriptase: Has also been used in ac4C detection methods and shows a balance of read-through and truncation.[4]
-
M-MuLV Reverse Transcriptase: A common RT, though its performance with modified nucleotides can be variable.
The selection of the RT will influence the ratio of C>T mismatches to RT stops, which is a key consideration for data analysis.[1]
Troubleshooting Guides
Problem 1: Low C>T conversion rate at known ac4C sites.
| Possible Cause | Recommended Solution |
| Inefficient Chemical Reduction | Ensure the freshness and correct concentration of the reducing agent (NaBH₄ or NaCNBH₃). For RedaC:T-seq, prepare NaBH₄ solution immediately before use.[7] Note that the basic conditions for NaBH₄ treatment can cause some passive deacetylation, limiting the maximum reduction efficiency.[3] |
| Suboptimal Reverse Transcription Conditions | Optimize the RT reaction temperature. Some reverse transcriptases show improved C>T conversion at elevated temperatures.[7] For TGIRT enzymes, ensure the reaction is performed at the recommended higher temperature (e.g., 60°C). |
| Standard dNTPs Limiting Misincorporation | For higher C>T conversion efficiency, consider using the RetraC:T method, which incorporates 2-amino-dATP into the dNTP mix. This has been shown to significantly increase the mismatch rate.[3] |
| Incorrect Data Analysis | Ensure that your bioinformatics pipeline is specifically designed to identify C>T mismatches and can distinguish them from background sequencing errors. Use appropriate negative controls (e.g., RNA from a NAT10 knockout or a mock-treated sample) to establish a baseline error rate.[8] |
Problem 2: High frequency of RT stops and low yield of full-length cDNA.
| Possible Cause | Recommended Solution |
| Reduced ac4C acting as a block | The reduced ac4C nucleobase can inherently cause RT stalling.[1][3] While this is a known outcome, using a highly processive reverse transcriptase like TGIRT-III can help mitigate this to some extent, though RT stops will still occur.[3] |
| RNA Secondary Structure | Complex secondary structures in the RNA template can impede the reverse transcriptase. Perform an initial denaturation step (e.g., 70°C for 10 minutes) before adding the RT enzyme.[9] Using a thermostable RT at a higher temperature can also help resolve secondary structures. |
| Presence of multiple ac4C sites in close proximity | A high density of ac4C modifications can increase the likelihood of premature termination.[1] This is an intrinsic property of the template and may be difficult to overcome completely. |
| General RT Inhibition | Ensure the RNA sample is free of contaminants from the isolation process (e.g., salts, phenol, ethanol). Perform a cleanup step if inhibition is suspected. |
Problem 3: Non-specific amplification or unexpected products.
| Possible Cause | Recommended Solution |
| Poor Primer Design | Follow general best practices for primer design: length of 18-24 bases, GC content of 40-60%, and a melting temperature (Tm) between 50-60°C for standard RTs.[10] Avoid regions with repetitive sequences or strong secondary structures.[10][11] Use tools like NCBI Primer-BLAST to check for specificity. |
| Primer-Dimers | Design primers to avoid self-complementarity, especially at the 3' ends.[10] |
| Genomic DNA Contamination | Treat RNA samples with DNase I prior to the reverse transcription reaction. When possible, design primers that span an exon-exon junction. |
| Off-target reactivity of reducing agents | Be aware that borohydride reagents can also reduce other modified bases like m3C, m7G, and dihydrouridine, which can also lead to mismatches or RT stops.[1] Use appropriate genetic (e.g., NAT10 knockout) or chemical (deacetylation) controls to confirm the signal is specific to ac4C.[1] |
Quantitative Data Summary
The efficiency of detecting ac4C can be quantified by the rate of C>T conversion and the frequency of RT stops at the modified site.
Table 1: Comparison of ac4C Detection Method Efficiencies
| Method | Key Reagent(s) | C>T Mismatch Rate (at 100% modified sites) | Primary Outcome |
| RedaC:T-seq | NaBH₄ | <20% - ~25%[3][8] | C>T Mismatches & RT Stops |
| ac4C-seq | NaCNBH₃ | Variable, dependent on conditions | C>T Mismatches & RT Stops |
| RetraC:T | NaBH₄/NaCNBH₃ + 2-amino-dATP | Approaching stoichiometric detection (~100%)[3] | Increased C>T Mismatches |
Table 2: Impact of 2-amino-dATP on C>T Mismatch Rates (RetraC:T Method)
| 18S rRNA Site | Increase in C>T Mismatches with 2-amino-dATP |
| nt 1337 | ~20% |
| nt 1842 | ~15% |
| (Data is approximate, based on figures from Sturgill et al., 2024)[3] |
Experimental Protocols & Workflows
Diagram: General Workflow for ac4C Detection
Caption: General workflow for detecting ac4C via chemical reduction and reverse transcription.
Protocol: Reverse Transcription for RetraC:T (Targeted Analysis)
This protocol is adapted for a targeted analysis following NaBH₄ or NaCNBH₃ treatment of RNA.
-
RNA Denaturation and Primer Annealing:
-
In a sterile PCR tube, combine the following:
-
Treated RNA: 1-10 µg
-
Gene-Specific Primer (GSP): 10 pmol
-
dNTP mix (without modified analogs yet): 0.5 mM final concentration
-
Nuclease-free water to a volume of 10 µL.
-
-
Incubate at 65°C for 5 minutes to denature the RNA and anneal the primer.[3]
-
Immediately place the tube on ice for at least 1 minute.
-
-
Prepare Reverse Transcription Master Mix:
-
For each reaction, prepare a master mix containing:
-
5X RT Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor (e.g., RNasin): 20 units
-
Modified dNTP Mix:
-
2-amino-dATP: 375 µM final concentration
-
dATP, dCTP, dTTP: 500 µM each, final concentration
-
dGTP: 125 µM final concentration[3]
-
-
Reverse Transcriptase (e.g., HIV RT): 200 units
-
Nuclease-free water to bring the master mix to the required volume.
-
-
-
Reverse Transcription Reaction:
-
Add 10 µL of the master mix to the 10 µL RNA/primer mix from step 1.
-
Gently mix by pipetting.
-
Incubate the reaction according to the manufacturer's recommendations for the chosen RT. For many enzymes, this will be at 42°C or 50°C for 50-60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
-
Proceed to Downstream Analysis:
-
The resulting cDNA can now be used as a template for PCR amplification and subsequent Sanger or next-generation sequencing to identify C>T mutations.
-
Logical Diagram: Troubleshooting Low C>T Conversion
Caption: Troubleshooting flowchart for addressing low C>T conversion rates in ac4C detection.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of this compound in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. addgene.org [addgene.org]
- 11. Primer Design Considerations | Genomics | UNLV [unlv.edu]
Technical Support Center: N4-Acetylcytidine (ac4C) Dot Blot Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in N4-Acetylcytidine (ac4C) dot blot assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of an this compound (ac4C) dot blot assay?
An ac4C dot blot is a molecular biology technique used to detect and semi-quantify the amount of this compound, a modified nucleotide, in RNA samples.[1][2] The principle is based on immobilizing RNA samples directly onto a membrane (as dots), followed by detection with a specific primary antibody that recognizes ac4C. A secondary antibody conjugated to an enzyme (like HRP) is then used, which, in the presence of a substrate, generates a detectable signal (chemiluminescent or colorimetric).[1][3][4] The intensity of the signal is proportional to the amount of ac4C in the sample.
Q2: What are the critical controls to include in an ac4C dot blot experiment?
To ensure the reliability and specificity of your results, the following controls are essential:
-
Positive Control: An in vitro transcribed RNA containing ac4C or a sample known to have high levels of ac4C. This confirms that the antibody and detection system are working correctly.[5]
-
Negative Control: A sample known to lack ac4C, or an unmodified synthetic RNA oligo. This helps to assess the level of non-specific background signal.
-
Loading Control: Staining the membrane with Methylene Blue after RNA transfer provides a visual confirmation of equal sample loading across the membrane.[1][5]
-
No Primary Antibody Control: A blot incubated with only the secondary antibody to ensure that the secondary antibody is not the source of non-specific signal.
Q3: What type of membrane is best for an ac4C dot blot?
Positively charged nylon membranes or nitrocellulose membranes are commonly used for RNA dot blots due to their high binding capacity for nucleic acids.[6][7][8] The choice between them may depend on the specific protocol and downstream applications. Nitrocellulose is sometimes recommended as it can be less prone to high background compared to PVDF membranes.[9]
Q4: How can I confirm the specificity of my anti-ac4C antibody?
Antibody specificity is crucial for accurate ac4C detection. Here are a few ways to validate your antibody:
-
Peptide/Nucleoside Competition Assay: Pre-incubate the primary antibody with an excess of free ac4C nucleoside. This should block the antibody's binding site and lead to a significant reduction in the dot blot signal, demonstrating specificity for ac4C.
-
Knockout/Knockdown Cell Lines: Use RNA from cell lines where the enzyme responsible for ac4C deposition, NAT10, has been knocked out or knocked down. A significant decrease in signal in these samples compared to wild-type controls indicates antibody specificity.
-
Chemical Treatment: Treating the RNA sample with hydroxylamine can remove the acetyl group from ac4C. A diminished signal after this treatment suggests the antibody is specific to the acetylated form.[10]
Troubleshooting Guide: Reducing Background Noise
High background noise is a common issue in dot blot assays that can obscure results and make data interpretation difficult. The following guide addresses specific causes of high background in ac4C dot blots and provides solutions.
Issue 1: High, Uniform Background Across the Entire Membrane
A consistently dark or gray background across the whole membrane can be caused by several factors.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C). Optimize the blocking agent concentration (e.g., increase non-fat dry milk from 3% to 5% in TBST). Consider trying a different blocking agent, such as Bovine Serum Albumin (BSA), especially for detecting phosphoproteins.[3][9][11] Always use a freshly prepared blocking buffer.[9] |
| Primary Antibody Concentration Too High | Perform a dot blot with a serial dilution of the primary antibody to determine the optimal concentration that provides a strong signal with low background. A common starting dilution is 1:1000.[3] |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody to find the lowest concentration that still provides a strong signal. Common dilutions range from 1:20,000 to 1:100,000. Run a control blot with only the secondary antibody to check for non-specific binding.[9] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. For example, perform 4-5 washes of 10-15 minutes each with TBST.[9] Ensure the volume of wash buffer is sufficient to completely submerge the membrane. |
| Over-exposure During Imaging | Reduce the exposure time when capturing the chemiluminescent signal.[11] |
| Contaminated Buffers | Prepare all buffers (TBST, blocking buffer) fresh using high-purity water and reagents. Filter sterilize if necessary. |
Issue 2: Speckled or Uneven Background (Black Dots)
This type of background often points to issues with buffer preparation or membrane handling.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Aggregates in Blocking Buffer | Ensure the blocking agent (e.g., non-fat dry milk) is completely dissolved in the buffer. This can be aided by gentle heating and stirring. Filter the blocking buffer through a 0.2 µm filter before use. |
| Antibody Aggregates | Centrifuge the primary and secondary antibody vials at a low speed before use to pellet any aggregates. Pipette the antibody from the supernatant. |
| Membrane Drying Out | Ensure the membrane remains fully submerged and does not dry out at any stage of the blocking, incubation, or washing process. |
| Contaminated Incubation Trays | Thoroughly clean incubation trays between experiments or use disposable trays to prevent contamination. |
Experimental Protocols
Standard this compound Dot Blot Protocol
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and wash steps is recommended for each specific experimental setup.
dot
Caption: Workflow for a standard this compound dot blot assay.
Troubleshooting Workflow for High Background
This logical diagram outlines a step-by-step approach to diagnosing and resolving high background issues.
dot
Caption: A logical workflow for troubleshooting high background in dot blot assays.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key reagents. These should be optimized for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Starting Dilution Range | Reference |
| Primary anti-ac4C Antibody | 1:1000 - 1:2000 | [10] |
| HRP-conjugated Secondary Antibody | 1:20,000 - 1:100,000 | [6] |
Table 2: Recommended Incubation Times
| Step | Duration | Temperature |
| Blocking | 1 hour - Overnight | Room Temperature or 4°C |
| Primary Antibody Incubation | 1 hour - Overnight | Room Temperature or 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
| Washing Steps (each) | 5 - 15 minutes | Room Temperature |
Table 3: Common Buffer Compositions
| Buffer | Composition |
| TBST (Tris-Buffered Saline with Tween-20) | 1x TBS, 0.1% Tween-20 |
| Blocking Buffer | 5% Non-fat dry milk or 3% BSA in TBST |
| Antibody Dilution Buffer | Typically the same as the blocking buffer |
References
- 1. raybiotech.com [raybiotech.com]
- 2. NAT10-Mediated this compound of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. RNA dot blot protocol | Abcam [abcam.com]
- 7. CST | Cell Signaling Technology [cellsignal.jp]
- 8. reddit.com [reddit.com]
- 9. biossusa.com [biossusa.com]
- 10. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Validation & Comparative
A Researcher's Guide to Confirming NAT10-Dependent ac4C Modification
A comprehensive comparison of current methodologies for the detection and validation of N4-acetylcytidine (ac4C) in RNA, with a focus on demonstrating dependency on the acetyltransferase NAT10.
This guide provides a detailed comparison of the primary methods used to identify and confirm this compound (ac4C), an important RNA modification catalyzed by N-acetyltransferase 10 (NAT10). For researchers in epitranscriptomics and drug development, rigorously validating NAT10's role in specific ac4C modifications is crucial. This document outlines the principles, protocols, and data outputs of key techniques, offering a framework for selecting the most appropriate method for your research needs.
Comparison of ac4C Detection Methodologies
The confirmation of NAT10-dependent ac4C modification relies on demonstrating a reduction or absence of the modification upon NAT10 depletion or inhibition. The following table summarizes and compares the leading techniques for ac4C detection.
| Method | Principle | Resolution | Quantitative | Advantages | Limitations | NAT10-Dependency Confirmation |
| acRIP-seq | Immunoprecipitation of ac4C-containing RNA fragments using an anti-ac4C antibody, followed by high-throughput sequencing.[1][2][3] | Low (Region-specific) | Semi-quantitative | High signal amplification, suitable for identifying enriched regions.[2][4][5] | Does not provide single-nucleotide resolution; potential for antibody cross-reactivity.[4][5] | Comparison of ac4C peak enrichment between wild-type and NAT10 knockout/knockdown cells.[1][6][7] |
| ac4C-seq / RedaC:T-seq | Chemical reduction of ac4C to a tetrahydro-ac4C adduct using sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), which induces C-to-T misincorporation during reverse transcription.[1][4][6] | Single-nucleotide | Yes | Provides precise location and stoichiometry of ac4C sites.[4][5][8] | Potential for RNA degradation, incomplete chemical conversion, and off-target reactions.[1][6] | Analysis of C-to-T transition rates at specific sites in wild-type versus NAT10 knockout/inhibitor-treated cells.[9] |
| Mass Spectrometry (LC-MS/MS) | Direct detection and quantification of ac4C nucleosides from digested RNA samples based on their mass-to-charge ratio.[1][4][5] | Global | Yes | Highly sensitive and accurate for quantifying global ac4C levels.[1][4][5] | Does not provide sequence context; requires significant amounts of input material; ac4C is labile and can be deacetylated during sample preparation.[1][5][10] | Comparison of global ac4C abundance in total RNA from wild-type and NAT10-depleted cells.[11] |
| Dot Blot | Immobilization of total RNA on a membrane followed by detection with an anti-ac4C antibody.[4][12] | Global | Non-quantitative | Simple, rapid, and requires less input material. | Provides only a global estimate of ac4C levels; not sequence-specific. | Visual comparison of dot intensity between RNA from wild-type and NAT10 knockout/inhibitor-treated cells.[11][13] |
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and the central role of NAT10, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
1. Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)
-
Objective: To identify RNA regions enriched with ac4C modification.
-
Protocol:
-
RNA Extraction and Fragmentation: Isolate total RNA from wild-type and NAT10 knockout/knockdown cells. Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented RNA with a validated anti-ac4C antibody. Use a non-specific IgG as a negative control.
-
Capture and Washing: Capture the antibody-RNA complexes using protein A/G magnetic beads. Perform stringent washes to remove non-specifically bound RNA.
-
Elution and RNA Purification: Elute the enriched RNA from the beads and purify it.
-
Library Preparation and Sequencing: Construct sequencing libraries from the immunoprecipitated RNA and an input control. Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome/transcriptome. Use peak-calling algorithms to identify regions of ac4C enrichment. Compare the peak profiles between wild-type and NAT10-depleted samples to identify NAT10-dependent ac4C sites.[1][7]
-
2. ac4C-seq / RedaC:T-seq
-
Objective: To map ac4C modifications at single-nucleotide resolution.
-
Protocol:
-
RNA Isolation: Extract total RNA from wild-type and NAT10 knockout/inhibitor-treated cells.
-
Chemical Reduction: Treat the RNA with sodium cyanoborohydride (NaBH₃CN) under acidic conditions (ac4C-seq) or sodium borohydride (NaBH₄) under basic conditions (RedaC:T-seq) to convert ac4C to tetrahydro-ac4C.[4][6] A mock-treated sample serves as a control.
-
RNA Fragmentation and Library Preparation: Fragment the RNA and prepare sequencing libraries.
-
Reverse Transcription: During reverse transcription, the tetrahydro-ac4C adduct is read as a thymine (T) instead of a cytosine (C).
-
High-Throughput Sequencing: Sequence the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. Identify C-to-T transitions that are significantly enriched in the chemically treated samples compared to the mock-treated controls and the NAT10-depleted samples.[4][8]
-
3. Mass Spectrometry (LC-MS/MS)
-
Objective: To quantify the global levels of ac4C.
-
Protocol:
-
RNA Isolation: Purify total RNA or mRNA from wild-type and NAT10-depleted cells.
-
RNA Digestion: Digest the RNA into single nucleosides using a cocktail of nucleases.
-
Liquid Chromatography: Separate the nucleosides using liquid chromatography.
-
Tandem Mass Spectrometry: Quantify the amount of ac4C relative to other canonical nucleosides based on the specific mass-to-charge ratio of ac4C.
-
Data Analysis: Compare the relative abundance of ac4C between the wild-type and NAT10-depleted samples.[11]
-
4. Dot Blot Analysis
-
Objective: To qualitatively assess global ac4C levels.
-
Protocol:
-
RNA Isolation: Extract total RNA from wild-type and NAT10 knockout/inhibitor-treated cells.
-
RNA Denaturation and Spotting: Denature the RNA and spot serial dilutions onto a nylon or nitrocellulose membrane.
-
Membrane Blocking and Antibody Incubation: Block the membrane and incubate with an anti-ac4C antibody.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Compare the intensity of the dots between the different samples. Methylene blue staining can be used as a loading control.[11][13]
-
By employing a combination of these techniques, researchers can robustly confirm the presence of ac4C, map its precise location, and definitively establish its dependency on NAT10 activity.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 3. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAT10‐mediated mRNA N4‐acetylcytidine modification of MDR1 and BCRP promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 9. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of this compound on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Anti-N4-acetylcytidine (ac4C) antibody [EPRNCI-184-128] (ab252215) | Abcam [abcam.com]
- 13. NAT10 Mediates Cardiac Fibrosis Induced by Myocardial Infarction Through ac4C Modification of TGFBR1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of RNA Acetylation: A Comparative Guide to ac4C-seq and acRIP-seq
For researchers, scientists, and drug development professionals delving into the intricate world of epitranscriptomics, understanding the nuances of N4-acetylcytidine (ac4C) is becoming increasingly crucial. This RNA modification plays a significant role in regulating mRNA stability, translation, and splicing, with implications in diverse fields from cancer biology to immunology.[1] Two prominent techniques, ac4C-seq and acRIP-seq, have emerged as powerful tools to map this modification across the transcriptome. This guide provides a comprehensive comparison of their methodologies, performance, and applications, supported by experimental data and detailed protocols to aid in selecting the optimal approach for your research needs.
This compound (ac4C) is a conserved chemical modification found in various RNA species, including mRNA, tRNA, and rRNA.[2][3][4] Its presence can influence gene expression by enhancing mRNA stability and translational efficiency.[1][2][5] To unravel the functional significance of ac4C, it is essential to accurately identify its location and abundance within the transcriptome. Both ac4C-seq and acRIP-seq are high-throughput sequencing methods designed for this purpose, yet they operate on fundamentally different principles, leading to distinct advantages and limitations.
At a Glance: ac4C-seq vs. acRIP-seq
| Feature | ac4C-seq | acRIP-seq (Acetylated RNA Immunoprecipitation Sequencing) |
| Principle | Chemical reduction of ac4C induces a C→T mutation during reverse transcription, allowing for direct detection.[1][6][7] | Antibody-based enrichment of RNA fragments containing ac4C modifications.[1][2][8] |
| Resolution | Single-base resolution.[1][6] | Identifies enriched regions (peaks) of ~100-200 nucleotides, not precise modification sites.[5] |
| Quantification | Quantitative, reporting the level of modification at specific sites.[6][7][9][10] | Semi-quantitative, indicating enrichment levels in specific regions. |
| Antibody Requirement | No | Yes, requires a specific and validated anti-ac4C antibody.[1][2][8] |
| Potential for Bias | Potential for underestimation due to RT stop events at reduced ac4C sites.[9] High reactivity of sodium cyanoborohydride may lead to side reactions.[8] | Antibody specificity and potential for non-specific binding can introduce bias.[11] |
| Signal Amplification | No | Yes, through the enrichment process.[8][9][11] |
| Ideal For | Precisely mapping and quantifying ac4C sites, validating findings from other methods, and studying the dynamics of modification.[1][9] | Genome-wide profiling to discover novel ac4C targets and enriched regions across the transcriptome.[1] |
Visualizing the Methodologies
To better understand the practical differences between these two techniques, the following diagrams illustrate their respective experimental workflows.
In-Depth Comparison
ac4C-seq: Precision at the Single-Base Level
ac4C-seq is a chemical-based method that offers single-nucleotide resolution for mapping ac4C modifications.[1][6] The core principle involves the chemical reduction of ac4C using sodium cyanoborohydride (NaCNBH3) under acidic conditions. This reaction converts ac4C into a reduced nucleobase that is misread as a uracil (U) during reverse transcription, resulting in a C-to-T transition in the sequencing data.[6][7][9][11] By comparing the sequencing results of treated samples with untreated or control samples, specific ac4C sites can be identified with high precision.
Pros of ac4C-seq:
-
Single-base resolution: Allows for the precise identification of modified cytosines.[1][6]
-
Quantitative: The frequency of C-to-T mutations can be used to estimate the stoichiometry of the modification at a given site.[6][7][9][10]
-
Antibody-independent: Avoids the potential biases and batch-to-batch variability associated with antibodies.[6][7][9][10][11]
Cons of ac4C-seq:
-
Potential for underestimation: The chemical reduction can sometimes cause the reverse transcriptase to stall, leading to an underestimation of the modification's abundance.[9]
-
Chemical reactivity: The use of a highly reactive chemical agent may potentially lead to off-target effects or RNA damage, although controls are used to mitigate this.[8]
-
Lower sensitivity for low-abundance transcripts: Without an enrichment step, detecting ac4C in transcripts with low expression levels can be challenging and requires deep sequencing.[12]
acRIP-seq: A Powerful Tool for Discovery
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) is an antibody-based enrichment method that identifies regions of the transcriptome that are enriched for ac4C.[1][2][8] In this technique, RNA is fragmented and then incubated with an antibody that specifically recognizes and binds to ac4C. The antibody-RNA complexes are then captured, and the enriched RNA is sequenced.
Pros of acRIP-seq:
-
High sensitivity: The immunoprecipitation step enriches for ac4C-containing RNA fragments, making it effective for identifying modifications even in low-abundance transcripts.[8] This provides a signal amplification advantage.[8][9][11]
-
Transcriptome-wide screening: It is an excellent method for the initial discovery of genes and RNA regions that are modified with ac4C.[1]
Cons of acRIP-seq:
-
Low resolution: acRIP-seq identifies enriched regions (peaks), typically 100-200 nucleotides in length, but does not pinpoint the exact location of the ac4C modification within that region.[5]
-
Antibody-dependent: The quality and specificity of the anti-ac4C antibody are critical for the success and reliability of the experiment. Non-specific binding can lead to false-positive results.[11]
-
Semi-quantitative: While it can identify regions with higher or lower levels of enrichment, it does not provide a precise measure of modification stoichiometry at a specific site.
Experimental Protocols
Below are detailed methodologies for performing ac4C-seq and acRIP-seq, synthesized from established protocols.
ac4C-seq Experimental Protocol
This protocol is based on the method described by Gamage et al.[6][11]
-
RNA Preparation:
-
Chemical Treatment:
-
Experimental Sample: Treat the RNA with sodium cyanoborohydride (NaCNBH3) under acidic conditions to reduce the ac4C nucleobases.[6][11]
-
Control 1 (Mock-treated): Subject the RNA to the same acidic conditions but without the reducing agent.[6][11]
-
Control 2 (Deacetylated + Reduction): First, deacetylate the RNA using mild alkaline conditions, then perform the NaCNBH3 reduction. This control helps to ensure the specificity of the C→T mutation to ac4C.[6][11]
-
-
Library Preparation and Sequencing:
-
Fragment all RNA samples to an appropriate size (e.g., ~200 bp).
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription using an enzyme like TGIRT-III, which will introduce an 'A' in the cDNA opposite the reduced ac4C, resulting in a C→T misincorporation.[11]
-
Ligate a second adapter to the 3' end of the cDNA.
-
Perform PCR amplification to generate the final sequencing library.
-
Sequence the libraries on a high-throughput platform.[6]
-
-
Data Analysis:
acRIP-seq Experimental Protocol
This protocol is based on the method described by Arango et al.[5][13][14]
-
RNA Preparation:
-
Immunoprecipitation:
-
Prepare magnetic beads (e.g., Protein G Dynabeads) and conjugate them with a specific anti-ac4C antibody.[5][13]
-
As a negative control, prepare a separate set of beads conjugated with a non-specific isotype IgG antibody.[5][13]
-
Incubate the fragmented RNA with the antibody-conjugated beads to allow for the binding of ac4C-containing RNA fragments.
-
-
Elution and Library Preparation:
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the bound RNA from the beads.
-
Purify the eluted RNA.
-
Construct sequencing libraries from the immunoprecipitated RNA and the input RNA (a small fraction of the fragmented RNA set aside before immunoprecipitation) using a standard RNA-seq library preparation kit.[5]
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput platform.
-
Align the sequencing reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions in the genome that are significantly enriched for sequencing reads in the acRIP sample compared to the input and IgG controls.[15] These enriched regions are putative ac4C sites.
-
Conclusion: Choosing the Right Tool for the Job
The choice between ac4C-seq and acRIP-seq ultimately depends on the specific research question. For investigators aiming to discover novel genes and regions modified by ac4C across the transcriptome, the high sensitivity and enrichment power of acRIP-seq make it an ideal initial screening tool. However, for those seeking to understand the precise functional consequences of ac4C at specific locations, to quantify the dynamics of this modification, or to validate the findings of an acRIP-seq experiment, the single-base resolution and quantitative nature of ac4C-seq are indispensable. In many comprehensive studies of ac4C, a combination of both approaches can be particularly powerful, with acRIP-seq providing a broad overview and ac4C-seq offering the fine-tuned, quantitative details. As our understanding of the epitranscriptome continues to expand, the informed application of these powerful techniques will be instrumental in deciphering the complex roles of RNA modifications in health and disease.
References
- 1. acRIP-seq & ac4C-seq Services - CD Genomics [cd-genomics.com]
- 2. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 3. acRIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of this compound on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 8. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
N4-Acetylcytidine versus N6-methyladenosine (m6A) detection methods.
A Comprehensive Guide to N4-Acetylcytidine (ac4C) and N6-Methyladenosine (m6A) Detection Methods
For researchers, scientists, and drug development professionals navigating the complex world of epitranscriptomics, the accurate detection of RNA modifications is paramount. Among the more than 170 known RNA modifications, this compound (ac4C) and N6-methyladenosine (m6A) have garnered significant attention for their roles in regulating gene expression and cellular processes. This guide provides an objective comparison of the available detection methods for ac4C and m6A, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
This compound (ac4C) Detection Methods
This compound is a conserved RNA modification implicated in mRNA stability and translation.[1] Its detection has been advanced by the development of chemical-based sequencing methods that offer high resolution and quantification.
Comparison of ac4C Detection Methods
| Method | Principle | Resolution | Quantitative | Advantages | Limitations |
| ac4C-seq / RedaC:T-seq | Chemical reduction of ac4C (using NaCNBH₃ or NaBH₄) induces C>T mutations during reverse transcription.[2][3][4] | Single nucleotide | Yes | High resolution and quantitative.[2] | Potential for RNA degradation with NaCNBH₃ and off-target deacetylation with NaBH₄.[5] |
| RetraC:T | An enhanced version of RedaC:T-seq that incorporates modified dNTPs (2-amino-dATP) during reverse transcription to improve C:T mismatch rates.[5][6] | Single nucleotide | Yes | Improved efficiency and stoichiometric detection.[5] | Requires synthesis of modified nucleotides. |
| Antibody-based methods | Immunoprecipitation of ac4C-containing RNA fragments followed by sequencing or blotting.[2][7] | Low (~100-200 nt) | No (enrichment-based) | Good for initial discovery of ac4C-rich regions. | Cannot identify specific ac4C residues or their stoichiometry.[2][7] |
| LC-MS | Liquid chromatography-mass spectrometry directly detects and quantifies ac4C in digested RNA fragments.[2][7] | Per fragment | Yes | Accurate quantification. | Low sensitivity, cannot pinpoint modification site in long RNAs.[2] |
| Computational Prediction | Machine learning models (e.g., DL-ac4C, ac4C-AFL) predict ac4C sites based on sequence features.[1][8] | Single nucleotide | No (predictive) | High-throughput and cost-effective for generating hypotheses. | Requires experimental validation. |
Experimental Protocol: ac4C-seq
The ac4C-seq protocol enables the quantitative, single-nucleotide resolution mapping of cytidine acetylation in RNA. The method is based on the chemical reaction of ac4C with sodium cyanoborohydride (NaCNBH₃), which reduces the acetylated cytosine. This reduced base is then misread as a uracil during reverse transcription, leading to a C-to-T transition in the sequencing data.[2][3][9][10]
Key Steps:
-
RNA Preparation: Isolate total RNA and spike in a synthetic ac4C RNA control.
-
Chemical Reduction: Treat the RNA with NaCNBH₃ under acidic conditions. A control sample is treated without the reducing agent. A second control involves pre-treating the RNA with a mild alkali to deacetylate ac4C before reduction.[7]
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (e.g., ~100 nt).
-
3' Adapter Ligation: Ligate a 3' adapter to the RNA fragments.
-
Reverse Transcription: Perform reverse transcription. The reduced ac4C will cause the incorporation of a non-cognate nucleotide (A) in the cDNA.
-
Library Preparation and Sequencing: Ligate the 5' adapter, amplify the cDNA library, and perform high-throughput sequencing.
-
Bioinformatic Analysis: Align reads to the reference transcriptome and identify sites with a significant C>T mutation rate in the treated sample compared to the controls.
Experimental Workflow: ac4C-seq
N6-Methyladenosine (m6A) Detection Methods
N6-methyladenosine is the most abundant internal modification in eukaryotic mRNA, playing crucial roles in mRNA splicing, stability, and translation.[11] A diverse array of methods has been developed for its detection, ranging from antibody-based enrichment to direct sequencing approaches.
Comparison of m6A Detection Methods
| Method | Principle | Resolution | Quantitative | Advantages | Limitations |
| m6A-seq / MeRIP-seq | Immunoprecipitation of fragmented RNA with anti-m6A antibodies followed by sequencing.[12][13][14] | Low (~100-200 nt) | No (enrichment-based) | Robust and widely used for transcriptome-wide mapping.[12] | Low resolution, antibody specificity can be an issue.[11][12] |
| miCLIP-seq | UV crosslinking of anti-m6A antibodies to RNA induces mutations or truncations at m6A sites during reverse transcription.[15][16][17] | Single nucleotide | Semi-quantitative | High resolution.[15] | Can have high background signal, complex protocol.[18] |
| PA-m6A-seq | Photo-crosslinking of 4-thiouridine-labeled RNA to anti-m6A antibodies allows for precise mapping of m6A sites.[12][19][20] | High | No | High precision mapping.[12] | Requires metabolic labeling of cells. |
| DART-seq | An antibody-free method using a YTH-APOBEC1 fusion protein to induce C>U edits adjacent to m6A sites.[21] | Single nucleotide | Yes | High sensitivity, low RNA input required, antibody-free.[21] | Requires expression of a fusion protein in cells.[21] |
| SELECT / LEAD-m6A-seq | Enzymatic method that relies on m6A-sensitive cleavage or ligation for detection.[22][23] | Single nucleotide | Yes | Antibody-free, quantitative.[22] | Can be complex to set up. |
| Nanopore DRS | Direct RNA sequencing on Nanopore platforms detects m6A by characteristic changes in the electrical current signal.[24][25] | Single nucleotide | Yes (stoichiometry) | Direct detection without amplification bias, provides stoichiometry information.[24] | Higher error rate than Illumina, complex data analysis.[25] |
| m6A-ELISA | Enzyme-linked immunosorbent assay to quantify the total amount of m6A in an RNA population.[26] | Global | Yes (relative) | Simple, fast, and cost-effective for global m6A quantification.[26] | No information on the location of m6A. |
Experimental Protocol: m6A-seq (MeRIP-seq)
m6A-seq, or MeRIP-seq, is a widely used technique for the transcriptome-wide profiling of m6A. It involves the immunoprecipitation of m6A-containing RNA fragments using an m6A-specific antibody, followed by high-throughput sequencing.[13][14][27]
Key Steps:
-
RNA Isolation and Fragmentation: Isolate poly(A)+ RNA and chemically fragment it into ~100-nucleotide fragments.[13]
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-m6A antibody. A portion of the fragmented RNA is saved as an input control.
-
Bead Capture: Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA and then elute the m6A-containing RNA fragments.
-
Library Preparation: Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA.
-
Sequencing: Perform high-throughput sequencing of the libraries.
-
Bioinformatic Analysis: Align reads from both IP and input samples to the reference transcriptome. Use peak-calling algorithms (e.g., MACS) to identify regions enriched for m6A.[12]
Experimental Workflow: m6A-seq (MeRIP-seq)
Signaling Pathways and Functional Roles
Both ac4C and m6A are integral to post-transcriptional gene regulation, influencing a variety of cellular processes.
This compound (ac4C):
-
mRNA Translation and Stability: ac4C modification, catalyzed by NAT10, promotes the stability of mRNA and enhances translation efficiency.[1] The presence of ac4C in the coding sequence can facilitate correct codon reading.[1]
N6-methyladenosine (m6A):
-
mRNA Lifecycle: m6A is a dynamic modification regulated by "writer" (e.g., METTL3/14), "eraser" (e.g., FTO, ALKBH5), and "reader" (e.g., YTH domain-containing) proteins. These proteins collectively control mRNA splicing, nuclear export, localization, translation, and decay.
Logical Relationship of m6A Regulation
References
- 1. mdpi.com [mdpi.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ac4C-AFL: A high-precision identification of human mRNA this compound sites based on adaptive feature representation learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. Genome-Wide Location Analyses of N6-Methyladenosine Modifications (m6A-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. miCLIP-m6A [illumina.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Overview of Sequencing Methods for RNA m6A Profiling - CD Genomics [rna.cd-genomics.com]
- 20. High-Resolution N6-Methyladenosine (m6A) Map Using Photo-Crosslinking-Assisted m6A Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Improved Methods for Deamination-Based m6A Detection [frontiersin.org]
- 22. SELECT-m6A Sequencing Service - CD Genomics [cd-genomics.com]
- 23. LEAD-m6A-seq for Locus-specific Detection of N6-methyladenosine and Quantification of Differential Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishing benchmarks for quantitative mapping of m 6 A by Nanopore Direct RNA Sequencing | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 25. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 26. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Epitranscriptome: A Comparative Guide to N4-Acetylcytidine (ac4C) Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate detection of RNA modifications is paramount. This guide provides an objective comparison of N4-acetylcytidine (ac4C) antibody performance, focusing on cross-reactivity with other common RNA modifications. Supported by experimental data and detailed protocols, this document serves as a crucial resource for ensuring the specificity and reliability of your epitranscriptomic studies.
This compound (ac4C) is a highly conserved post-transcriptional RNA modification found in mRNA, tRNA, and rRNA across all domains of life.[1][2][3] This modification, where an acetyl group is added to the N4 position of cytidine, plays a significant role in RNA stability, structure, and the efficiency of protein synthesis.[1] Given the structural similarity between various modified and unmodified nucleosides, the specificity of the antibodies used for ac4C detection is critical for obtaining accurate and reproducible results. This guide examines the cross-reactivity of commercially available ac4C antibodies to provide a clear comparison of their performance.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is its ability to distinguish between its target antigen and other structurally similar molecules. In the context of ac4C, it is crucial that the antibody does not cross-react with unmodified cytidine (C) or other common cytosine modifications like 5-methylcytidine (5-mC) and 5-hydroxymethylcytidine (5-hmC). The following table summarizes the reported cross-reactivity data from dot blot and ELISA experiments for various anti-ac4C antibodies.
| Antibody/Supplier | Target | Cross-Reactivity Detected | Experimental Method | Reference |
| Abcam (ab252215) | This compound (ac4C) | No cross-reactivity observed with unmodified Cytidine, 5-mC, or 5-hmC. | Dot Blot | |
| Proteintech (68498-1-Ig) | This compound (ac4C) | Specific to ac4C. | Indirect ELISA and Competitive ELISA | [4][5] |
| Diagenode (C15200252) | This compound (ac4C) | High specificity for ac4C; no significant binding to m4C or unmodified Cytosine. | ELISA | [2] |
Key Experimental Protocols for Assessing Specificity
To validate the specificity of an this compound antibody, dot blot and competitive ELISA are two commonly employed and effective methods.
Dot Blot Assay Protocol
The dot blot is a simple and rapid semi-quantitative method to assess the presence of ac4C in RNA samples and to test antibody specificity against various modified nucleosides.[6]
Materials:
-
RNA samples (total RNA or synthetic RNA containing specific modifications)
-
Nitrocellulose or nylon membrane (e.g., Amersham Hybond-N+)[7]
-
UV cross-linker
-
Anti-ac4C primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Serially dilute synthetic RNA probes containing C, ac4C, 5-mC, and 5-hmC. Denature the RNA samples by heating at 65°C for 5 minutes.[7]
-
Membrane Spotting: Spot 1-2 µL of each diluted RNA sample onto the nitrocellulose membrane.[8] Allow the spots to air dry completely.
-
Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker (e.g., 150 mJ/cm² twice).[7]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle shaking.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with the anti-ac4C primary antibody (e.g., diluted 1:1000 - 1:2000 in blocking buffer) for 1 hour at room temperature.[4][7]
-
Washing: Wash the membrane three times with TBST for 5-8 minutes each time.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 5-8 minutes each time.[8]
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The signal intensity on the spots corresponding to different modifications indicates the antibody's specificity.
References
- 1. This compound and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diagenode.com [diagenode.com]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound antibody (68498-1-Ig) | Proteintech [ptglab.com]
- 5. ptglab.com [ptglab.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novateinbio.com [novateinbio.com]
A Researcher's Guide to ac4C Quantification: Validating Accuracy with Synthetic RNA Standards
For researchers, scientists, and drug development professionals, the precise quantification of N4-acetylcytidine (ac4C), a critical RNA modification, is paramount to unraveling its role in biological processes and disease. This guide provides an objective comparison of current methodologies for ac4C quantification, with a focus on the use of synthetic RNA standards for robust validation. We delve into the experimental protocols, performance metrics, and the strengths and limitations of each technique to empower you in selecting the most appropriate method for your research needs.
The landscape of epitranscriptomics is rapidly evolving, with a growing interest in the functional significance of RNA modifications like ac4C. This modification has been implicated in various cellular processes, including mRNA stability and translation, making its accurate quantification a key aspect of molecular biology and drug discovery. The validation of quantification methods using synthetic RNA standards containing ac4C at known positions and stoichiometries is crucial for ensuring data accuracy and reproducibility.
Comparative Analysis of ac4C Quantification Methods
The selection of an appropriate ac4C quantification method depends on several factors, including the desired level of resolution (global vs. gene-specific vs. nucleotide-level), the amount of starting material, and the required throughput and sensitivity. Here, we compare four widely used techniques: Acetylated RNA Immunoprecipitation followed by sequencing (acRIP-seq), ac4C-sequencing (ac4C-seq) and its variants, Liquid Chromatography-Mass Spectrometry (LC-MS), and Dot Blot analysis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the primary ac4C quantification methods.
| Feature | acRIP-seq | ac4C-seq / RedaC:T-seq | LC-MS/MS | Dot Blot |
| Principle | Immunoprecipitation with ac4C-specific antibody | Chemical reduction of ac4C to induce C>T mutation during reverse transcription | Separation and detection of ac4C nucleosides by mass spectrometry | Immuno-detection of ac4C on a membrane |
| Resolution | Gene region (~100-200 nt) | Single nucleotide | Global (total ac4C/C ratio) | Global |
| Quantification | Semi-quantitative (enrichment) | Quantitative (mutation rate) | Absolute quantification | Semi-quantitative |
| Sensitivity | Moderate to High | High | High | Low to Moderate |
| Specificity | Dependent on antibody quality | High (chemical reaction-based) | Very High | Dependent on antibody quality |
| Starting Material | µg of total RNA | ng to µg of total RNA | ng to µg of total RNA | ng to µg of total RNA |
| Throughput | High | High | Low to Medium | High |
| Cost | Moderate | Moderate to High | High | Low |
| Validation with Standards | Yes (for antibody validation) | Yes (for quantification validation) | Yes (for absolute quantification) | Yes (for antibody validation) |
In-Depth Look at Quantification Methodologies
Acetylated RNA Immunoprecipitation sequencing (acRIP-seq)
acRIP-seq is an antibody-based method that provides a transcriptome-wide map of ac4C-containing regions.[1] This technique is instrumental in identifying genes and RNA species that are modified with ac4C.
The general workflow for acRIP-seq involves the fragmentation of total RNA, followed by immunoprecipitation using an antibody specific to ac4C. The enriched RNA fragments are then used to construct a sequencing library, which is subsequently sequenced and analyzed to identify enriched peaks corresponding to ac4C-modified regions.
A detailed protocol for acRIP-seq can be found in the publication by Arango et al. (2019). The key steps include:
-
RNA Isolation and Fragmentation: Isolate total RNA and fragment it to an appropriate size (e.g., 100-200 nucleotides) using enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads.
-
Washing: Perform stringent washing steps to remove non-specifically bound RNA.
-
Elution: Elute the enriched ac4C-containing RNA fragments.
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and perform high-throughput sequencing.
ac4C-sequencing (ac4C-seq) and RedaC:T-seq
ac4C-seq and its variant, RedaC:T-seq, are chemical-based methods that enable the detection of ac4C at single-nucleotide resolution.[2][3] These techniques rely on the chemical reduction of ac4C, which leads to a misincorporation event during reverse transcription, allowing for the identification of the modified cytosine.
The core principle of ac4C-seq is the selective chemical modification of ac4C that alters its base-pairing properties. This allows for its detection as a mutation in the subsequent sequencing data.
A detailed protocol for RedaC:T-seq is available in the work by Arango et al. (2022). The main steps are:
-
RNA Preparation: Isolate total RNA. For validation, spike in synthetic RNA standards with known ac4C sites.
-
Chemical Reduction: Treat the RNA with a reducing agent, such as sodium borohydride (NaBH4), to convert ac4C to a reduced form.
-
Reverse Transcription: Perform reverse transcription. The reduced ac4C will cause the reverse transcriptase to misincorporate a thymine (T) instead of a guanine (G).
-
Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome and identify C-to-T transitions at ac4C sites. The frequency of the C-to-T mutation at a specific site corresponds to the stoichiometry of ac4C modification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that provides absolute quantification of ac4C levels in a given RNA sample.[4] It is considered the gold standard for quantifying the overall abundance of RNA modifications.
The LC-MS workflow for ac4C quantification involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation using liquid chromatography and detection by mass spectrometry.
A general protocol for LC-MS-based nucleoside analysis includes:
-
RNA Digestion: Digest the purified RNA sample to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Addition of Internal Standards: For absolute quantification, add a known amount of stable isotope-labeled ac4C standard.
-
LC Separation: Separate the nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
MS Detection: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the amount of ac4C relative to the amount of canonical cytosine (C) to determine the ac4C/C ratio.
Dot Blot
The dot blot is a simple and rapid method for the semi-quantitative detection of global ac4C levels in RNA samples.[5] It is particularly useful for screening multiple samples and for assessing changes in overall ac4C abundance.
A typical dot blot protocol for ac4C detection involves:
-
RNA Denaturation and Spotting: Denature the RNA samples by heating and spot them onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using UV irradiation.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to ac4C, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the dot is proportional to the amount of ac4C in the sample.
The Crucial Role of Synthetic RNA Standards
The use of synthetic RNA standards is indispensable for the accurate validation and quantification of ac4C. These standards are typically short RNA oligonucleotides containing a single ac4C modification at a defined position. They are generated through in vitro transcription using this compound triphosphate (ac4CTP).
Applications of Synthetic RNA Standards:
-
Method Validation: Synthetic standards are used to confirm that a given method can specifically and accurately detect ac4C.
-
Quantification: By spiking in a known amount of a synthetic standard into a biological sample, a standard curve can be generated to enable absolute quantification of ac4C levels.[6]
-
Antibody Validation: For antibody-based methods like acRIP-seq and dot blot, synthetic standards are essential for verifying the specificity and sensitivity of the anti-ac4C antibody.
In Vitro Transcription of ac4C RNA Standards:
The synthesis of ac4C-containing RNA standards is achieved by in vitro transcription using a T7 RNA polymerase system. The standard reaction mixture is modified to include ac4CTP in place of or in a defined ratio with CTP. The resulting RNA product will contain ac4C at positions dictated by the DNA template.
Conclusion
The choice of an ac4C quantification method is a critical decision that will significantly impact the outcome and interpretation of your research. For transcriptome-wide, single-nucleotide resolution and quantitative analysis, ac4C-seq and its variants are the methods of choice. When absolute quantification of global ac4C levels is required, LC-MS stands as the gold standard. For a rapid and semi-quantitative assessment of ac4C abundance across many samples, the dot blot is a cost-effective option. acRIP-seq is invaluable for identifying the specific transcripts that are modified with ac4C.
Regardless of the chosen method, the integration of synthetic RNA standards into your experimental design is non-negotiable for ensuring the accuracy, reproducibility, and validity of your ac4C quantification data. By carefully considering the strengths and limitations of each technique and employing rigorous validation with synthetic standards, researchers can confidently and accurately explore the epitranscriptomic landscape of ac4C.
References
- 1. ac4C-AFL: A high-precision identification of human mRNA this compound sites based on adaptive feature representation learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. raybiotech.com [raybiotech.com]
- 6. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N4-acetylcytidine (ac4C) Distribution Across Diverse Cell Types
An essential guide for researchers, scientists, and drug development professionals on the landscape of N4-acetylcytidine (ac4C), a critical epitranscriptomic modification. This document provides a comparative overview of ac4C distribution, the methodologies for its detection, and its role in cellular signaling.
This compound (ac4C) is a conserved RNA modification that plays a pivotal role in regulating RNA stability and translation.[1][2][3] Catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), this modification is found across various RNA species, including mRNA, tRNA, rRNA, and miRNA.[3][4][5][6] The distribution and abundance of ac4C exhibit significant variability across different cell types, particularly between cancerous and non-cancerous cells, highlighting its emerging role in pathology and as a potential therapeutic target.[4][7][8]
Quantitative Comparison of ac4C and NAT10 Expression
While comprehensive quantitative data on ac4C levels across a wide spectrum of cell types remains an active area of research, existing studies provide valuable insights into its differential distribution. The following table summarizes key findings on ac4C abundance and the expression of its writer enzyme, NAT10, in various cellular contexts.
| Cell Type/Context | RNA Type | Observation | Detection Method | Reference |
| HeLa (Cervical Cancer) | mRNA | High abundance of ac4C reported.[4] More than 6,000 acetylation sites identified.[9] | ac4C-seq, RedaC:T-seq | [4][9] |
| HEK293 (Human Embryonic Kidney) | mRNA | One study failed to detect ac4C in mRNA.[10] This highlights the ongoing debate and potential methodological differences in ac4C detection. | ac4C-seq | [10] |
| Lung Adenocarcinoma Cells | - | Analysis of transcriptomic and single-cell RNA sequencing data revealed distinct ac4C-high and ac4C-low cell populations.[11] | scRNA-seq analysis | [11] |
| CD4+ T cells (Systemic Lupus Erythematosus) | mRNA | Significant reduction in global ac4C levels and NAT10 expression compared to healthy controls.[12] | Not specified | [12] |
| Pan-cancer Analysis | - | NAT10 is highly expressed in a variety of cancers and is often associated with poor prognosis.[4][7][8] | Not specified | [4][7][8] |
| Diffuse Large B-cell Lymphoma | mRNA | NAT10 regulates SLC30A9's ac4C modification, promoting tumorigenesis.[4] | Not specified | [4] |
| Bladder Cancer | mRNA | NAT10, activated by NF-κB, promotes expression of oncogenes through ac4C modification.[4][7] | Not specified | [4][7] |
| Breast Cancer | mRNA | NAT10 promotes chemoresistance via ac4C modification of MDR1 and BCRP.[4][7] | Not specified | [4][7] |
| Cervical Cancer | mRNA | NAT10 is transcriptionally activated by HOXC8, leading to increased ac4C on FOXP1 mRNA.[1][4] | Not specified | [1][4] |
| Colorectal Cancer | mRNA | Upregulation of NAT10 promotes ac4C modification of FSP1.[7] | Not specified | [7] |
Experimental Protocols for ac4C Detection
The precise mapping of ac4C at single-nucleotide resolution has been a significant challenge. Several methods have been developed, with ac4C-seq and RedaC:T-seq being two prominent approaches.[13]
ac4C-seq (this compound sequencing): This method leverages the chemical reduction of ac4C to identify its location.[14][15]
-
RNA Preparation: Total RNA is extracted from the cells of interest. A synthetic RNA spike-in with a known ac4C stoichiometry can be added for quality control.[14]
-
Chemical Reduction: The RNA is split into a treatment and a control group. The treatment sample is subjected to reduction with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This converts ac4C into a reduced nucleobase.[14][15] The control sample is processed in parallel without the reducing agent.
-
RNA Fragmentation and Library Preparation: The RNA is fragmented, and a 3' adapter is ligated.
-
Reverse Transcription: During reverse transcription, the reduced ac4C base is misread, leading to a C-to-T transition in the resulting cDNA.[14]
-
Sequencing and Bioinformatic Analysis: The cDNA libraries are sequenced, and the resulting data is analyzed. The presence of C-to-T mismatches in the treated sample compared to the control indicates the location of an ac4C modification.[14]
RedaC:T-seq: This method is similar in principle to ac4C-seq but uses sodium borohydride (NaBH₄) for the reduction of ac4C.[13]
Visualizing Experimental and Signaling Pathways
To better understand the methodologies and biological implications of ac4C, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving this modification.
References
- 1. Frontiers | The critical role of NAT10-mediated this compound modification in tumor immunity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Navigating the ac4C Landscape: A Guide to Peak Calling Tools
For researchers, scientists, and drug development professionals delving into the epitranscriptome, the precise identification of N4-acetylcytidine (ac4C) modifications is crucial. This guide provides a comparative overview of bioinformatics tools for ac4C peak calling, offering insights into their methodologies, applications, and data interpretation to aid in selecting the most appropriate tools for your research needs.
The detection of ac4C modifications in RNA is primarily achieved through two distinct high-throughput sequencing techniques: acetylated RNA immunoprecipitation sequencing (acRIP-seq) and this compound sequencing (ac4C-seq). The choice of bioinformatics tools for data analysis is intrinsically linked to the experimental method employed. Currently, there are no peak calling tools developed specifically for ac4C analysis. Instead, researchers have successfully adapted established tools from similar fields like ChIP-seq and MeRIP-seq (m6A-seq).
This guide focuses on the practical application of these adapted tools for acRIP-seq data and elucidates the distinct analytical workflow required for ac4C-seq data.
Peak Calling for acRIP-seq Data
acRIP-seq utilizes an antibody to enrich for RNA fragments containing ac4C modifications. The resulting sequencing data shows enrichment "peaks" in regions with ac4C. The analysis of this data is analogous to ChIP-seq or other RNA immunoprecipitation sequencing methods like MeRIP-seq. The primary goal of the bioinformatics pipeline is to identify statistically significant peaks of read pile-ups in the immunoprecipitation (IP) sample compared to a control (input) sample.
Based on current research practices, two of the most commonly used tools for this purpose are MACS2 and exomePeak.
| Feature | MACS2 (Model-based Analysis of ChIP-seq) | exomePeak |
| Primary Design | ChIP-seq | MeRIP-seq (m6A-seq) |
| Analysis Approach | Compares IP signal to a local background model derived from control data.[1][2] | Identifies peaks based on a binomial distribution and can perform differential methylation analysis.[3][4][5] |
| Peak Characteristics | Can be optimized for both narrow and broad peaks.[1][6] | Designed for exon-based peak calling in RNA sequencing data.[3][4] |
| Input Files | Aligned reads in BAM or BED format for both IP and control samples. | Aligned reads in BAM format for IP and input samples, and a gene annotation file (GTF).[4] |
| Key Parameters | q-value (FDR) cutoff, broad/narrow peak settings. | P_VALUE_CUTOFF, LOG_FC_CUTOFF. |
| Output | BED or narrowPeak/broadPeak files detailing peak locations and significance. | BED files with peak locations and statistics, with options for differential analysis results.[4] |
| Strengths | Widely used, well-documented, and robust for various types of enrichment data.[1][2] Known to be used in acRIP-seq analysis pipelines.[7] | Specifically designed for RNA modification analysis, with built-in functionalities for differential analysis.[3][5][8] |
| Considerations | As it is designed for DNA, RNA-specific biases (e.g., transcript abundance) need to be considered during interpretation. | May be more suitable for gene-centric analyses due to its exome-based focus.[4] |
Another tool mentioned in the context of MeRIP-seq and acRIP-seq data analysis is MeTPeak . It is often used within pipelines for analyzing RNA modification data and represents another viable option for acRIP-seq peak calling.[7]
Experimental Protocols: A Generalized acRIP-seq Peak Calling Workflow
The following outlines a typical bioinformatics workflow for identifying ac4C peaks from acRIP-seq data using a tool like MACS2 or exomePeak.
-
Raw Read Quality Control: Initial assessment of raw sequencing data quality is performed using tools like FastQC.
-
Adapter Trimming: Removal of adapter sequences from the raw reads is done using tools such as Trim Galore! or Trimmomatic.
-
Read Alignment: The cleaned reads are aligned to a reference genome or transcriptome. For RNA sequencing data, a splice-aware aligner like STAR or HISAT2 is recommended.
-
Peak Calling: A peak calling algorithm is used to identify regions of significant read enrichment in the IP sample relative to the input control.
-
For MACS2: The macs2 callpeak command is used with the IP and control alignment files as input. The choice between narrow and broad peak settings may depend on the expected distribution of ac4C modifications.
-
For exomePeak: The exomePeak function in the R package is used, providing the IP and input BAM files along with a gene annotation file.
-
-
Peak Annotation: The identified peaks are annotated to associate them with specific genes or genomic features using tools like HOMER or ChIPseeker.
-
Downstream Analysis: Further analysis can include motif discovery within peaks, functional enrichment analysis of genes with ac4C modifications, and integration with other omics data.
The Analytical Workflow for ac4C-seq Data
ac4C-seq does not rely on immunoprecipitation. Instead, it uses a chemical treatment that leads to a C-to-T misincorporation at ac4C sites during reverse transcription.[9][10] Consequently, the bioinformatics analysis does not focus on identifying read enrichment peaks in the same way as acRIP-seq. The primary goal is to identify sites with a statistically significant increase in the C-to-T mutation rate in the treated sample compared to controls.
The bioinformatics pipeline for ac4C-seq data typically involves:
-
Quality Control and Alignment: Similar to the acRIP-seq workflow, this involves quality control, adapter trimming, and alignment of sequencing reads.
-
Variant Calling/Misincorporation Analysis: After alignment, the key step is to identify single nucleotide variations (SNVs), specifically C-to-T transitions, at each cytosine position in the transcriptome. Tools like SAMtools mpileup combined with custom scripts or specialized variant callers are used for this purpose.
-
Statistical Analysis: For each cytosine, the rate of C-to-T misincorporation is calculated in the chemically treated sample and compared to that in control samples (e.g., a mock-treated sample or a sample from a knockout of the ac4C writer enzyme NAT10).[11] A statistical test, such as a binomial test or Fisher's exact test, is then applied to determine if the observed misincorporation rate is significantly higher than the background error rate.[10]
-
Site Filtration and Annotation: Significant ac4C sites are filtered based on statistical significance (p-value or FDR) and coverage depth. These sites are then annotated to identify the genes and RNA regions in which they occur.
Visualizing the Workflows
To clarify the distinct analytical pathways, the following diagrams illustrate the generalized workflows for acRIP-seq and ac4C-seq data analysis.
References
- 1. Peak calling with MACS2 | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
- 2. biorxiv.org [biorxiv.org]
- 3. Bioconductor - exomePeak [bioconductor.org]
- 4. GitHub - ZW-xjtlu/exomePeak: Analysis of RNA epitranscriptome sequencing data with affinity-based shotgun sequencing approach [github.com]
- 5. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of commonly used peak calling programs for ChIP-Seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Bioinformatics approaches for deciphering the epitranscriptome: Recent progress and emerging topics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Biological Replicates in Ensuring Robust ac4C Data Validation
A Comparative Guide for Researchers in Epitranscriptomics and Drug Development
The Imperative of Biological Replicates in ac4C Research
Biological replicates, which are measurements of biologically distinct samples, are fundamental to account for biological variability and to distinguish true biological signals from experimental noise. In the context of ac4C sequencing, their importance cannot be overstated. Studies have shown that inconsistencies between replicates can arise from variations in experimental conditions, such as reduction efficiency in chemical-based detection methods.[1][2] Without sufficient replication, these inconsistencies can lead to the erroneous identification of ac4C sites, ultimately compromising the validity of the study.
Conversely, high concordance between biological replicates provides strong evidence for the genuine presence of ac4C modifications. For instance, in the reassessment of ac4C data in HeLa cells, the high degree of reproducibility of C:T mismatches across wildtype replicates in the RedaC:T-seq method was a key factor in validating their findings.[1]
Comparing ac4C Data: The Impact of Biological Replicates
The following table summarizes the key differences in data quality and interpretation when ac4C studies are conducted with and without adequate biological replication.
| Feature | With Biological Replicates (≥2) | Without Biological Replicates |
| Data Reliability | High confidence in identified ac4C sites due to reproducibility across independent biological samples. | Low confidence, as it is impossible to distinguish true biological signal from technical artifacts or random noise. |
| Statistical Power | Enables robust statistical analysis to identify differentially modified sites with high significance. | Statistical analysis is not meaningful, and any observed differences may be due to chance. |
| Error Identification | Allows for the identification and filtering of inconsistent or outlier data points, improving overall data quality. | Errors and artifacts cannot be distinguished from true signals, leading to potentially false conclusions. |
| Reproducibility | Findings are more likely to be reproducible by other researchers, a cornerstone of the scientific method. | Results are often not reproducible, hindering scientific progress. |
| Example from Literature | In a re-analysis of ac4C data, ~2000 cytidines showed consistent C:T mismatches in both wildtype replicates, providing strong evidence for ac4C.[1] | A separate study was criticized for inconsistencies between replicates, including variable reduction efficiencies, casting doubt on the validity of the identified ac4C sites.[1][2] |
Experimental Protocols for ac4C Detection
Two primary methods are used for transcriptome-wide mapping of ac4C: acetylated RNA immunoprecipitation followed by sequencing (acRIP-seq) and chemical-based methods that induce misincorporations during reverse transcription (ac4C-seq/RedaC:T-seq). Regardless of the chosen method, the inclusion of biological replicates is crucial.
Acetylated RNA Immunoprecipitation-Sequencing (acRIP-seq) Protocol
acRIP-seq utilizes an antibody to enrich for RNA fragments containing ac4C.
Methodology:
-
RNA Isolation and Fragmentation: Total RNA is isolated from at least two biological replicates for each condition. The RNA is then fragmented into smaller pieces.
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to ac4C.
-
Enrichment: Antibody-bound RNA fragments are captured using magnetic beads.
-
RNA Elution and Library Preparation: The enriched RNA is eluted and used to construct sequencing libraries.
-
High-Throughput Sequencing: The libraries are sequenced, and the resulting data is analyzed to identify ac4C-enriched regions.
A crucial component of a robust acRIP-seq experiment is the inclusion of a negative control, such as RNA from cells where the ac4C writer enzyme, NAT10, has been knocked out.[3][4]
N4-acetylcytidine-Sequencing (ac4C-seq/RedaC:T-seq) Protocol
This method relies on the chemical reduction of ac4C, which leads to a C-to-T transition during reverse transcription.
Methodology:
-
RNA Isolation: RNA is extracted from a minimum of two biological replicates per experimental group.
-
Chemical Treatment: The RNA is treated with a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions to convert ac4C to a reduced form.[5][6] Control samples are mock-treated.
-
Reverse Transcription: The treated RNA is reverse transcribed into cDNA. The reduced ac4C base is read as a thymine (T) by the reverse transcriptase.
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the cDNA and sequenced.
-
Data Analysis: The sequencing data is analyzed to identify positions with a high frequency of C-to-T mismatches in the treated samples compared to the controls, indicating the presence of ac4C.[5]
Visualizing the Workflow and the Logic of Replication
To further illustrate these concepts, the following diagrams, generated using the DOT language, depict the experimental workflow and the logical framework for validating ac4C data with biological replicates.
Caption: Experimental workflow for ac4C detection incorporating biological replicates.
Caption: Logical diagram for validating ac4C sites using biological replicates.
Conclusion
References
- 1. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]
- 4. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Methods for Differential N4-Acetylcytidine (ac4C) Analysis
A comprehensive comparison of statistical methodologies for quantifying changes in N4-acetylcytidine (ac4C) RNA modifications between biological samples. This guide is intended for researchers, scientists, and drug development professionals seeking to robustly analyze differential ac4C epitranscriptomic data.
This compound (ac4C) is a crucial RNA modification involved in various cellular processes, including mRNA stability and translation. The ability to accurately quantify changes in ac4C levels between different conditions is essential for understanding its regulatory roles in health and disease. This guide provides a comparative overview of statistical methods available for differential ac4C analysis, primarily focusing on data generated by ac4C-sequencing (ac4C-seq).
Experimental Foundation: Generating Data for Differential Analysis
Differential ac4C analysis predominantly relies on high-throughput sequencing data. The most common method, ac4C-seq, induces C-to-T misincorporations at ac4C sites during reverse transcription.[1][2][3][4] The frequency of these misincorporations serves as a quantitative measure of ac4C levels. Another method, acetylated RNA immunoprecipitation sequencing (acRIP-seq), enriches for RNA fragments containing ac4C using a specific antibody, providing region-level insights into ac4C distribution.
The choice of experimental method dictates the nature of the data and, consequently, the applicable statistical approaches. This guide will focus on statistical methods for analyzing count-based data derived from ac4C-seq experiments, which provide single-nucleotide resolution of ac4C sites.
Statistical Approaches for Differential ac4C Analysis
The statistical analysis of differential RNA modifications borrows heavily from methods developed for differential gene expression analysis from RNA-seq data. The core challenge lies in identifying statistically significant differences in modification levels between experimental groups while accounting for biological variability and sequencing depth.
Several well-established statistical packages are suitable for differential ac4C analysis. The most prominent among these are DESeq2, edgeR, and diffReps. These tools were primarily designed for analyzing count data and have been successfully applied to various sequencing applications, including the analysis of RNA modifications.
| Feature | DESeq2 | edgeR | diffReps |
| Underlying Statistical Model | Negative Binomial Generalized Linear Model (GLM)[5][6][7] | Negative Binomial GLM[5][8][9] | Negative Binomial, G-test, T-test, Chi-square test[10][11][12] |
| Normalization Method | Size Factor Normalization[6] | Trimmed Mean of M-values (TMM)[9] | Library Size |
| Dispersion Estimation | Empirical Bayes shrinkage estimation[7] | Empirical Bayes methods[8] | Method-dependent |
| Primary Application | Differential Gene Expression (RNA-seq) | Differential Gene Expression (RNA-seq) | Differential Chromatin Modification (ChIP-seq)[10][11][13][14] |
| Strengths | Robust with small sample sizes, handles complex experimental designs.[5][15] | Flexible, performs well under various conditions.[5][8] | Specifically designed for peak-based enrichment data, offers multiple statistical tests.[10][12] |
| Considerations for ac4C data | Treats each C>T mismatch count at a specific site as an individual feature. | Similar to DESeq2, models counts of C>T mismatches. | Can be adapted for ac4C-seq by defining "peaks" of high C>T mismatch rates. |
Experimental and Analytical Protocols
A typical workflow for differential ac4C analysis involves several key steps, from sample preparation to statistical inference.
Key Experimental Protocol: ac4C-seq
The ac4C-seq protocol is a chemical-based method for the quantitative, single-nucleotide resolution mapping of cytidine acetylation in RNA.[1][2][3][4]
-
RNA Isolation and Fragmentation: Total RNA is extracted from biological samples and fragmented to a suitable size for sequencing.
-
Chemical Reduction: RNA is treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This specifically reduces ac4C to a form that is misread by reverse transcriptase.[1][2][3][4] Control samples are treated similarly but without the reducing agent.
-
Reverse Transcription and Library Preparation: The treated RNA is reverse transcribed. During this step, the reduced ac4C base is read as a thymine (T) instead of a cytosine (C), introducing a C>T mutation in the resulting cDNA.[1] Sequencing libraries are then prepared from the cDNA.
-
High-Throughput Sequencing: The libraries are sequenced using a next-generation sequencing platform.
Bioinformatic and Statistical Analysis Pipeline
The raw sequencing data is processed through a bioinformatic pipeline to identify and quantify ac4C sites, followed by statistical analysis to identify differential modification.
-
Read Alignment: Sequencing reads are aligned to a reference genome or transcriptome.
-
C>T Misincorporation Calling: The frequency of C>T mismatches at each cytosine position is calculated for both the treated and control samples.
-
Count Matrix Generation: A count matrix is generated where rows represent individual cytosine sites and columns represent the samples. The values in the matrix are the counts of reads supporting a C>T misincorporation at each site.
-
Differential Analysis: The count matrix is used as input for a statistical package like DESeq2 or edgeR.
-
Normalization: The raw counts are normalized to account for differences in library size and composition between samples.[6][16]
-
Dispersion Estimation: The biological variability between replicates is estimated.
-
Statistical Testing: A statistical test is performed for each site to determine if the observed difference in modification levels between conditions is statistically significant.
-
-
Result Interpretation: The output is a list of cytosine sites with statistically significant changes in ac4C levels, along with their corresponding fold changes and p-values.
Visualizing the Workflow and Logic
Diagrams created using Graphviz illustrate the experimental and analytical workflows.
Conclusion
The selection of an appropriate statistical method is critical for the robust and reliable identification of differential this compound sites. While tools like DESeq2 and edgeR, originally developed for RNA-seq, have proven to be powerful for analyzing ac4C-seq data, researchers should carefully consider the underlying assumptions of each method and the specifics of their experimental design. As the field of epitranscriptomics continues to evolve, so too will the statistical methodologies, promising even greater accuracy and insight into the dynamic world of RNA modifications.
References
- 1. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 5. Statistical Methods for RNA Sequencing Data Analysis - Computational Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DESeq2 - Wikipedia [en.wikipedia.org]
- 7. Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. GitHub - shenlab-sinai/diffreps: Differential analysis for ChIP-seq with biological replicates [github.com]
- 11. diffReps: Detecting Differential Chromatin Modification Sites from ChIP-seq Data with Biological Replicates | PLOS One [journals.plos.org]
- 12. diffReps: automated ChIP-seq differential analysis package | PPTX [slideshare.net]
- 13. diffReps: Detecting Differential Chromatin Modification Sites from ChIP-seq Data with Biological Replicates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] diffReps: Detecting Differential Chromatin Modification Sites from ChIP-seq Data with Biological Replicates | Semantic Scholar [semanticscholar.org]
- 15. Statistical Methods for RNA Sequencing Data Analysis | Exon Publications [exonpublications.com]
- 16. web.stanford.edu [web.stanford.edu]
Safety Operating Guide
Proper Disposal of N4-Acetylcytidine: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of N4-Acetylcytidine, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is a modified nucleoside that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making proper disposal essential to prevent environmental contamination.[2]
Hazard and Disposal Summary
The following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal Recommendation | Incompatible Materials |
| Acute Oral, Dermal, and Inhalation Toxicity (Category 4)[1][2] | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[2][3] | Dispose of contents and container to an approved waste disposal plant[2][3] | Strong acids/alkalis, strong oxidizing/reducing agents[2] |
| Skin and Eye Irritation (Category 2) | |||
| Acute and Chronic Aquatic Toxicity (Category 1)[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or impervious clothing
-
Use a suitable respirator if there is a risk of generating dust or aerosols.[2]
-
-
Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date.
-
-
Liquid Waste:
-
Aqueous and organic solvent solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing/reducing agents.[2]
-
Label the liquid waste container with "Hazardous Waste: this compound," the solvent system used, and an approximate concentration.
-
3. Accidental Spill Cleanup:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[2]
-
Wearing full PPE, contain the spill to prevent it from spreading or entering drains.[2]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or a universal binder.[2]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.
-
Decontaminate the spill area with alcohol and then wash thoroughly.[2]
-
Dispose of all cleanup materials as hazardous waste.
4. Final Disposal:
-
All this compound waste, whether solid or liquid, must be disposed of through an approved hazardous waste disposal facility.[2][3]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with the information provided in the Safety Data Sheet (SDS).
References
Essential Safety and Operational Guide for Handling N4-Acetylcytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N4-Acetylcytidine. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. All personnel must be thoroughly familiar with its potential risks before handling.
Summary of Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Causes skin irritation and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Due to these hazards, stringent use of Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when there is a splash hazard. | Protects eyes from dust particles and splashes. |
| Body Protection | Disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or P100 particulate respirator is required. For solutions, work should be conducted in a fume hood to avoid aerosol inhalation. | Prevents inhalation of the powdered compound. |
Logical Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Experimental Protocols: Safe Handling and Operational Plans
3.1. Preparation and Weighing of Solid this compound
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
PPE Donning: Before entering the designated area, don the required PPE as outlined in the table above. Ensure the outer gloves are pulled over the cuffs of the gown.
-
Surface Protection: Line the work surface with a disposable plastic-backed absorbent pad to contain any potential spills.
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust.
-
Post-Weighing: After weighing, securely cap the stock container. Wipe the exterior of the stock container and any tools used (e.g., spatula) with a damp cloth before removing them from the hood. Dispose of the cloth as chemical waste.
3.2. Preparation of this compound Solutions
-
Solvent Addition: Add the solvent to the solid this compound slowly to avoid splashing.
-
Dissolution: If necessary, use a vortex mixer or sonicator to aid dissolution. Keep the container capped during this process.
-
Handling Solutions: When transferring solutions, use Luer-Lok syringes or positive displacement pipettes to prevent aerosol generation.
3.3. General Work Practices
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Labeling: Clearly label all containers of this compound with its name and associated hazards.
Spill and Emergency Procedures
4.1. Minor Spill (Solid or Liquid)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection for solids.
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent pads dampened with water to prevent dust from becoming airborne.
-
Liquid Spill: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.
-
-
Cleanup: Carefully scoop the absorbed material into a designated chemical waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. If the spilled material is highly toxic, collect the rinse water for proper disposal.[3]
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
4.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
5.1. Waste Segregation and Collection
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, weigh boats, and empty stock containers. Collect in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not pour this compound solutions down the drain.[4]
-
Sharps Waste: Needles and syringes used to transfer solutions must be disposed of in a designated sharps container.
5.2. Final Disposal
-
Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office.
-
Ensure all waste containers are properly labeled with the contents and associated hazards before pickup. Do not mix with non-hazardous waste.[1][5]
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. businesswaste.co.uk [businesswaste.co.uk]
- 5. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
